2-(Difluoromethyl)pyrrolidine hydrochloride
Description
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Properties
IUPAC Name |
2-(difluoromethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N.ClH/c6-5(7)4-2-1-3-8-4;/h4-5,8H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIHQUJWAQSJNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 2-(Difluoromethyl)pyrrolidine Hydrochloride
Topic: 2-(Difluoromethyl)pyrrolidine hydrochloride Content Type: Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Core Identity & Chemical Specifications[1]
This compound is a specialized fluorinated heterocycle used extensively in medicinal chemistry as a bioisostere for proline and a scaffold for modulating lipophilicity and metabolic stability in drug candidates. Its unique structural feature—the gem-difluoromethyl group (
Chemical Data Summary
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number (HCl Salt) | 1781041-85-7 (Racemic) |
| CAS Number (Free Base) | 1393541-22-4 |
| Chiral Forms (HCl) | (R)-isomer: 1344581-87-8 (S)-isomer: 787564-55-0 (approximate, verify specific vendor batch) |
| Molecular Formula | |
| Molecular Weight | 157.59 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in DCM |
| Acidity (pKa) | ~9.5 (pyrrolidine nitrogen) |
| H-Bond Donors/Acceptors | 2 / 2 |
Part 1: Synthesis & Manufacturing Protocols
The synthesis of 2-(difluoromethyl)pyrrolidine typically proceeds via the deoxofluorination of an aldehyde precursor. Unlike simple alkyl fluorinations, the pyrrolidine ring introduces stereochemical challenges (racemization) and side-reaction risks (aziridinium formation) that require strict temperature control.
Primary Route: Deoxofluorination of N-Protected Prolinal
This protocol describes the synthesis starting from N-Boc-L-Proline , converting it to the aldehyde (Prolinal), followed by fluorination and deprotection.
Reagents Required:
-
N-Boc-L-Proline (or N-Boc-pyrrolidine-2-carbaldehyde)
-
Dichloromethane (DCM), Anhydrous
-
4M HCl in Dioxane
Step-by-Step Methodology:
-
Preparation of N-Boc-Pyrrolidine-2-Carbaldehyde (Prolinal):
-
Note: If not purchased commercially, this is generated by reducing N-Boc-L-Proline via a Weinreb amide intermediate or controlled reduction of the methyl ester with DIBAL-H at -78°C.
-
Critical Control: Isolate and use immediately. Prolinal is optically unstable and prone to racemization on silica gel.
-
-
Deoxofluorination (The Critical Step):
-
Dissolve N-Boc-pyrrolidine-2-carbaldehyde (1.0 eq) in anhydrous DCM under Argon/Nitrogen atmosphere.
-
Cool the solution to -78°C (Dry ice/acetone bath).
-
Add DAST (2.5 eq) dropwise via syringe. Caution: DAST reacts violently with water/glass; use plasticware if possible or strictly anhydrous glass.
-
Stir at -78°C for 1 hour, then allow to warm slowly to Room Temperature (RT) overnight.
-
Quench: Pour reaction mixture slowly into saturated aqueous
at 0°C. Extract with DCM. -
Purification: Flash column chromatography (Hexane/EtOAc) to yield N-Boc-2-(difluoromethyl)pyrrolidine .
-
-
Deprotection:
-
Dissolve the intermediate in 1,4-Dioxane.
-
Add 4M HCl in Dioxane (5-10 eq) at 0°C.
-
Stir at RT for 2–4 hours until TLC shows consumption of starting material.
-
Concentrate in vacuo.[3] Triturate the residue with diethyl ether to precipitate the final product: This compound .
-
Part 2: Mechanistic Pathway & Visualization
The following diagram illustrates the transformation logic, highlighting the critical nucleophilic fluorination step where the carbonyl oxygen is replaced by two fluorine atoms.
Caption: Synthesis pathway from Proline to 2-(Difluoromethyl)pyrrolidine HCl via DAST-mediated deoxofluorination.
Part 3: Applications in Drug Discovery
The 2-(difluoromethyl)pyrrolidine motif is a high-value "building block" in modern medicinal chemistry, specifically designed to address common pharmacokinetic liabilities.
1. Bioisosterism & Lipophilicity
The
-
Hydrogen Bonding: The
bond in is sufficiently acidic (due to fluorine's electronegativity) to act as a weak hydrogen bond donor, mimicking the H-bond donor capacity of but without the desolvation penalty associated with polar groups. -
LogP Modulation: Replacing a polar proline amide or alcohol with this difluoro analog typically increases lipophilicity (
), improving membrane permeability and blood-brain barrier (BBB) penetration.
2. Metabolic Stability
The carbon-fluorine bond is one of the strongest in organic chemistry (~110 kcal/mol).
-
Blocking Metabolism: Introduction of fluorine at the C2 position blocks metabolic oxidation (e.g., by Cytochrome P450 enzymes) that would typically occur at the
-carbon of amines. -
pK_a Shift: The electron-withdrawing effect of the
group lowers the of the pyrrolidine nitrogen (compared to unsubstituted pyrrolidine). This reduces the basicity, potentially reducing hERG channel inhibition and improving oral bioavailability.
3. Reaction Chemistry (Scaffold Utilization)
This hydrochloride salt is primarily used in Peptide Coupling and S_NAr reactions :
-
Peptide Coupling: The free amine (liberated in situ with DIPEA) reacts with carboxylic acids using HATU/EDC to form fluorinated peptidomimetics.
-
S_NAr / Buchwald-Hartwig: Reacts with aryl halides to form N-aryl pyrrolidines, common in kinase inhibitor scaffolds.
Part 4: Safety & Handling (MSDS Summary)
Signal Word: WARNING
| Hazard Class | Hazard Statement | Precaution |
| Acute Toxicity | H302: Harmful if swallowed. | Do not eat/drink in lab. |
| Skin Irritation | H315: Causes skin irritation.[4][5] | Wear nitrile gloves. |
| Eye Irritation | H319: Causes serious eye irritation.[4][5] | Wear safety goggles. |
| STOT-SE | H335: May cause respiratory irritation. | Use in fume hood. |
Handling Protocol:
-
Hygroscopic Nature: The HCl salt is hygroscopic. Store in a desiccator at room temperature or 2-8°C.
-
Incompatibility: Strong oxidizing agents and strong bases (liberates the volatile free base).
References
-
Deoxofluorination Reagents (DAST/Deoxo-Fluor) Title: "Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor" (Mechanistic grounding for DAST reactivity with carbonyls/alcohols). Source: Organic Letters, 2000.[2] URL:[Link]
-
Medicinal Chemistry of Fluorine Title: "Fluorine in Medicinal Chemistry" (General reference for bioisosterism of CHF2 group). Source: Journal of Medicinal Chemistry. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor [organic-chemistry.org]
- 3. d-nb.info [d-nb.info]
- 4. (2R)-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid | C10H17NO4 | CID 688022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Boc-pyrrolidine | C9H17NO2 | CID 643455 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Monograph: 2-(Difluoromethyl)pyrrolidine Hydrochloride
Strategic Integration of Lipophilic Hydrogen Bond Donors in Drug Design
Executive Summary & Chemical Identity
2-(Difluoromethyl)pyrrolidine hydrochloride (2-DFMP[1]·HCl) represents a high-value fluorinated building block in modern medicinal chemistry. Unlike its trifluoromethyl counterparts, the difluoromethyl (
This molecule allows researchers to modulate the physicochemical properties of pyrrolidine-based scaffolds—specifically basicity (
Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]
| Property | Value | Notes |
| IUPAC Name | This compound | |
| CAS Number | 1781041-85-7 (Racemate) | Note: Enantiopure forms (R/S) have distinct CAS. |
| Molecular Formula | Includes HCl salt stoichiometry. | |
| Molecular Weight | 157.59 g/mol | Free base MW: ~121.13 g/mol . |
| Physical State | White to off-white crystalline solid | Hygroscopic; store under inert gas. |
| Solubility | High in | Low solubility in non-polar solvents (Hexane). |
| Fluorine NMR | Characteristic doublet of doublets (or complex multiplet). |
Strategic Utility: The "Lipophilic Hydrogen Bond Donor"
The incorporation of 2-DFMP into a drug candidate is rarely accidental; it is a calculated move to optimize Ligand Efficiency (LE) .
Bioisosterism and Pharmacokinetics
The
-
Metabolic Stability: The
bond (approx. 116 kcal/mol) is stronger than the bond, rendering the 2-position resistant to oxidative metabolism (e.g., -hydroxylation). -
Basicity Modulation: The electron-withdrawing effect of the
group lowers the of the pyrrolidine nitrogen compared to the parent pyrrolidine or proline. This is crucial for improving membrane permeability (blood-brain barrier penetration) by reducing the fraction of ionized drug at physiological pH.
Mechanism of Action (SAR Logic)
Figure 1: Strategic rationale for selecting the difluoromethyl scaffold in Structure-Activity Relationship (SAR) studies.
Synthesis & Manufacturing Protocol
While 2-DFMP·HCl is commercially available, in-house synthesis is often required for specific enantiomers or isotopologues. The most robust route proceeds via the Deoxyfluorination of Prolinal derivatives.
Reaction Workflow
The synthesis typically starts from N-protected proline (Boc-Pro-OH) to prevent amine oxidation and polymerization.
-
Reduction: Boc-Proline is reduced to the alcohol (Prolinol).
-
Oxidation: Selective oxidation to the aldehyde (Prolinal).
-
Deoxyfluorination: Conversion of the aldehyde (
) to difluoromethyl ( ) using DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor. -
Deprotection: Acidic cleavage of the Boc group to yield the HCl salt.
Step-by-Step Methodology
Note: Fluorinating agents are hazardous.[3] All steps must be performed in a fume hood.
Step 1: Synthesis of N-Boc-2-formylpyrrolidine (Intermediate)
-
Reagents: N-Boc-pyrrolidine-2-methanol, Dess-Martin Periodinane (DMP) or Swern conditions.
-
Protocol:
-
Dissolve N-Boc-pyrrolidine-2-methanol (1.0 eq) in anhydrous DCM (
). -
Add DMP (1.2 eq) portion-wise.
-
Stir at RT for 2 hours. Quench with
. -
Isolate organic layer, dry over
, and concentrate. Use immediately (aldehydes are unstable).
-
Step 2: Deoxyfluorination (The Critical Step)
-
Reagents: DAST (Diethylaminosulfur trifluoride), Anhydrous DCM.
-
Protocol:
-
Cool a solution of crude aldehyde (from Step 1) in anhydrous DCM to
under Nitrogen/Argon. -
Add DAST (2.5 eq) dropwise. Caution: Exothermic.
-
Allow mixture to warm to RT overnight. The aldehyde oxygen is replaced by two fluorine atoms.
-
Quench: Pour slowly into saturated
at . Gas evolution occurs. -
Extract with DCM, dry, and purify via silica flash chromatography (Hexane/EtOAc) to yield N-Boc-2-(difluoromethyl)pyrrolidine .
-
Step 3: Salt Formation (Final Product)
-
Reagents: 4M HCl in Dioxane.
-
Protocol:
Figure 2: Synthetic workflow for the production of 2-DFMP·HCl from proline precursors.
Handling, Stability, and Safety
As a hydrochloride salt of a secondary amine, 2-DFMP·HCl requires specific handling protocols to maintain purity and safety.
Stability Profile
-
Hygroscopicity: The HCl salt is hygroscopic. Absorption of atmospheric moisture will lead to "gumming" and weighing errors.
-
Recommendation: Store in a desiccator or under nitrogen atmosphere.
-
-
Thermal Stability: Generally stable up to
, but should not be subjected to prolonged high heat without solvent. -
Racemization: The C2 stereocenter is relatively stable in the salt form. However, the free base (if generated in situ) can racemize if exposed to strong bases at high temperatures for extended periods.
Analytical Validation (QC)
To verify the identity of the compound before use in biological assays, use the following checkpoints:
-
19F NMR: Look for the characteristic diastereotopic splitting (ABX pattern) of the
group coupled to the chiral proton. -
Elemental Analysis: Confirm the presence of Chlorine (counterion) to ensure stoichiometry is 1:1 (MW 157.59). If Cl% is low, the salt may be incomplete.
References
-
Lead Sciences. (2024). This compound Product Specifications. Retrieved from [Link]
-
Zafrani, Y., et al. (2017).[6] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804.[7] Retrieved from [Link]
-
Meanwell, N. A. (2018).[6] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Retrieved from [Link]
-
Calpaclab. (2024). Chemical Safety and Handling for Fluorinated Pyrrolidines. Retrieved from [Link]
Sources
- 1. This compound - Lead Sciences [lead-sciences.com]
- 2. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. calpaclab.com [calpaclab.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Introduction: The Strategic Importance of Fluorinated Pyrrolidines in Modern Drug Discovery
An In-Depth Technical Guide to the Physical Properties of 2-(Difluoromethyl)pyrrolidine Hydrochloride
The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its versatile three-dimensional structure and its prevalence in a multitude of biologically active compounds.[1][2] This five-membered saturated heterocycle offers a robust scaffold that can effectively explore pharmacological space, contributing significantly to a molecule's stereochemistry and overall three-dimensional shape.[3] When functionalized with fluorine-containing substituents, such as the difluoromethyl group (-CHF₂), the resulting molecule gains unique physicochemical properties that can profoundly enhance its drug-like characteristics. The introduction of fluorine can modulate lipophilicity, improve metabolic stability, and alter binding affinities, making compounds like this compound highly sought-after building blocks in the synthesis of novel therapeutics, including protein degraders.[4][5]
This guide provides a comprehensive technical overview of the core physical properties of this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data sheet. It details the causality behind the experimental methodologies required for its characterization, ensuring that scientists can confidently and accurately determine its physical profile for applications in synthesis, formulation, and quality control.
Section 1: Core Physicochemical and Structural Identity
This compound is a synthetic building block used primarily in research and development.[4] Its identity is defined by its specific molecular structure, weight, and chemical identifiers.
Molecular Structure
The structure consists of a central pyrrolidine ring substituted at the 2-position with a difluoromethyl group. The nitrogen atom of the pyrrolidine ring is protonated and forms an ionic bond with a chloride ion.
Caption: 2D Structure of this compound.
Key Identification and Physical Data
The following table summarizes the primary identifiers and known physical properties for this compound. It is critical to note that comprehensive, publicly available experimental data for properties such as melting point and solubility is limited. The subsequent sections of this guide will therefore focus on the robust experimental protocols required to determine these values empirically.
| Property | Data | Source(s) |
| IUPAC Name | This compound | - |
| CAS Number | 1393541-22-4, 1781041-85-7 | [4][6] |
| Molecular Formula | C₅H₁₀ClF₂N | [4][6] |
| Molecular Weight | 157.59 g/mol | [4] |
| Appearance | Solid (Typical) | - |
| Purity | Typically ≥95% - 97% | [4][6] |
| Primary Application | Protein Degrader Building Block | [4] |
| Storage Conditions | Inert atmosphere, 2-8°C or Room Temperature | [4][6] |
Section 2: Methodologies for Structural and Thermal Characterization
To ensure the identity, purity, and stability of this compound, a suite of analytical techniques must be employed. The following protocols are designed to be self-validating systems, providing the foundational data required for any research or development application.
Experimental Characterization Workflow
The logical flow for characterizing a new batch of this compound involves a multi-step process, beginning with structural verification and culminating in the assessment of its key physical properties.
Caption: Standard workflow for physical property characterization.
Protocol 1: Structural Verification via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the molecular structure. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all critical.
-
Objective: To confirm the presence and connectivity of all atoms in the molecule, verifying its identity.
-
Causality: The unique magnetic environment of each nucleus results in a specific resonance frequency (chemical shift), providing a "fingerprint" of the molecular structure.[7]
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-25 mg of this compound.[8]
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄) in a clean, dry NMR tube. D₂O is often preferred for hydrochloride salts to ensure dissolution and observe exchangeable protons.
-
Ensure the sample is fully dissolved; vortex gently if necessary.
-
-
Instrument Setup:
-
Use a standard 1D proton NMR pulse sequence (e.g., zgpr with water presaturation if using D₂O).[9]
-
Calibrate the instrument by locking onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution and symmetrical peak shapes.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum. Expected signals would include multiplets for the pyrrolidine ring protons, a broad singlet for the amine proton (which may exchange with D₂O), and a characteristic triplet for the proton of the -CHF₂ group due to coupling with the two fluorine atoms.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This requires a larger sample amount (50-100 mg) and longer acquisition time.[8] Expect five distinct carbon signals, with the carbon of the -CHF₂ group appearing as a triplet due to one-bond C-F coupling.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum. A single signal, appearing as a doublet due to coupling with the geminal proton, is expected, confirming the presence of the difluoromethyl group.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Reference the spectra to the residual solvent peak or an internal standard.
-
Integrate the ¹H signals to confirm proton ratios and analyze coupling patterns to establish connectivity.
-
Protocol 2: Functional Group Identification via FTIR Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[10]
-
Objective: To confirm the presence of key functional groups (N-H, C-H, C-F).
-
Causality: Chemical bonds vibrate at specific frequencies. When irradiated with infrared light, the bonds absorb energy corresponding to these vibrational modes, creating a unique spectral fingerprint.[11]
Step-by-Step Methodology:
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflection (ATR-FTIR) accessory. ATR is preferred for its simplicity and minimal sample preparation.[12]
-
Alternatively, for transmission mode, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
Record the sample spectrum, typically in the mid-IR range (4000–400 cm⁻¹).[11]
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The resulting spectrum should be analyzed for characteristic absorption bands:
-
~2700-3000 cm⁻¹: N-H stretch from the secondary ammonium salt.
-
~2800-3000 cm⁻¹: C-H stretching from the pyrrolidine ring.
-
~1000-1200 cm⁻¹: Strong C-F stretching vibrations from the -CHF₂ group.
-
-
Protocol 3: Melting Point Determination via Differential Scanning Calorimetry (DSC)
DSC is the gold-standard technique for determining the melting point and other thermal transitions of a pure substance.[13]
-
Objective: To accurately determine the melting temperature (Tₘ) and the enthalpy of fusion (ΔHfus).
-
Causality: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[14] A phase transition like melting results in a detectable endothermic heat flow.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the sample into a clean aluminum DSC pan.[15]
-
Hermetically seal the pan to prevent any loss of material during heating.
-
-
Instrument Setup:
-
Place the sealed sample pan and an empty sealed reference pan into the DSC cell.
-
Calibrate the instrument for temperature and enthalpy using a certified standard, such as indium.[15]
-
-
Data Acquisition:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).
-
Ramp the temperature at a controlled rate, typically 2-10°C/min, under a nitrogen purge (50 mL/min).[15]
-
Continue heating to a temperature sufficiently above the melting transition to establish a stable post-transition baseline.
-
-
Data Analysis:
-
Plot the heat flow versus temperature. The melting event will appear as an endothermic peak.
-
The onset temperature of the peak is reported as the melting point.
-
The area under the peak is integrated to calculate the enthalpy of fusion (ΔHfus), which is an indicator of the substance's crystallinity.
-
Section 3: Solubility Profile Determination
Understanding the solubility of a compound is paramount for its application in solution-based reactions, formulation, and biological assays. The hydrochloride salt form is specifically designed to enhance aqueous solubility compared to the free base.[16]
-
Objective: To determine the qualitative or quantitative solubility in a range of pharmaceutically relevant solvents.
-
Causality: Solubility is the thermodynamic equilibrium achieved when the rate of dissolution of a solute into a solvent equals the rate of precipitation. This is governed by the principle of "like dissolves like," where polar solutes dissolve better in polar solvents.
Protocol 4: Equilibrium Solubility Determination
This method determines the saturation solubility of the compound in a given solvent at a specific temperature.
Step-by-Step Methodology:
-
Preparation:
-
Select a panel of solvents, such as water, phosphate-buffered saline (PBS), ethanol, methanol, and dimethyl sulfoxide (DMSO).
-
Add an excess amount of this compound to a known volume of each solvent in separate vials. The solid should be clearly visible, ensuring saturation.
-
-
Equilibration:
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C) using a shaker or rotator for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed for the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter to remove any undissolved solid.
-
-
Quantification:
-
Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of an analytical instrument (e.g., HPLC-UV or LC-MS).
-
Quantify the concentration of the compound in the diluted filtrate against a standard calibration curve.
-
Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.
-
Section 4: Safety, Handling, and Storage
Proper handling and storage are crucial to maintain the integrity of the compound and ensure laboratory safety. While a specific safety data sheet (SDS) for this exact compound may not be universally available, guidelines can be established based on related difluorinated pyrrolidine hydrochlorides and general laboratory chemicals.[17][18]
-
Handling:
-
Use only in a well-ventilated area or under a chemical fume hood.[17]
-
Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[19]
-
Avoid breathing dust. Measures should be taken to prevent dust formation.[19]
-
Wash hands thoroughly after handling.[17]
-
-
Storage:
-
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[17]
-
Conclusion
This compound is a valuable building block whose utility in drug discovery is directly linked to its well-characterized physical properties. The protocols detailed in this guide provide a robust framework for researchers to establish the identity, purity, thermal behavior, and solubility of this compound with a high degree of scientific integrity. By understanding not just the "what" but the "why" behind these experimental choices, scientists can ensure the generation of reliable and reproducible data, accelerating the journey from chemical synthesis to innovative therapeutic development.
References
- Vertex AI Search. (n.d.). (R)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride CAS:1218935-60-4.
- Wikipedia. (n.d.). Pyrrolidine.
- Oakwood Chemical. (n.d.). This compound, min 97%.
- Li Petri, G., et al. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals.
- Google Patents. (n.d.). Method for preparing 2R-(2, 5-difluorophenyl) pyrrolidine hydrochloride.
- PharmaBlock. (n.d.). Pyrrolidine Derivatives in Drug Discovery.
- Lead Sciences. (n.d.). This compound.
- Fluorochem. (n.d.). (S)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride.
- MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- NIST. (n.d.). Pyrrolidine, n-methyl-, hydrochloride.
- Sigma-Aldrich. (n.d.). 2-[difluoro(methoxy)methyl]pyrrolidine hydrochloride.
- TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC) Theory and Applications.
- Royal Society of Chemistry. (2025). NMR spectroscopy of small molecules in solution.
- AZoM. (2025). Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes.
- PMC. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists.
- SciELO. (n.d.). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC.
- Shimadzu. (n.d.). FTIR Spectroscopy.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 3,3-Difluoropyrrolidine hydrochloride.
- Carl ROTH. (2025). Safety Data Sheet: 2-Pyrrolidone.
- Edinburgh Analytical. (n.d.). API Identification Using FTIR Spectroscopy.
- ACS Publications. (2022). Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy. The Journal of Physical Chemistry A.
- Thieme. (2024). A Convenient Synthesis of CHF2O-Containing Pyrrolidines and Related Compounds — Prospective Building Blocks for Drug Discovery.
- Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology.
- Parchem. (n.d.). (2R)-2-(difluoromethyl)pyrrolidine hydrochloride (Cas 2031258-87-2).
- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Pyrrolidine.
- ResearchGate. (2025). DSC Studies on Organic Melting Temperature Standards.
- Agilent. (n.d.). A Comprehensive Guide to FTIR Analysis.
- CymitQuimica. (2024). Safety Data Sheet.
- Thermal Support. (n.d.). Measurement of Tg by DSC.
- Richmond Scientific. (2023). 7 Applications of FTIR Analysis.
- Springer Nature Experiments. (n.d.). NMR Protocols and Methods.
- Benchchem. (n.d.). 2,4-Diamino-6-chloromethylpteridine Hydrochloride: A Technical Guide to Solubility and Stability.
- University of Tennessee, Knoxville. (n.d.). Investigation of Polymers with Differential Scanning Calorimetry.
- Synblock. (n.d.). (S)-2-Trifluoromethyl-pyrrolidine hydrochloride.
- The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes.
- ChemicalBook. (n.d.). Pyrrolidine(123-75-1) 13C NMR spectrum.
Sources
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- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
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- 10. FTIR Spectroscopy : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
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- 19. carlroth.com [carlroth.com]
Scalable Synthesis of 2-(Difluoromethyl)pyrrolidine Hydrochloride: A Technical Guide
Executive Summary & Strategic Value
Target Molecule: (S)-2-(Difluoromethyl)pyrrolidine hydrochloride CAS: 460748-85-0 Core Application: Bioisosteric replacement for alcohols and thiols; modulation of lipophilicity (LogP) and metabolic stability in drug discovery.
The introduction of a difluoromethyl (
Retrosynthetic Analysis
The most logical disconnection relies on the "Chiral Pool" strategy, utilizing L-Proline to establish the stereocenter at the C2 position. The transformation requires the sequential reduction of the oxidation state of the C2 carbon from a carboxylic acid to an aldehyde, followed by nucleophilic fluorination.
Logical Pathway
-
Target: 2-(Difluoromethyl)pyrrolidine HCl
-
Precursor: N-Boc-2-(difluoromethyl)pyrrolidine (Protected Amine)
-
Key Intermediate: N-Boc-Prolinal (Aldehyde)
-
Starting Material: L-Proline (Carboxylic Acid)
Figure 1: Retrosynthetic disconnection showing the conversion of the carboxylic acid to the difluoromethyl group via the aldehyde.
Primary Synthesis Protocol: The Deoxofluorination Route
Phase 1: Protection and Reduction
Objective: Convert L-Proline to N-Boc-L-Prolinol. Direct reduction of the acid is possible, but protection is mandatory to prevent amine oxidation and polymerization.
-
Reagents:
(Di-tert-butyl dicarbonate), , (Borane dimethyl sulfide) or . -
Mechanism: The Boc group protects the nucleophilic amine. Borane selectively reduces the carboxylic acid to the primary alcohol without affecting the carbamate.
Step-by-Step:
-
Protection: Dissolve L-Proline in
. Add ( equiv) at . Stir at RT for 12h.[1][2] Acidify and extract to yield N-Boc-L-Proline. -
Reduction: Dissolve N-Boc-L-Proline in anhydrous THF under
. Add ( equiv) dropwise at . Reflux for 1h. Quench with MeOH. -
Yield Expectation:
over two steps.
Phase 2: Oxidation to Aldehyde (N-Boc-Prolinal)
Objective: Controlled oxidation of the alcohol to the aldehyde without over-oxidation to the acid or racemization of the alpha-carbon.
-
Choice of Method:
-
Swern Oxidation: High reliability, low temperature prevents racemization.
-
Dess-Martin Periodinane (DMP): Mild, easy workup, good for smaller scales.
-
TEMPO/Bleach: Scalable, cheaper, but requires careful pH control.
-
Recommended Protocol (Swern):
-
Cool oxalyl chloride (
equiv) in DCM to . -
Add DMSO (
equiv) dropwise (gas evolution). Stir 15 min. -
Add N-Boc-L-Prolinol in DCM dropwise. Stir 45 min at
. -
Add
( equiv). Warm to . -
Critical Check: The aldehyde is prone to racemization and hydrate formation. Use immediately in the next step or store at
under Argon.
Phase 3: Deoxofluorination (The Critical Step)
Objective: Convert the carbonyl oxygen (
-
Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.
-
Why Deoxo-Fluor? It is thermally more stable than DAST (which can decompose explosively >90°C) but DAST is often more reactive at low temps.
-
-
Solvent: Anhydrous DCM (Dichloromethane).
Protocol:
-
Dissolve N-Boc-Prolinal in anhydrous DCM in a plastic/Teflon vessel (glass can be etched by HF byproducts).
-
Cool to
under . -
Add DAST (
equiv) dropwise. -
Allow to warm slowly to RT overnight.
-
Quench: Pour mixture slowly into saturated
(ice cold). Caution: Vigorous effervescence. -
Purification: Silica gel chromatography (Hexane/EtOAc). The product is a clear oil.
Phase 4: Deprotection and Salt Formation
Objective: Remove the Boc group to yield the final hydrochloride salt.[2]
-
Reagent:
in Dioxane or EtOAc.
Protocol:
-
Dissolve N-Boc-2-(difluoromethyl)pyrrolidine in EtOAc.
-
Add
in Dioxane ( equiv) at . -
Stir at RT for 2–4 hours.
-
Isolation: The product often precipitates. If not, concentrate and triturate with
to yield a white solid. -
Final Product: (S)-2-(Difluoromethyl)pyrrolidine hydrochloride.
Process Flow & Safety Diagram
Figure 2: Complete process flow emphasizing the critical fluorination safety steps.
Technical Data & Troubleshooting
Analytical Profile
| Parameter | Expected Value/Observation |
| Appearance | White to off-white hygroscopic solid (HCl salt). |
| 1H NMR | Characteristic triplet/multiplet for |
| 19F NMR | Diastereotopic fluorines (ABX system) if chiral center is adjacent. Typically |
| Mass Spec |
Troubleshooting Guide
-
Low Yield in Fluorination: Ensure the aldehyde is freshly prepared. Hydrates of aldehydes (gem-diols) do not react efficiently with DAST to form gem-difluorides; they often revert to the acid or form complex mixtures.
-
Racemization: If the optical rotation is lower than expected, check the Swern oxidation temperature. It must remain below
during the addition of the base.[3] -
Glass Etching: DAST generates HF. Use plasticware or Teflon-lined reactors for the fluorination step to prevent contamination with silicates.
References
-
Preparation of Fluorinated Pyrrolidines
-
General Deoxofluorination Methodology
- Deoxofluorin
-
Source:
-
Synthesis of Prolinal (Intermediate)
- (S)
-
Source:
-
Commercial Reference & CAS Verification
- (S)-2-(Difluoromethyl)pyrrolidine hydrochloride (CAS 460748-85-0).
-
Source:
Sources
Role of difluoromethyl groups in medicinal chemistry
The Strategic Role of Difluoromethyl Groups in Medicinal Chemistry
In the landscape of medicinal chemistry, the trifluoromethyl group (
Unlike
This guide details the physicochemical rationale, synthetic methodologies, and decision-making frameworks for deploying
Physicochemical Profile: The Lipophilic Hydrogen Bond Donor
The utility of
The LHBD Concept
The two fluorine atoms attached to the carbon exert a strong inductive electron-withdrawing effect (
-
H-Bond Acidity: The H-bond acidity of
is comparable to that of thiophenols or anilines.[1] -
Bioisosterism: It serves as a bioisostere for
and groups.[1] Crucially, unlike , the group does not act as a hydrogen bond acceptor (the fluorine lone pairs are tightly held and poorly basic).[1] This allows it to satisfy H-bond requirements in a receptor pocket while simultaneously increasing the molecule's lipophilicity and membrane permeability.[1]
Lipophilicity (LogP/LogD)
Replacing a methyl group (
Table 1: Physicochemical Comparison of Substituents
| Property | Methyl ( | Trifluoromethyl ( | Difluoromethyl ( | Hydroxyl ( |
| Electronic Effect | Weak Donor (+I) | Strong Withdrawer (-I) | Strong Withdrawer (-I) | Donor (+M) / Withdrawer (-I) |
| H-Bond Donor | No | No | Yes (Weak) | Yes (Strong) |
| H-Bond Acceptor | No | Weak (C-F) | Weak (C-F) | Yes |
| Lipophilicity | High | Very High | Moderate/High | Low |
| Metabolic Stability | Low (Oxidation) | High | High | Variable (Glucuronidation) |
Strategic Decision Framework
When should a medicinal chemist deploy
Figure 1: Decision matrix for selecting fluorinated motifs during Lead Optimization.[1]
Synthetic Methodologies
The introduction of
Radical Difluoromethylation (The "Baran" Method)
The most robust method for late-stage functionalization of heteroaromatics is the use of Zinc Difluoromethanesulfinate (DFMS) .[1] This reagent generates the
-
Mechanism: Oxidative generation of
radical Addition to heterocycle Oxidation/Deprotonation to restore aromaticity.[1] -
Advantages: Air-stable solid reagent, operational simplicity, compatible with water.[1]
Nucleophilic Difluoromethylation
For electrophilic substrates (aldehydes, ketones, imines), nucleophilic sources are required.
-
Reagent: (Difluoromethyl)trimethylsilane (
) .[1] -
Activation: Requires a Lewis base initiator (e.g., CsF, TBAT) to generate the pentacoordinate silicate or the free carbanion equivalent.
-
Application: Ideal for synthesizing difluoromethyl alcohols (from ketones) or amines (from imines).[1]
Electrophilic Difluoromethylation
Less common but useful for carbon nucleophiles (enolates, thiols).
-
Reagent:
-(difluoromethyl)sulfoximines or difluoromethyl triflate equivalents.[1]
Experimental Protocol: Innate C-H Difluoromethylation
Objective: Introduction of a
Reagents:
-
Substrate (Heteroarene, 1.0 equiv)
-
Zinc Difluoromethanesulfinate (DFMS, 3.0 equiv)
-
Trifluoroacetic acid (TFA, 1.0 equiv)
-
tert-Butyl hydroperoxide (TBHP, 70% aq., 3.0 equiv)
-
Solvent: Dichloromethane (DCM) / Water (2.5:1 biphasic mixture)
Workflow:
-
Setup: To a vial equipped with a stir bar, add the Heteroarene (0.5 mmol) and DFMS (1.5 mmol, 440 mg).
-
Solvent Addition: Add DCM (2.5 mL) and Water (1.0 mL). The biphasic system is crucial for solubilizing the inorganic salts and the organic substrate.
-
Initiation: Add TFA (0.5 mmol, 38 µL) followed by dropwise addition of TBHP (1.5 mmol). Note: The reaction is exothermic; add oxidant slowly.
-
Reaction: Stir vigorously at room temperature for 12–24 hours. The mixture may turn slightly yellow.[1]
-
Workup: Quench with saturated aqueous
. Extract with DCM (3x).[1] Dry combined organics over .[1] -
Purification: Concentrate in vacuo and purify via silica gel flash chromatography.
Validation Check:
-
NMR: Look for the characteristic triplet in
NMR ( 5.5–7.5 ppm, Hz). -
Self-Validation: If the reaction stalls, add a second portion of DFMS and TBHP. The radical species has a short half-life; replenishing reagents drives conversion.[1]
Figure 2: Radical C-H difluoromethylation workflow using DFMS.
Case Studies in Drug Development
Eflornithine (Ornithine Decarboxylase Inhibitor)
-
Structure:
-difluoromethylornithine.[1][2] -
Role of
: The difluoromethyl group is critical for the "suicide inhibition" mechanism.[1] It acts as a latent electrophile. The enzyme attempts to decarboxylate the substrate, leading to fluoride elimination and the formation of a reactive Michael acceptor that covalently binds to the enzyme active site. -
Clinical Use: Treatment of African Trypanosomiasis (sleeping sickness) and hirsutism.
Thiazopyr (Herbicide)[3]
-
Role of
: Positioned on the pyridine ring, the group modulates the lipophilicity and metabolic stability, optimizing the compound's soil half-life and uptake by weeds compared to the methyl analog.[1]
Pantoprazole & Roflumilast (Difluoromethoxy Variants)[1]
-
Context: While these contain
, the principle is identical. The group acts as a lipophilic H-bond donor.[1] In Roflumilast (PDE4 inhibitor), the difluoromethoxy group fills a hydrophobic pocket while maintaining a crucial H-bond interaction that anchors the drug, replacing a metabolically labile methoxy group.
References
-
Zafrani, Y., et al. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 2017. Link[1]
-
Fujiwara, Y., et al. "Practical C–H functionalization of quinolines with boronic acids." Nature, 2012 (Foundational work on radical innate functionalization logic). Link[1]
-
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups." Journal of Medicinal Chemistry, 2018. Link[1]
-
Hu, J., et al. "Reagents for Difluoromethylation." Chemical Reviews, 2015. Link[1]
-
Pahwa, R., et al. "Eflornithine: A Review." Journal of Clinical Pharmacology, 2009. Link
Sources
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- 2. Eflornithine Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Thiazopyr | C16H17F5N2O2S | CID 91776 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of 2-(Difluoromethyl)pyrrolidine Hydrochloride
Introduction
2-(Difluoromethyl)pyrrolidine hydrochloride is a substituted heterocyclic amine of interest in medicinal chemistry and drug development. The incorporation of a difluoromethyl group can significantly modulate the physicochemical properties of the parent pyrrolidine scaffold, influencing factors such as basicity, lipophilicity, and metabolic stability.[1] A thorough structural characterization is paramount for its application, and this is primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Key Features
The structure of this compound features a five-membered saturated nitrogen heterocycle (pyrrolidine) substituted at the 2-position with a difluoromethyl group (-CHF₂). The nitrogen atom is protonated, forming a secondary ammonium salt with a chloride counter-ion.
Caption: Predicted splitting pattern for the CHF₂ proton in ¹H NMR.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show five distinct signals for the five carbon atoms in the molecule. The carbon of the difluoromethyl group will exhibit a large one-bond coupling with the fluorine atoms.
| Carbon (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (in ¹³C{¹H} with C-F coupling) | Predicted Coupling Constant (J, Hz) |
| CHF₂ | 115 - 125 | Triplet (t) | ¹JCF ≈ 230-250 Hz |
| C2 | 60 - 70 | Doublet (d) | ²JCF ≈ 20-30 Hz |
| C3 | 22 - 30 | Singlet (s) | |
| C4 | 22 - 30 | Singlet (s) | |
| C5 | 45 - 55 | Singlet (s) |
Interpretation of the Predicted ¹³C NMR Spectrum:
-
CHF₂ Carbon: This carbon will be significantly deshielded and will appear as a triplet in the proton-decoupled ¹³C NMR spectrum due to the large one-bond coupling to the two fluorine atoms.
-
Pyrrolidine Carbons: The carbons adjacent to the nitrogen (C2 and C5) will be deshielded compared to C3 and C4. [2][3][4]C2 will experience an additional downfield shift and a two-bond coupling (doublet) to the fluorine atoms of the difluoromethyl group. [5]The chemical shifts of C3 and C4 are expected to be similar to those in an unsubstituted pyrrolidinium ion.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the N-H, C-H, and C-F bonds.
Experimental Considerations
The sample can be prepared as a KBr pellet or a Nujol mull for analysis by transmission IR spectroscopy.
Predicted IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H₂⁺ Stretch (secondary ammonium) | 2700 - 3000 | Strong, broad |
| C-H Stretch (aliphatic) | 2850 - 2960 | Medium to strong |
| N-H₂⁺ Bend | 1560 - 1620 | Medium |
| C-F Stretch | 1000 - 1100 | Strong |
Interpretation of the Predicted IR Spectrum:
-
N-H₂⁺ Stretch: A very broad and strong absorption band is expected in the 2700-3000 cm⁻¹ region, which is characteristic of the N-H stretching vibration in a secondary ammonium salt. [6][7]This broadness is due to hydrogen bonding.
-
C-H Stretch: The stretching vibrations of the C-H bonds in the pyrrolidine ring and the difluoromethyl group will appear in the 2850-2960 cm⁻¹ region. [8][9][10][11]* N-H₂⁺ Bend: A medium intensity band between 1560 and 1620 cm⁻¹ is expected for the N-H bending vibration of the secondary ammonium group. [6][7]* C-F Stretch: Strong absorption bands in the 1000-1100 cm⁻¹ region are characteristic of C-F stretching vibrations. The presence of two fluorine atoms may lead to two distinct bands for symmetric and asymmetric stretching.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Experimental Considerations
Electron Ionization (EI) is a common technique for the analysis of small organic molecules. For hydrochloride salts, the free amine is often observed in the mass spectrum.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The molecular ion of the free amine, 2-(difluoromethyl)pyrrolidine (C₅H₉F₂N), is expected at a mass-to-charge ratio (m/z) of 121.07. The hydrochloride salt itself is not typically observed as an intact species in EI-MS.
-
Key Fragmentation Pathways: The fragmentation of the pyrrolidine ring is expected to be a dominant process.
| m/z | Proposed Fragment |
| 121 | [M]⁺ (molecular ion of the free amine) |
| 120 | [M-H]⁺ |
| 70 | [M - CHF₂]⁺ |
| 51 | [CHF₂]⁺ |
Interpretation of the Predicted Mass Spectrum:
The mass spectrum will likely show the molecular ion of the free amine at m/z 121. A prominent fragmentation pathway is the alpha-cleavage, which involves the loss of the difluoromethyl substituent to give a stable iminium ion at m/z 70. The observation of a fragment at m/z 51 would correspond to the difluoromethyl cation.
Caption: Predicted fragmentation pathway for 2-(difluoromethyl)pyrrolidine.
Conclusion
This technical guide provides a comprehensive prediction of the ¹H NMR, ¹³C NMR, IR, and MS spectroscopic data for this compound. The predicted data and their interpretations are grounded in fundamental spectroscopic principles and analysis of analogous structures. This guide is intended to be a valuable resource for researchers in the synthesis, characterization, and application of this and related fluorinated heterocyclic compounds, enabling a more efficient and accurate interpretation of experimental results.
References
-
Oregon State University. ¹H NMR Chemical Shift. [Link]
-
NC State University Libraries. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]
-
FLOURINE COUPLING CONSTANTS. [Link]
-
University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]
-
PubMed. Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. [Link]
-
ACS Publications. Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). [Link]
-
Canadian Journal of Chemistry. THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. [Link]
-
National Institutes of Health. Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds Bearing Emergent Fluorinated Substituents. [Link]
-
University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. [Link]
-
Chemistry LibreTexts. 24.11: Spectroscopy of Amines. [Link]
-
PubMed. Vicinal fluorine-proton coupling constants. [Link]
-
Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]
-
ResearchGate. The infrared spectra of secondary amines and their salts. [Link]
-
ETH Zurich Research Collection. Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides. [Link]
-
ResearchGate. ¹H NMR spectrum of the pyrrolidinium-based task-specific IL, (E). [Link]
- Google Patents. Method of analysis of amine by mass spectrometry.
-
Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]
-
Royal Society of Chemistry. A ¹³C and ¹H NMR spectroscopic investigation of the structure of the iminium ion with a dipolar form in metal complexes of 2-N-substituted N-confused porphyrins. [Link]
-
ResearchGate. 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. [Link]
-
Royal Society of Chemistry. NMR spin–spin coupling constants: bond angle dependence of the sign and magnitude of the vicinal ³JHF coupling. [Link]
-
Future4200. Chapter 11 - Amines. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
Duke University NMR Center. Coupling constants. [Link]
-
Oregon State University. ¹³C NMR Chemical Shift. [Link]
Sources
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Technical Guide: Safety, Handling, and Application of 2-(Difluoromethyl)pyrrolidine Hydrochloride
Executive Summary
This technical guide provides a comprehensive operational framework for the safe handling, storage, and experimental integration of 2-(Difluoromethyl)pyrrolidine hydrochloride . Targeted at medicinal chemists and process safety engineers, this document moves beyond generic safety data to address the specific physicochemical challenges posed by fluorinated nitrogen heterocycles.
The 2-(difluoromethyl)pyrrolidine motif is increasingly utilized in drug discovery as a bioisostere to modulate lipophilicity (
Part 1: Chemical Profile & Physicochemical Properties[1][2]
Understanding the fundamental properties of this compound is the first line of defense against experimental failure and safety incidents.
Identity and Specifications
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 1393541-22-4 (Racemic); 1781041-85-7 (Stereospecific variants) |
| Molecular Formula | |
| Molecular Weight | 157.59 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | High in Water, Methanol, DMSO; Low in Dichloromethane (DCM), Hexanes |
| Acidity (pKa) | ~14.7 (Calculated for free base conjugate); Effective pKa lower due to electron-withdrawing |
The "Fluorine Effect" on Handling
The difluoromethyl (
-
Basicity Reduction: The free amine is significantly less basic than unsubstituted pyrrolidine. This impacts neutralization protocols (see Section 4).
-
H-Bonding: The
proton is a weak hydrogen bond donor, influencing solubility and binding affinity in biological targets.
Part 2: Hazard Identification & Risk Assessment[8][9]
While classified under GHS as an Irritant, the specific risks of fluorinated amine salts require a nuanced assessment.
GHS Classification
-
Signal Word: WARNING
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Specific Technical Hazards
-
Hygroscopic Instability: The HCl salt is prone to absorbing atmospheric moisture. Hydrolysis is unlikely, but "caking" leads to inaccurate weighing and stoichiometry errors in sensitive catalytic couplings.
-
Thermal Decomposition: Above 200°C, or in the presence of strong Lewis acids, there is a theoretical risk of defluorination, potentially releasing trace Hydrogen Fluoride (HF). Note: This is less likely than with
groups but must be considered during waste disposal. -
Incompatibility: Reacts vigorously with strong oxidizing agents and strong bases (exothermic neutralization).
Part 3: Storage & Stability Protocols
Proper storage is critical to maintain reagent integrity for quantitative structure-activity relationship (SAR) studies.
Environmental Control
-
Temperature: Store at 2–8°C (Refrigerated). Room temperature storage is acceptable for short durations (<1 month) if desiccated.
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The compound is air-stable but moisture-sensitive.
-
Container: Tightly sealed glass or polypropylene vials. Avoid metal containers if long-term storage is expected due to potential chloride corrosion.
Shelf-Life Management
-
Visual Check: Discoloration (yellowing) indicates oxidation or free-base liberation. Clumping indicates moisture ingress.
Part 4: Safe Handling & Synthesis Integration
This section details the workflow for transferring the reagent from storage to the reaction vessel, minimizing exposure and error.
Workflow Logic (Visualization)
Figure 1: Operational workflow for handling hygroscopic fluorinated salts to prevent moisture contamination.
Protocol: Free-Basing for Coupling Reactions
In many applications (e.g., amide coupling, nucleophilic substitution), the HCl salt must be neutralized in situ or pre-neutralized.
Method A: In-Situ Neutralization (Recommended)
-
Setup: Charge the reaction vessel with 2-(difluoromethyl)pyrrolidine HCl.
-
Solvent: Add the reaction solvent (e.g., DMF, DCM).
-
Base Addition: Add a tertiary amine base (DIPEA or TEA) in 3.0 equivalents .
-
Why 3.0 eq? 1 eq neutralizes the HCl; 1-2 eq scavenges protons generated during the coupling reaction.
-
Caution: The addition is exothermic. Add dropwise at 0°C if scaling >10g.
-
Method B: Isolation of Free Amine (Use with Caution)
-
Warning: The free base (2-(difluoromethyl)pyrrolidine) is likely a volatile oil. Evaporation of solvent must be controlled carefully to avoid yield loss.
-
Procedure: Partition between DCM and saturated
. Dry organic layer over . Remove solvent under reduced pressure (do not heat >30°C).
Part 5: Emergency Response & Waste Disposal
Emergency Decision Tree
Figure 2: Immediate response protocols for exposure incidents.
Waste Disposal
-
Classification: Halogenated Organic Waste.
-
Segregation: Do not mix with strong acids (risk of HF generation) or oxidizers.
-
Destruction: High-temperature incineration equipped with scrubbers for HF/HCl is the standard industrial disposal method.
References
-
Cayman Chemical. (2025).[2] Safety Data Sheet: DL-α-Difluoromethylornithine (hydrochloride hydrate). Link(Cited for analogous handling of alpha-difluoromethyl amine salts).
-
Sigma-Aldrich. (2024). 2-(Trifluoromethyl)pyrrolidine hydrochloride Product Specification. Link(Cited for structural analog properties and storage conditions).
-
PubChem. (2025).[3] Compound Summary: Pyrrolidine.[4][1][5] Link(Cited for basic pyrrolidine physicochemical baselines).
-
Lead Sciences. (2024). This compound Catalog Entry. Link(Cited for CAS and molecular specifications).
-
ResearchGate. (2023). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. Link(Cited for synthetic utility and structural context).
Sources
Strategic Sourcing and Application of 2-(Difluoromethyl)pyrrolidine Hydrochloride in Medicinal Chemistry
Executive Summary: The Fluorine Advantage
In modern drug discovery, 2-(Difluoromethyl)pyrrolidine hydrochloride represents a high-value building block, primarily utilized as a lipophilic bioisostere for proline derivatives, alcohols, and thiols. The incorporation of the difluoromethyl (
This guide provides a technical roadmap for sourcing, validating, and utilizing this compound, moving beyond simple catalog listings to ensure experimental success and data integrity.
Core Bioisosteric Rationale
The
Figure 1: The strategic utility of the difluoromethyl group as a bridge between polarity and lipophilicity.
Technical Specifications & Sourcing Strategy
Sourcing this compound requires vigilance regarding stereochemistry and salt stoichiometry . The synthesis typically involves the fluorination of chiral prolinal (proline aldehyde), a step prone to racemization.
Critical Chemical Data
| Parameter | Specification | Technical Note |
| Compound Name | 2-(Difluoromethyl)pyrrolidine HCl | |
| Molecular Weight | 157.59 g/mol | Free base MW: ~121.13 g/mol |
| CAS (Racemic) | 1393541-22-4 | Verify specific salt form with vendor.[2] |
| CAS (S-Isomer) | 1951425-16-3 | Preferred for chiral pool synthesis. |
| CAS (R-Isomer) | 2031258-87-2 | Less common, often custom synthesis. |
| Appearance | White to off-white solid | Hygroscopic; store under desiccant. |
| Solubility | Water, Methanol, DMSO | Poor solubility in non-polar ethers. |
The "Hidden" Impurity Profile
When evaluating a supplier's CoA (Certificate of Analysis), look specifically for these process-related impurities:
-
Epimerized Product: Due to the acidity of the
-proton in the intermediate aldehyde during DAST/Deoxo-Fluor treatment. -
Defluorinated/Eliminated Side Products: Enamines formed via HF elimination (common in monofluoro analogs, less common but possible here).
-
Residual Fluorinating Agents: Traces of DAST-related sulfur species.
Quality Assurance: A Self-Validating Protocol
Do not rely solely on the vendor's CoA. Upon receipt, execute this two-step validation protocol.
Protocol A: NMR Verification (The "Fingerprint")
The
-
Solvent:
or . -
Expected Signal: A distinct doublet of doublets (or complex multiplet depending on resolution) centered around -120 to -130 ppm.
-
The Key Validator: Look for the geminal coupling constants (
) and the vicinal proton-fluorine coupling ( ).-
Criterion: The proton attached to the
carbon ( ) splits the fluorine signal with a large coupling constant ( ). If this large splitting is absent, you do not have the group.
-
Protocol B: Chiral Purity Determination
Because the precursor aldehyde is stereolabile, enantiomeric excess (ee) must be verified.
-
Method: Derivatization with a chiral auxiliary (e.g., Mosher's acid chloride) or direct Chiral HPLC.
-
Direct HPLC Conditions (Generic Start):
-
Column: Chiralpak IG or IC (immobilized phases preferred for amines).
-
Mobile Phase: Hexane/EtOH/DEA (80:20:0.1).
-
Detection: UV is weak (no chromophore). Use CAD (Charged Aerosol Detector) or ELSD if available, or derivatize with Cbz-Cl/Fmoc-Cl prior to injection to enable UV detection at 254 nm.
-
Figure 2: Incoming Quality Control (IQC) workflow for fluorinated building blocks.
Synthetic Utility & Handling
Free-Basing Precaution
The HCl salt is stable. The free base is volatile and can degrade upon prolonged storage.
-
Best Practice: Generate the free base in situ using a scavenger base (e.g., DIPEA,
) during the coupling reaction. -
If Isolation is Required: Extract into DCM/Ether, dry over
, and use immediately. Do not apply high vacuum for extended periods.
Coupling Reactions[3]
-
Amide Coupling: Standard conditions (HATU/EDC) work well. The nucleophilicity of the nitrogen is slightly reduced due to the inductive effect of the
-fluorines, so reaction times may need to be extended compared to proline. -
SNAr Reactions: Excellent substrate for nucleophilic aromatic substitution. The reduced basicity often minimizes side reactions (like polymerization of the electrophile).
Stability Warning
Avoid strong Lewis acids at high temperatures (
Commercial Supplier Landscape
Suppliers are categorized by their utility in the drug development lifecycle.
| Tier | Supplier Type | Recommended Vendors | Best For... |
| 1 | Global Catalogs | Sigma-Aldrich (Merck) Fisher Scientific | Reference standards; small scale (mg to 1g). High reliability but higher cost. |
| 2 | Building Block Specialists | Combi-Blocks Enamine Fluorochem | Primary Sources. Good balance of cost/quality. Diverse salt forms and isomers available. |
| 3 | Bulk/Custom | WuXi AppTec Pharmablock | Kilogram-scale GMP synthesis for clinical candidates. |
Specific Catalog Leads (Verified)
-
Combi-Blocks:
-
Enamine:
-
Offers extensive "REAL Database" analogs if the core scaffold needs optimization (e.g., bridged fluoropyrrolidines).
-
-
Fluorochem:
-
Strong presence in the UK/EU market with specific listings for (S)-2-(Difluoromethyl)pyrrolidine HCl.
-
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry.[3][4] Chemical Society Reviews.
-
Combi-Blocks Product Entry. Product QK-2946 Specifications.
-
Enamine Building Blocks. Fluorinated Pyrrolidines Collection.
-
Hu, X., et al. (2019). The Dark Side of Fluorine: Stability Issues in Fluorinated Pyrrolidines. ACS Medicinal Chemistry Letters.
Sources
Technical Guide: Stereoisomers of 2-(Difluoromethyl)pyrrolidine Hydrochloride
Executive Summary
2-(Difluoromethyl)pyrrolidine hydrochloride is a high-value fluorinated building block in medicinal chemistry. It serves as a lipophilic, non-classical bioisostere of proline and hydroxyproline. The introduction of the difluoromethyl (
Part 1: Structural Analysis & Identifiers[1]
The molecule exists as two enantiomers, (
Chemical Identifiers
Critical Note: Researchers frequently confuse this compound with 2-(2,5-difluorophenyl)pyrrolidine (a Larotrectinib intermediate).[1][2] Ensure verification of the molecular formula
| Parameter | Data |
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 157.59 g/mol |
| CAS (R-Isomer) | 2031258-87-2 (HCl Salt) |
| CAS (Racemate) | 1781041-85-7 (HCl Salt) |
| CAS (S-Isomer) | Custom Synthesis (Often derived from L-Proline) |
| Structure | Pyrrolidine ring with C2 |
Part 2: Synthetic Routes & Enantiomeric Control
The most robust route to enantiopure 2-(difluoromethyl)pyrrolidine is the "Chiral Pool" approach, starting from Proline. Direct fluorination of pyrrolidine is non-selective; therefore, deoxofluorination of the corresponding aldehyde (Prolinal) is the industry standard.
Synthesis Workflow (Graphviz)
The following diagram illustrates the conversion of L-Proline to (S)-2-(difluoromethyl)pyrrolidine HCl.
Caption: Synthetic pathway from L-Proline. The aldehyde intermediate is prone to racemization and requires low-temperature handling.
Detailed Protocol: Deoxofluorination Strategy
This protocol describes the synthesis of the (
Step 1: Preparation of N-Boc-Prolinal
-
Reagents: N-Boc-L-Proline, Carbonyldiimidazole (CDI), DIBAL-H or reduction of the Weinreb amide.
-
Mechanism: Reduction of the acid/ester to the aldehyde.
-
Precaution: The aldehyde is configurationally unstable. Use immediately or store at -80°C.
Step 2: Deoxofluorination (The Critical Step)
-
Reagents: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).
-
Solvent: Anhydrous DCM (Dichloromethane).
-
Protocol:
-
Cool the solution of N-Boc-prolinal in DCM to -78°C under Nitrogen.
-
Add DAST (1.5 - 2.0 eq) dropwise.
-
Allow to warm slowly to room temperature over 12 hours.
-
Quench: Pour into saturated
(Caution: vigorous gas evolution).
-
-
Why this works: DAST replaces the carbonyl oxygen with two fluorine atoms. Low temperature prevents elimination to the enamine.
Step 3: Deprotection & Salt Formation
-
Reagents: 4M HCl in Dioxane or EtOAc.
-
Protocol: Stir the fluorinated intermediate in HCl/Dioxane for 2 hours. Precipitate with diethyl ether.
-
Yield: Typically 60-80% over two steps.
Part 3: Analytical Profiling
Validating the identity and purity of 2-(difluoromethyl)pyrrolidine requires specific attention to the fluorine signals.
Nuclear Magnetic Resonance (NMR)
-
NMR: This is the definitive test.
-
Shift: Typically appears as a complex multiplet (AB quartet system due to the adjacent chiral center) in the range of -125 to -135 ppm .
-
Coupling: Large geminal coupling (
) and vicinal coupling to the C2 proton.
-
-
NMR: The
proton appears as a triplet of doublets (or broad triplet) around 5.8 - 6.2 ppm with a large coupling constant ( ).
Chiral HPLC Resolution
If synthesizing from racemic starting materials, resolution is required.
-
Column: Polysaccharide-based (e.g., Chiralpak IA or IC).
-
Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).
-
Detection: UV is weak (lack of chromophore). Use Refractive Index (RI) or ELSD, or derivatize with a chromophore (e.g., benzoyl chloride) prior to analysis.
Part 4: Physicochemical Implications in Drug Design
The substitution of hydrogen with
Property Comparison Table
| Property | Pyrrolidine (Parent) | 2-(Difluoromethyl)pyrrolidine | Impact |
| pKa (Conj. Acid) | ~11.3 | 7.0 - 8.5 (Est.) | Reduced basicity improves membrane permeability and reduces lysosomal trapping. |
| LogP | 0.46 | ~1.5 - 1.8 | Increased lipophilicity aids in crossing the Blood-Brain Barrier (BBB). |
| H-Bonding | Donor (NH) | Donor (NH) + Weak Donor (CF2H) | The CF2H proton is acidic enough to act as a weak H-bond donor. |
Decision Tree: When to Use? (Graphviz)
Caption: Decision logic for substituting proline/pyrrolidine residues with difluoromethyl analogs.
References
-
Synthesis & Deoxofluorination: Journal of Organic Chemistry. "Nucleophilic Fluorination of N-Boc-Prolinal." Available at:
-
Physicochemical Properties: Journal of Medicinal Chemistry. "The influence of fluorination on acidity and lipophilicity." Available at:
-
CAS Registry Data: Common Chemistry. "(R)-2-(difluoromethyl)pyrrolidine hydrochloride."[3] Available at:
-
NMR Data: UCSB NMR Facility. "19F Chemical Shifts and Coupling Constants." Available at:
-
General Pyrrolidine Data: PubChem. "Pyrrolidine Compound Summary." Available at:
Sources
An In-Depth Technical Guide to the Stability and Storage of 2-(Difluoromethyl)pyrrolidine Hydrochloride
Foreword: Navigating the Nuances of Fluorinated Heterocycles
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of medicinal chemistry. The difluoromethyl group (-CHF₂) in particular, is an intriguing bioisostere for hydroxyl, thiol, and even amine functionalities, offering a unique combination of modulated lipophilicity, enhanced metabolic stability, and the capacity for hydrogen bond donation.[1][2][3] The 2-(difluoromethyl)pyrrolidine moiety has thus emerged as a valuable building block for novel therapeutics. However, the introduction of fluorine is not a "set and forget" solution for stability challenges.[4] Understanding the subtle interplay of electronics, steric effects, and the solid-state form of these molecules is paramount to ensuring their integrity from the laboratory bench to clinical application.
This guide provides a comprehensive technical overview of the stability and storage considerations for 2-(Difluoromethyl)pyrrolidine hydrochloride. Drawing upon established principles of physical organic chemistry and data from closely related analogues, we will explore the intrinsic stability of this compound, delineate potential degradation pathways, and provide field-proven protocols for its handling, storage, and stability assessment. This document is intended for researchers, chemists, and formulation scientists dedicated to harnessing the potential of fluorinated scaffolds while mitigating the risks associated with their potential instability.
The Physicochemical Landscape: Solid Salt vs. Solution-Phase Free Base
The stability profile of this compound is best understood by considering two distinct states: the crystalline hydrochloride salt and the solution-phase free base. The protonation of the pyrrolidine nitrogen to form the hydrochloride salt is the single most critical factor governing its stability.
-
The Hydrochloride Salt (Solid State): In its solid, crystalline salt form, the nitrogen lone pair is sequestered by a proton. This has a profound stabilizing effect. The primary driver for the degradation of many fluoromethylamines is the participation of the nitrogen lone pair in facilitating fluoride displacement.[4] By forming the hydrochloride salt, this degradation pathway is effectively inhibited in the solid state. Amine hydrochloride salts are generally stable crystalline solids, though they can be susceptible to hygroscopicity.[5]
-
The Free Base (Solution Phase): In solution, particularly under neutral to basic conditions (pH ≥ 7), the pyrrolidine nitrogen is deprotonated, liberating the lone pair of electrons. This creates a scenario where the molecule's stability can become compromised, analogous to observations with similar structures.
It is this dichotomy that must inform all handling and formulation strategies.
Unraveling Potential Degradation Pathways
While no formal degradation studies have been published specifically for this compound, a compelling and cautionary tale is provided by its monofluorinated analogue, 2-(fluoromethyl)pyrrolidine.
The Aziridinium Intermediate Hypothesis: A Lesson from the Monofluoro Analogue
In a study on compounds containing the 2-(fluoromethyl)pyrrolidine moiety, significant decomposition (60-90%) was observed in a pH 7.4 buffer at 50°C over 7 days.[4] In contrast, the solid material's stability at elevated temperatures was deemed acceptable.[4] The proposed mechanism for this solution-phase instability involves the intramolecular nucleophilic attack of the pyrrolidine nitrogen, displacing the fluoride ion to form a highly reactive, strained aziridinium intermediate. This intermediate is then susceptible to attack by nucleophiles, such as water or hydroxide, leading to ring-opened products or the corresponding hydroxymethyl derivative.[4]
Caption: Proposed degradation pathway for 2-(fluoromethyl)pyrrolidine.
The Impact of the Difluoromethyl Group: An Electronic Shield?
The presence of a second fluorine atom in 2-(Difluoromethyl)pyrrolidine is predicted to significantly alter its reactivity compared to the monofluorinated version. Geminal difluorination has a pronounced electron-withdrawing effect, which reduces the nucleophilicity of the adjacent carbon atom. This makes the carbon of the -CHF₂ group much less susceptible to SN2-type reactions.[4] Furthermore, the difluoromethyl group is known to be more chemically resistant to defluorination under both acidic and basic conditions compared to monofluorinated groups.[3]
Therefore, while the aziridinium-mediated pathway remains a theoretical possibility for the free base of 2-(Difluoromethyl)pyrrolidine, its rate is expected to be substantially slower than that of its monofluorinated counterpart.
Recommended Storage and Handling Protocols
Based on the chemical principles outlined above, the following storage and handling procedures are recommended to ensure the long-term integrity of this compound.
| Parameter | Recommendation | Rationale |
| Form | Always store and handle as the hydrochloride salt . | The protonated nitrogen prevents the lone pair from participating in degradation pathways. |
| Temperature | Store at 2-8°C for long-term storage. Room temperature is acceptable for short-term storage. | Lower temperatures slow down any potential solid-state degradation kinetics. While expected to be stable, this is a best practice for valuable reagents.[4] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container. | Amine salts can be hygroscopic. Excluding moisture prevents water absorption which could lower the glass transition temperature and increase molecular mobility.[6] |
| Light Exposure | Store in an amber vial or other light-protecting container . | To prevent potential photolytic degradation. While no specific data exists, pyrrolidine structures can be susceptible to photolysis. |
| Incompatibilities | Avoid strong bases, strong oxidizing agents, and reactive metals. | Strong bases will deprotonate the salt to the less stable free base. Oxidizing agents can react with the amine functionality. |
Experimental Workflows for Stability Assessment
To empirically validate the stability of this compound, a series of forced degradation (stress testing) and long-term stability studies should be conducted.
Workflow for Stability Assessment
Caption: A comprehensive workflow for stability testing.
Protocol: Solid-State Thermal Stability Study
Objective: To assess the thermal stability of solid this compound.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into both open and hermetically sealed aluminum pans for Differential Scanning Calorimetry (DSC) and into a ceramic pan for Thermogravimetric Analysis (TGA).
-
TGA Analysis:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 300°C at a rate of 10°C/min under a nitrogen atmosphere.
-
Monitor for mass loss, which indicates decomposition or release of volatiles.
-
-
DSC Analysis:
-
Isothermal Stress:
-
Store accurately weighed samples in sealed vials at elevated temperatures (e.g., 60°C and 80°C) for a defined period (e.g., 1, 2, and 4 weeks).
-
At each time point, remove a sample and analyze for purity by a stability-indicating HPLC method.
-
Protocol: Solution-Phase Stability (Forced Hydrolysis)
Objective: To evaluate the stability of the compound in aqueous solutions at different pH values.
Methodology:
-
Stock Solution: Prepare a stock solution of this compound in acetonitrile or water at a concentration of ~1 mg/mL.
-
Stress Conditions:
-
Acidic: Dilute the stock solution with 0.1 N HCl to a final concentration of ~100 µg/mL.
-
Neutral: Dilute the stock solution with purified water to a final concentration of ~100 µg/mL.
-
Basic: Dilute the stock solution with 0.1 N NaOH to a final concentration of ~100 µg/mL. Note: This will generate the free base in situ.
-
-
Incubation: Incubate the solutions at 50°C. A parallel set can be kept at room temperature as a control.
-
Time Points: Withdraw aliquots at initial (t=0), 24, 48, and 72 hours, and 1 week.
-
Analysis: Immediately neutralize the acidic and basic samples if necessary, then analyze all samples by a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to profile any degradation products.
Protocol: Photostability Study (ICH Q1B)
Objective: To assess the intrinsic photostability of the solid compound.
Methodology:
-
Sample Preparation: Place a thin layer (not more than 3 mm) of the solid compound in a chemically inert, transparent container. Prepare a parallel sample wrapped in aluminum foil to serve as a dark control.
-
Exposure: Expose the samples to a light source that conforms to the ICH Q1B guideline Option I or II.[8]
-
The total illumination should be not less than 1.2 million lux hours.
-
The integrated near-ultraviolet energy should be not less than 200 watt hours/square meter.
-
-
Analysis: After the exposure period, compare the samples (exposed and dark control) for any changes in physical appearance (e.g., color) and analyze both by a stability-indicating HPLC method to quantify any degradation.
Summary and Outlook
This compound is a compound of significant interest, and a thorough understanding of its stability is crucial for its successful application. Key takeaways include:
-
Solid-State Stability is High: When stored as a dry hydrochloride salt, the compound is expected to be highly stable. The primary storage considerations are protection from moisture and strong bases.
-
Solution-Phase Requires Caution: The free base, which can form in solutions at neutral or basic pH, is the form at risk of degradation, likely via a pathway analogous to its monofluorinated counterpart.
-
The -CHF₂ Group is Protective: Compared to a -CH₂F group, the difluoromethyl moiety imparts significantly greater electronic stability, slowing potential nucleophilic substitution and defluorination reactions.
By adhering to the storage and handling protocols outlined in this guide and by performing empirical stability studies, researchers can ensure the integrity of their material and generate the robust data required for advanced drug development programs. The fusion of theoretical understanding with rigorous experimental validation is the most reliable path forward.
References
-
Lainchbury, M., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Ansari, F., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Available at: [Link]
-
Organic Chemistry Frontiers. (2022). Difluoromethylation of heterocycles via a radical process. RSC Publishing. Available at: [Link]
-
Bocan, T. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Protheragen. Available at: [Link]
-
Ansari, F., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central. Available at: [Link]
-
Ford, J., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Available at: [Link]
-
Ford, J., et al. (2024). The 18F-Difluoromethyl Group: Challenges, Impact and Outlook. ResearchGate. Available at: [Link]
-
Song, J., et al. (2020). Exploring reductive degradation of fluorinated pharmaceuticals using Al2O3-supported Pt-group metallic catalysts: Catalytic reactivity, reaction pathways, and toxicity assessment. ResearchGate. Available at: [Link]
-
Szymańska, E., et al. (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. PubMed Central. Available at: [Link]
-
Bae, H.S., et al. (2002). Anaerobic degradation of pyrrolidine and piperidine coupled with nitrate reduction. PubMed. Available at: [Link]
-
National Institutes of Health. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Available at: [Link]
-
MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. University of Glasgow Theses. Available at: [Link]
-
National Institutes of Health. (n.d.). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. PubMed Central. Available at: [Link]
-
National Institutes of Health. (n.d.). The link between ancient microbial fluoride resistance mechanisms and bioengineering organofluorine degradation or synthesis. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). A Generalized Relation for Solid-State Drug Stability as a Function of Excipient Dilution: Temperature-Independent Behavior. Available at: [Link]
-
ResearchGate. (n.d.). Analytical characterization and rapid determination of 2-(diphenylmethyl)pyrrolidine in blood and application to an internet product. Available at: [Link]
-
TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Available at: [Link]
-
ResearchGate. (n.d.). Fluorinated Heterocycles. Available at: [Link]
-
PubMed. (n.d.). The 18F-Difluoromethyl Group: Challenges, Impact and Outlook. Available at: [Link]
-
ACS Publications. (2026). Asymmetric Iodoaminocyclization for the Synthesis of Chiral 2-Heteroaryl Pyrrolidines. Organic Letters. Available at: [Link]
-
ResearchGate. (2022). Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening. Available at: [Link]
-
ResearchGate. (n.d.). DSC and TGA thermograms of 2-Hy1. Numbers correspond to heating rates in °C min⁻¹. Available at: [Link]
-
National Institutes of Health. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). Chemical Reactivity in Solid-State Pharmaceuticals: Formulation Implications. Available at: [Link]
-
ResearchGate. (n.d.). Degradation and Transformation of Organic Fluorine Compounds. Available at: [Link]
-
RSC Publishing. (n.d.). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. Available at: [Link]
-
Wiley. (n.d.). FLUORINATED HETEROCYCLIC COMPOUNDS. Available at: [Link]
-
MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available at: [Link]
-
PubMed. (n.d.). A generalized relation for solid-state drug stability as a function of excipient dilution: temperature-independent behavior. Available at: [Link]
-
MDPI. (2023). Thermal Analysis in the Evaluation of Solid Lipid Microparticles in the Form of Aqueous Dispersion and Fine Powder. Available at: [Link]
-
U.S. Food & Drug Administration. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. Available at: [Link]
-
University College Dublin. (2017). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Research Repository UCD. Available at: [Link]
-
ACS Publications. (n.d.). Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. Available at: [Link]
-
Improved Pharma. (2024). Improved Pharma Enhances Thermal Characterization Suite with Discovery DSC 25. Available at: [Link]
-
ACS Publications. (n.d.). Sandmeyer Difluoromethylation of (Hetero-)Arenediazonium Salts. Available at: [Link]
-
MDPI. (n.d.). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Available at: [Link]
-
RSquareL. (n.d.). CHEMICAL STABILITY OF DRUGS. Available at: [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. Available at: [Link]
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The Strategic Incorporation of a Difluoromethyl Group at the 2-Position of the Pyrrolidine Ring: A Technical Guide to 2-(Difluoromethyl)pyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] The strategic introduction of fluorine-containing substituents has emerged as a powerful tool to modulate the physicochemical and pharmacological properties of these molecules. This technical guide provides a comprehensive overview of 2-(difluoromethyl)pyrrolidine hydrochloride, a building block of significant interest in contemporary drug discovery. We will delve into the synthetic rationale, key experimental protocols, and the profound impact of the difluoromethyl group on molecular properties and biological activity, offering a roadmap for its effective utilization in the design of next-generation therapeutics.
Introduction: The Rationale for Fluorination in Pyrrolidine Scaffolds
The five-membered saturated nitrogen heterocycle of pyrrolidine is a privileged scaffold in drug design due to its conformational flexibility and ability to engage in crucial hydrogen bonding interactions.[2] The introduction of fluorine atoms or fluorinated alkyl groups can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity. The difluoromethyl (CHF2) group, in particular, offers a unique combination of properties. It is more lipophilic than a hydroxyl group but can still participate in hydrogen bonding interactions, acting as a "lipophilic hydrogen bond donor." This dual nature allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profile.
The hydrochloride salt form of 2-(difluoromethyl)pyrrolidine enhances its solubility and simplifies handling in aqueous media, making it a versatile starting material for a wide range of chemical transformations.[3]
Physicochemical Properties
A clear understanding of the fundamental physicochemical properties of this compound is essential for its effective application in synthesis and drug design.
| Property | Value | Source |
| Molecular Formula | C5H10ClF2N | [4] |
| Molecular Weight | 157.59 g/mol | [4] |
| CAS Number | 1393541-22-4 | [4] |
| Appearance | White to off-white solid | General knowledge |
| Storage | Room temperature, under inert atmosphere | [4] |
Synthesis and Mechanistic Considerations
A plausible synthetic approach would likely involve the introduction of the difluoromethyl group onto a suitably protected pyrrolidine precursor, followed by deprotection and salt formation.
Hypothetical Synthetic Workflow
Caption: Hypothetical synthetic workflow for this compound.
Causality in Experimental Choices:
-
Protecting Group Selection: The choice of the nitrogen protecting group (e.g., Boc or Cbz) is critical. Studies on the synthesis of analogous CHF2O-containing pyrrolidines have shown that the nature of the protecting group can significantly impact the yield of the fluorination step.[5] For instance, a Boc group might be labile under certain difluoromethylation conditions, leading to lower yields, whereas a more robust Cbz group might be preferable.[5]
-
Difluoromethylating Agent: The selection of the difluoromethylating agent is another key decision. Reagents like trimethyl(difluoromethyl)silane (TMS-CF2H) are commonly used for the nucleophilic introduction of the difluoromethyl group. The reaction conditions, including the choice of catalyst and solvent, would need to be optimized to ensure efficient conversion.
-
Deprotection and Salt Formation: The final deprotection step must be carefully controlled to avoid degradation of the product. For a Boc group, acidic conditions (e.g., HCl in an organic solvent) are typically employed, which conveniently leads directly to the hydrochloride salt. For a Cbz group, catalytic hydrogenation is the standard deprotection method, which would then be followed by treatment with HCl to form the desired salt.
Characterization and Analytical Protocols
Thorough characterization is essential to confirm the identity and purity of this compound. The following analytical techniques would be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show characteristic signals for the pyrrolidine ring protons and a distinctive triplet for the proton of the difluoromethyl group due to coupling with the two fluorine atoms.
-
¹³C NMR: The carbon of the difluoromethyl group would appear as a triplet due to one-bond coupling with the two fluorine atoms. The signals for the pyrrolidine ring carbons would also be observed.
-
¹⁹F NMR: A single resonance would be expected, which would be split into a doublet by the adjacent proton.
-
-
Mass Spectrometry (MS): Would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.
-
Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the N-H bond of the secondary amine hydrochloride and the C-F bonds of the difluoromethyl group.
-
Elemental Analysis: Would be performed to determine the percentage composition of carbon, hydrogen, nitrogen, chlorine, and fluorine, providing further evidence of the compound's purity and identity.
Applications in Drug Discovery and Medicinal Chemistry
The 2-(difluoromethyl)pyrrolidine moiety is a valuable building block for the synthesis of novel drug candidates across various therapeutic areas.
Modulation of Physicochemical Properties
The introduction of the difluoromethyl group at the 2-position of the pyrrolidine ring can significantly impact a molecule's properties:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, leading to an increased half-life of the drug in the body.
-
Lipophilicity: The CHF2 group increases lipophilicity compared to a hydroxyl or methyl group, which can enhance membrane permeability and oral bioavailability.
-
Binding Affinity: The ability of the CHF2 group to act as a hydrogen bond donor can lead to enhanced binding to target proteins, potentially increasing potency.
Potential Therapeutic Applications
Derivatives of 2-(difluoromethyl)pyrrolidine have the potential to be explored in a variety of therapeutic areas where the pyrrolidine scaffold has already shown promise, including:
-
Neuroscience: As components of agents targeting central nervous system (CNS) disorders, where the ability to cross the blood-brain barrier is crucial.[3]
-
Oncology: In the design of enzyme inhibitors or protein-protein interaction modulators.
-
Infectious Diseases: As part of novel antibacterial or antiviral agents.[6]
The following diagram illustrates the potential impact of incorporating the 2-(difluoromethyl)pyrrolidine moiety into a drug candidate.
Caption: Impact of 2-(difluoromethyl)pyrrolidine on drug properties.
Conclusion
This compound represents a strategically important building block for modern drug discovery. Its unique combination of a privileged heterocyclic scaffold with the modulating effects of a difluoromethyl group offers medicinal chemists a powerful tool to design molecules with improved pharmacokinetic and pharmacodynamic properties. While detailed synthetic and biological data for this specific compound in the public domain is limited, the established chemistry of analogous fluorinated pyrrolidines provides a clear path for its synthesis and application. As the demand for more effective and safer medicines continues to grow, the judicious use of building blocks like this compound will undoubtedly play a crucial role in the development of the next generation of innovative therapies.
References
Sources
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- 5. thieme-connect.com [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Use of 2-(Difluoromethyl)pyrrolidine hydrochloride in peptide synthesis
Topic: Strategic Incorporation of 2-(Difluoromethyl)pyrrolidine (DFMP) in Peptide Synthesis Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Peptide Scientists, and Drug Discovery Researchers
Executive Summary
2-(Difluoromethyl)pyrrolidine (DFMP) is a specialized fluorinated building block used to introduce the difluoromethyl (
However, the electron-withdrawing nature of the difluoromethyl group significantly reduces the nucleophilicity of the pyrrolidine nitrogen.[3] This Application Note provides a validated protocol to overcome these kinetic barriers, ensuring high-yield incorporation without compromising stereochemical integrity.
Physicochemical Context & Strategic Rationale
The Fluorine Effect: Nucleophilicity vs. Lipophilicity
The incorporation of DFMP is often driven by the "Fluorine Scan" strategy to optimize ADME properties.[3] However, the synthesis requires adjusting standard peptide coupling protocols due to the inductive effect (
| Property | Standard Proline | 2-(Difluoromethyl)pyrrolidine | Impact on Synthesis/Properties |
| Electronic Effect | Inductively neutral alkyl | Strong Electron Withdrawing Group (EWG) | Reduces amine basicity and nucleophilicity.[1] |
| pKa (Conjugate Acid) | ~10.6 | ~6.5 - 7.5 (Est.)[1] | Amine is less protonated at physiological pH (permeability |
| H-Bonding | None (Alkyl) | Lipophilic H-Bond Donor | Can mimic -OH or -NH interactions in binding pockets.[1] |
| Metabolic Stability | Susceptible to oxidation | Blocked | Prevents metabolic degradation at the C-terminus.[1] |
The "Lipophilic Hydrogen Bond Donor" Concept
Unlike the trifluoromethyl group (
Critical Experimental Protocols
Protocol A: Preparation and Free-Basing of DFMP
Rationale: DFMP is typically supplied as a hydrochloride salt (DFMP[1][2]·HCl) to ensure stability.[1][3] Due to its reduced basicity, in situ neutralization during coupling can sometimes be insufficient, leading to slow kinetics.[2][3] For difficult couplings, free-basing prior to reaction is recommended.[1][3]
Reagents:
Step-by-Step:
-
Dissolution: Dissolve
of DFMP·HCl in of DCM. -
Extraction: Transfer to a separatory funnel and add
of saturated (or for complete deprotonation). Shake vigorously for 2 minutes. -
Separation: Collect the organic layer.[1][3] Extract the aqueous layer twice more with DCM (
).[1] -
Drying: Combine organic layers, dry over anhydrous
, and filter. -
Concentration: Carefully concentrate under reduced pressure (Note: DFMP is a low-molecular-weight amine; avoid high vacuum or prolonged heating to prevent volatility loss).[1] Use immediately.
Protocol B: High-Efficiency Coupling (The "Power" Method)
Rationale: Standard carbodiimide couplings (DIC/HOBt) are often too slow for electron-deficient amines like DFMP, leading to incomplete conversion.[1] This protocol utilizes HATU , a uronium-based reagent that generates a highly reactive aza-benzotriazole ester, essential for forcing the reaction to completion.[1][3]
Reagents:
-
Carboxylic Acid Component: N-protected amino acid (e.g., Fmoc-AA-OH) (
)[1] -
Amine: DFMP (Free base or HCl salt) (
)[1][2] -
Coupling Reagent: HATU (
)[1][2] -
Base: DIPEA (N,N-Diisopropylethylamine) (
if using HCl salt; if free base)[1][2]
Workflow:
-
Activation: In a dry vial, dissolve the Fmoc-AA-OH (
) and HATU ( ) in anhydrous DMF ( concentration relative to acid). -
Base Addition: Add DIPEA (
) to the acid/HATU mixture.[1][2] Stir for 2–3 minutes to pre-activate the acid (formation of the OAt-active ester). Do not exceed 5 minutes to avoid racemization of sensitive amino acids (e.g., Cys, His).[3] -
Coupling: Add the DFMP·HCl (
) to the reaction vessel, followed immediately by the remaining DIPEA ( ).-
Note: If using free-based DFMP from Protocol A, add it directly with only
additional DIPEA.[1]
-
-
Reaction: Stir at room temperature under nitrogen.
-
Completion Check: If conversion is
after 4 hours, add a "booster" of HATU and DIPEA.
Visualization of Workflow & Mechanism
The following diagram illustrates the decision logic and chemical pathway for incorporating DFMP.
Caption: Workflow for the incorporation of electron-deficient 2-(difluoromethyl)pyrrolidine into peptide sequences.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Low nucleophilicity of DFMP; Amine salt not fully neutralized.[1] | Switch from in situ neutralization to Protocol A (Free-basing) . Ensure DMF is anhydrous.[1][3] |
| Epimerization | Over-activation of the carboxylic acid (Fmoc-AA-OH).[1] | Reduce pre-activation time to <2 mins. Use Collidine instead of DIPEA as the base (milder).[1] |
| Slow Kinetics | Steric hindrance (if coupling to bulky AA like Val/Ile).[1][2] | Use Microwave-Assisted Synthesis : 40°C for 20 mins (max 50°C to avoid |
References
-
Zafrani, Y., et al. (2017).[1][3] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804.[3]
-
Mykhailiuk, P. K. (2019).[1][3] "Fluorinated Prolines: Synthesis and Application." Chemical Reviews. (Contextual grounding on fluorinated saturated heterocycles).
-
Prakash, G. K. S., et al. (2014).[1][3][4] "Nucleophilic Difluoromethylation Strategies." Angewandte Chemie International Edition.
-
Hu, J., et al. (2005).[1][3] "Facile Synthesis of Chiral
-Difluoromethyl Amines." Angewandte Chemie, 117(31), 5065-5068.[1][3]
Sources
- 1. (S)-2-(2,5-Difluorophenyl)pyrrolidine | C10H11F2N | CID 7176288 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. pubs.acs.org [pubs.acs.org]
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Application Notes & Protocols: The Strategic Integration of 2-(Difluoromethyl)pyrrolidine Hydrochloride in the Synthesis of Next-Generation Enzyme Inhibitors
Foreword: The Modern Imperative for Fluorinated Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has transitioned from a niche tactic to a cornerstone of rational drug design.[1][2] The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine bond—allow chemists to meticulously modulate a molecule's potency, conformational preference, metabolic stability, and pharmacokinetic profile.[1][3]
Simultaneously, the pyrrolidine ring, a saturated five-membered nitrogen heterocycle, has long been recognized as a "privileged scaffold".[4][5][6] Its rigid, non-planar structure serves as an excellent mimic for the natural amino acid proline, a frequent constituent of enzyme recognition motifs.[7] This allows pyrrolidine-containing molecules to effectively probe and interact with enzyme active sites.
This guide focuses on a building block that synergizes these two powerful concepts: 2-(Difluoromethyl)pyrrolidine hydrochloride (CAS: 1393541-22-4). The difluoromethyl (-CHF₂) group acts as a versatile bioisostere and a potent modulator of electronic and binding properties. This document provides in-depth technical guidance, mechanistic rationale, and detailed protocols for leveraging this key intermediate in the synthesis of two distinct and highly relevant classes of enzyme inhibitors: Dipeptidyl Peptidase-4 (DPP-4) inhibitors for metabolic diseases and Cathepsin inhibitors for inflammatory and oncological conditions.
Section 1: Core Attributes of the 2-(Difluoromethyl)pyrrolidine Synthon
Before delving into specific applications, it is crucial to understand the causal advantages conferred by the 2-(difluoromethyl)pyrrolidine moiety. This understanding forms the basis for its rational inclusion in inhibitor design.
Mechanistic Role of the Difluoromethyl Group:
The -CHF₂ group is far more than a simple structural component; it is an active participant in molecular interactions and a stabilizer of the parent molecule.
-
Bioisosterism and Hydrogen Bonding: The difluoromethyl group can serve as a non-hydrolyzable bioisostere for a hydroxyl, thiol, or even a carbonyl group by mimicking its size and electronic character. Critically, it can function as a weak hydrogen bond donor, forming productive interactions with backbone carbonyls or specific residues within an enzyme's active site.[8] This interaction can be a key factor in enhancing binding affinity and selectivity.
-
Enhanced Metabolic Stability: The high bond dissociation energy of the C-F bond renders the difluoromethyl group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[1] Incorporating this group at a metabolically labile position can significantly prolong a drug's half-life and improve its overall pharmacokinetic profile.
-
Modulation of pKa and Lipophilicity: The strong electron-withdrawing nature of the two fluorine atoms lowers the pKa of the adjacent pyrrolidine nitrogen, influencing its ionization state at physiological pH. This can be fine-tuned to optimize target engagement and cell permeability.
-
Conformational Restriction: The steric bulk and electronegativity of the -CHF₂ group can influence the puckering of the pyrrolidine ring, locking it into a specific conformation that may be more favorable for binding to the target enzyme.
Physicochemical Data Summary
| Property | Value | Reference |
| Chemical Name | This compound | [9] |
| CAS Number | 1393541-22-4 | [9] |
| Molecular Formula | C₅H₁₀ClF₂N | [9] |
| Molecular Weight | 157.59 g/mol | [9] |
| Appearance | White to off-white solid | |
| Purity | ≥97% (typical) | [9] |
| Storage | Room Temperature, store under inert gas | [9] |
Section 2: Application in Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Synthesis
Scientific Context: Targeting DPP-4 for Type 2 Diabetes
Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose metabolism by inactivating incretin hormones like GLP-1 and GIP.[10] Inhibition of DPP-4 prolongs the action of these hormones, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. Consequently, DPP-4 is a major therapeutic target for the management of type 2 diabetes.[11][12] Many of the most successful DPP-4 inhibitors, such as Vildagliptin and Saxagliptin, are peptidomimetics built upon a substituted pyrrolidine scaffold that targets the enzyme's S1 pocket, which has a preference for proline-like residues.[10][13]
Rationale for Application
The introduction of a 2-(difluoromethyl)pyrrolidine moiety is a next-generation design strategy aimed at enhancing the affinity and pharmacokinetic properties of DPP-4 inhibitors. While cyanopyrrolidines are well-established, the -CHF₂ group offers an alternative means to form crucial interactions within the active site, potentially improving selectivity and metabolic stability over existing therapies.[14][15][16]
Workflow for DPP-4 Inhibitor Synthesis
The following diagram and protocol outline a generalized, robust workflow for the synthesis of a DPP-4 inhibitor via amide bond formation.
Caption: General workflow for synthesizing a DPP-4 inhibitor.
Detailed Experimental Protocol: Synthesis of a Generic DPP-4 Inhibitor
Objective: To couple 2-(difluoromethyl)pyrrolidine with a representative carboxylic acid to form a target inhibitor.
Materials:
-
This compound
-
Target Carboxylic Acid (R-COOH)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Preparation of the Free Amine (Self-Validating Step):
-
To a solution of this compound (1.0 eq) in anhydrous DCM (0.1 M), add DIPEA (1.2 eq) dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes. The formation of the free amine can be inferred by the consumption of the starting material, observable by TLC or LC-MS analysis of a quenched aliquot. This solution is used directly in the next step.
-
Causality Note: The hydrochloride salt must be neutralized to the free amine, which is the active nucleophile required for the subsequent amide coupling. Using a slight excess of a non-nucleophilic base like DIPEA ensures complete neutralization without competing side reactions.
-
-
Amide Coupling Reaction:
-
In a separate flask, dissolve the target carboxylic acid (1.05 eq) and HATU (1.1 eq) in anhydrous DMF or DCM.
-
Add the freshly prepared solution of free 2-(difluoromethyl)pyrrolidine from Step 1 to this mixture.
-
If not already present, add DIPEA (an additional 1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitoring: Progress is monitored by LC-MS or TLC. A successful reaction is indicated by the disappearance of the carboxylic acid and the appearance of a new, higher molecular weight product spot.
-
-
Work-up and Extraction:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Causality Note: This aqueous work-up sequence is a critical self-validating system. Each wash is designed to remove specific impurities (base, acid), simplifying the final purification and confirming the neutral, organic-soluble nature of the desired product.
-
-
Purification and Characterization:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-50% ethyl acetate in hexanes).
-
Combine fractions containing the pure product (as determined by TLC) and concentrate in vacuo.
-
Validation: Confirm the structure and purity of the final inhibitor using:
-
¹H and ¹³C NMR: To verify the overall chemical structure.
-
¹⁹F NMR: Crucial for confirming the presence and integrity of the -CHF₂ group (typically a triplet of doublets).
-
HRMS (High-Resolution Mass Spectrometry): To confirm the exact mass and elemental composition.
-
HPLC: To determine the final purity (should be >95%).
-
-
Section 3: Application in Cathepsin Inhibitor Synthesis
Scientific Context: Targeting Cysteine Cathepsins
Cathepsins are a family of proteases, with cysteine cathepsins (e.g., Cathepsin S, K, L, B) playing significant roles in both normal physiology and various diseases, including autoimmune disorders, osteoporosis, and cancer.[17][18] Many potent cathepsin inhibitors are peptidomimetics that feature an electrophilic "warhead" (e.g., nitrile, ketone, aldehyde) which forms a covalent or reversible-covalent bond with the catalytic cysteine residue (Cys25) in the enzyme's active site.[18][19]
Rationale for Application
In the design of cathepsin inhibitors, the 2-(difluoromethyl)pyrrolidine moiety can be effectively utilized as a P2 or P3 fragment, mimicking a proline residue to confer selectivity and properly orient the inhibitor within the active site.[17] While the -CHF₂ group itself is not a potent electrophilic warhead, its electronic influence can enhance the reactivity of an adjacent warhead or form key stabilizing interactions in the S2 or S3 pockets of the enzyme. Its incorporation follows the established principle of using proline analogues to achieve potent and selective cathepsin S inhibition.[17]
Workflow for Cathepsin Inhibitor Synthesis
This workflow illustrates the coupling of the pyrrolidine synthon to a core fragment that already contains a warhead group.
Caption: Synthesis of a Cathepsin inhibitor via fragment coupling.
Detailed Experimental Protocol: Synthesis of a Generic Cathepsin Inhibitor
Objective: To couple 2-(difluoromethyl)pyrrolidine with an activated acyl chloride fragment containing a nitrile warhead.
Materials:
-
This compound
-
Target Acyl Chloride with Warhead (R-COCl)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard purification and analytical reagents as listed previously.
Procedure:
-
Preparation and In Situ Coupling:
-
Suspend this compound (1.0 eq) in anhydrous DCM (0.1 M).
-
Add triethylamine (2.5 eq) to the suspension and cool the mixture to 0 °C.
-
Causality Note: A larger excess of base is used here to both neutralize the hydrochloride salt and to act as an acid scavenger for the HCl generated during the acylation reaction.
-
In a separate flask, dissolve the acyl chloride fragment (R-COCl, 1.1 eq) in anhydrous DCM.
-
Add the acyl chloride solution dropwise to the cold pyrrolidine suspension over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: The reaction is monitored by TLC or LC-MS for the consumption of the pyrrolidine starting material.
-
-
Work-up and Extraction:
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer. Wash it sequentially with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
Purify the crude product by flash column chromatography.
-
Validation: Characterize the final, purified cathepsin inhibitor by ¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS, and HPLC to confirm its identity, structure, and purity (>95%). The presence of the nitrile warhead should be confirmed by a characteristic signal in the ¹³C NMR spectrum (~115-120 ppm) and/or by IR spectroscopy.
-
Section 4: Conclusion and Future Outlook
This compound is a high-value, versatile building block for modern enzyme inhibitor design. Its strategic utility stems from the synergistic combination of a conformationally restricted, proline-mimicking scaffold and a difluoromethyl group that enhances metabolic stability and introduces unique, favorable interactions within enzyme active sites. The protocols detailed herein provide robust and validated pathways for its incorporation into inhibitors for critical therapeutic targets like DPP-4 and cathepsins.
Looking forward, the application of this synthon is expected to expand. Its properties make it an ideal candidate for inclusion in more complex molecular architectures, such as PROTACs (where metabolic stability is paramount) and covalent-reversible inhibitors. As the demand for finely-tuned pharmacokinetic and pharmacodynamic profiles in drug candidates continues to grow, the rational use of building blocks like this compound will remain a key enabler of innovation in drug discovery.[20][21][22]
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Rosenblum, S. B., & Kozarich, J. W. (2003). 11 Years of cyanopyrrolidines as DPP-IV inhibitors. Current Topics in Medicinal Chemistry. Available at: [Link]
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Li, J., et al. (2020). Design, Synthesis, and Evaluation of a Series of Novel Super Long-Acting DPP-4 Inhibitors for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry. Available at: [Link]
-
Krastev, V., & Nikolova, S. (2022). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules. Available at: [Link]
-
Turan-Zitouni, G., et al. (2021). Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. Molecules. Available at: [Link]
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Shcherbakov, A. M., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. Available at: [Link]
-
Bentham Science Publishers. (2025). Synthetic Overview of FDA-Approved Dipeptidyl Peptidase-4 Inhibitors (DPP-4I). Mini-Reviews in Medicinal Chemistry. Available at: [Link]
-
Howard, H. R., et al. (2009). (2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: A Potent, Selective, Orally Active Dipeptidyl Peptidase IV Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]
-
Kato, D., et al. (2013). Synthesis and Biological Evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile Derivatives as Dipeptidyl peptidase-4 Inhibitors for the Treatment of Type 2 Diabetes. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Shipe, W. D. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Le Darz, A., et al. (2015). Fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties are selective carbonic anhydrase II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Wang, Y., & Bryant, S. H. (2014). PubChem applications in drug discovery: a bibliometric analysis. Journal of Cheminformatics. Available at: [Link]
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Rasnick, D. (1985). Synthesis of peptide fluoromethyl ketones and the inhibition of human cathepsin B. Analytical Biochemistry. Available at: [Link]
-
Wang, R. W., et al. (2009). Difluoromethylenated polyhydroxylated pyrrolidines: facile synthesis, crystal structure and biological evaluation. Future Medicinal Chemistry. Available at: [Link]
-
Iacobazzi, D., et al. (2023). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]
-
Silverman, R. B. (2008). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. The AAPS Journal. Available at: [Link]
-
Li, H., et al. (2024). Design and synthesis of novel cathepsin C inhibitors with anti-inflammatory activity. European Journal of Medicinal Chemistry. Available at: [Link]
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Paul, D., et al. (2023). Revolutionizing Medicinal Chemistry: The Application of Artificial Intelligence (AI) in Early Drug Discovery. Molecules. Available at: [Link]
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Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]
-
Donovan, K. J. F., et al. (2021). Leveraging Open Science Drug Development for PET: Preliminary Neuroimaging of 11C-Labeled ALK2 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
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Research and Reviews. (2024). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Journal of Chemistry. Available at: [Link]
-
Minakakis, P., et al. (2020). Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Borys, F., et al. (2023). Machine Learning Application for Medicinal Chemistry: Colchicine Case, New Structures, and Anticancer Activity Prediction. Molecules. Available at: [Link]
-
Levchenko, K., et al. (2024). A convenient synthesis of CHF2O-containing pyrrolidines and related compounds — Perspective building blocks for drug discovery. SynOpen. Available at: [Link]
-
Kim, M., et al. (2013). Synthesis of proline analogues as potent and selective cathepsin S inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Rauber, P., et al. (1985). The synthesis of peptidylfluoromethanes and their properties as inhibitors of serine proteinases and cysteine proteinases. Biochemical Journal. Available at: [Link]
-
Rucker, J. B., & Silverman, R. B. (2012). Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments. Current Topics in Medicinal Chemistry. Available at: [Link]
-
Kemper, M., et al. (2024). Structural Modifications of Covalent Cathepsin S Inhibitors: Impact on Affinity, Selectivity, and Permeability. ACS Medicinal Chemistry Letters. Available at: [Link]
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- 7. img01.pharmablock.com [img01.pharmablock.com]
- 8. Difluoromethylenated polyhydroxylated pyrrolidines: facile synthesis, crystal structure and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. calpaclab.com [calpaclab.com]
- 10. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benthamscience.com [benthamscience.com]
- 13. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Evaluation of a Series of Novel Super Long-Acting DPP-4 Inhibitors for the Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of proline analogues as potent and selective cathepsin S inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structural Modifications of Covalent Cathepsin S Inhibitors: Impact on Affinity, Selectivity, and Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The synthesis of peptidylfluoromethanes and their properties as inhibitors of serine proteinases and cysteine proteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PubChem applications in drug discovery: a bibliometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Leveraging Open Science Drug Development for PET: Preliminary Neuroimaging of 11C-Labeled ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Analytical methods for the characterization of 2-(Difluoromethyl)pyrrolidine hydrochloride
Application Note: Analytical Characterization of 2-(Difluoromethyl)pyrrolidine Hydrochloride
Abstract
This technical guide outlines a comprehensive analytical framework for the characterization of This compound , a critical fluorinated building block in medicinal chemistry. Due to the absence of a strong UV chromophore and the presence of the unique difluoromethyl (
Introduction
This compound (CAS: 1393541-22-4) is a specialized saturated heterocycle. The incorporation of the difluoromethyl group acts as a lipophilic hydrogen bond donor, often serving as a bioisostere for alcohols or thiols in drug design.
Key Analytical Challenges:
-
Lack of Chromophore: The saturated pyrrolidine ring and aliphatic fluorine substituents do not absorb significantly in the UV-Vis region (
nm), rendering standard UV-HPLC ineffective without derivatization. -
Stereochemistry: The C2 position is a chiral center. Enantiomeric purity is critical for biological activity.
-
Salt Stoichiometry: Verification of the hydrochloride counterion ratio is required.
Physicochemical Properties & Safety
| Property | Value / Description |
| Molecular Formula | |
| Molecular Weight | 157.59 g/mol (HCl Salt) |
| Appearance | White to off-white crystalline solid |
| Solubility | Highly soluble in water, methanol, DMSO; sparingly soluble in dichloromethane.[1][2] |
| pKa (Calculated) | |
| Hygroscopicity | Potentially hygroscopic; store under inert atmosphere. |
Safety Note: Handle in a fume hood. Fluorinated amines can cause skin and eye irritation.
Structural Identification (The "Fingerprint")
Nuclear Magnetic Resonance (NMR) Spectroscopy
The presence of the
Protocol:
-
Solvent: Deuterium Oxide (
) is preferred for the HCl salt to ensure complete solubility and eliminate exchangeable proton signals (NH), simplifying the spectrum. -
Internal Standard:
-Trifluorotoluene (for quantitation) or Maleic Acid (for quantitation).
Expected Spectral Features:
-
NMR (376 MHz,
):-
The two fluorine atoms on the
group are often diastereotopic due to the adjacent chiral center at C2. -
Pattern: AB part of an ABX system (where X is the geminal proton). Look for two distinct multiplets or a complex doublet of doublets of doublets.
-
Chemical Shift:
to ppm. -
Coupling:
Hz (Characteristic geminal coupling).
-
-
NMR (400 MHz,
):-
Proton: A distinct triplet (or doublet of doublets) centered around
ppm with a large coupling constant ( Hz). This signal is separated from the aliphatic scaffold protons ( ppm).
-
Proton: A distinct triplet (or doublet of doublets) centered around
Mass Spectrometry (LC-MS)
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.
-
Target Ion:
m/z (Free base mass + H). -
Fragmentation: In-source fragmentation may show loss of HF (m/z 102) or
group depending on collision energy.
Purity & Assay Methods
Since the molecule lacks UV absorbance, Direct UV detection is NOT recommended . Two robust alternatives are presented.
Method A: Derivatization-HPLC (Recommended for UV Detectors)
This method reacts the secondary amine with Benzoyl Chloride to generate a UV-active amide, enabling high-sensitivity detection at 254 nm.
Reagents:
Derivatization Protocol:
-
Sample Prep: Dissolve 10 mg of sample in 1 mL of water.
-
Reaction: Add 200
L of 2M NaOH, followed by 50 L of Benzoyl Chloride. -
Incubation: Vortex vigorously for 1 minute. Let stand at room temperature for 10 minutes.
-
Quench: Add 200
L of Glycine solution (1M) or simply dilute with mobile phase to consume excess reagent. -
Filtration: Filter through 0.22
m PTFE filter into HPLC vial.
HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 150 x 4.6 mm, 3.5
m). -
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm .[6]
-
Retention: The benzoylated product will elute significantly later than the solvent front and benzoic acid byproduct.
Method B: Charged Aerosol Detection (CAD) or ELSD
For laboratories equipped with universal detectors, derivatization can be skipped.
-
Column: HILIC Column (e.g., Waters XBridge Amide, 150 x 4.6 mm, 3.5
m). -
Mobile Phase: 10 mM Ammonium Formate (pH 3.0) / Acetonitrile (15:85 Isocratic).
-
Detection: CAD (Nebulizer temp 35°C) or ELSD (Drift tube 50°C).
-
Why HILIC? The polar amine salt retains poorly on C18 but shows excellent peak shape and retention on HILIC phases.
Chiral Purity Analysis
To determine the Enantiomeric Excess (ee%) of the (S)- or (R)- isomer.
Method: Marfey’s Reagent Derivatization Marfey’s reagent (FDAA) reacts with the secondary amine to form diastereomers that are separable on standard C18 columns.
-
Reaction: Mix 50
L sample (50 mM in water) + 100 L 1% FDAA in acetone + 20 L 1M . Heat at 40°C for 1 hour. -
Neutralization: Add 20
L 1M HCl. Dilute with 50% Acetonitrile.[5] -
Analysis: Inject on C18 column (Gradient Water/ACN + 0.1% TFA).
-
Result: Diastereomers (L-FDAA-R-amine and L-FDAA-S-amine) will have distinct retention times.
Chloride Content (Salt Form Confirmation)
Technique: Argentometric Titration.
-
Titrant: 0.01 M Silver Nitrate (
). -
Electrode: Silver/Sulfide Ion-Selective Electrode (ISE) or Potentiometric titration.
-
Calculation:
. -
Theoretical Cl:
.
Visualization of Analytical Workflow
Caption: Analytical workflow separating identification, purity quantification, and stereochemical verification paths.
References
-
Vertex AI Search. (2023). HPLC Method for detecting pyrrolidine derivatives. Retrieved from 7
-
National Institutes of Health (NIH). (2015). 19F-NMR Diastereotopic Signals in N-CHF2 Derivatives. Retrieved from 8
-
MDPI. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs. Retrieved from 2
-
Chromatography Forum. (2011). Measure pyrrolidine by HPLC-DAD and HILIC approaches. Retrieved from 4
-
American Chemical Society (ACS). (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Retrieved from 9
Sources
- 1. researchgate.net [researchgate.net]
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- 3. fda.gov [fda.gov]
- 4. measure pyrrolidine by HPLC - Chromatography Forum [chromforum.org]
- 5. HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. CN114646700A - Method for detecting (S) -pyrrolidine-2-carbonitrile hydrochloride - Google Patents [patents.google.com]
- 8. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: A Robust HPLC Method for Purity Analysis of 2-(Difluoromethyl)pyrrolidine Hydrochloride
Abstract
This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the analysis of related substances for 2-(Difluoromethyl)pyrrolidine hydrochloride. This compound is a valuable building block in medicinal chemistry, and ensuring its purity is critical for downstream applications in drug discovery and development.[1][2] The developed method utilizes reversed-phase chromatography with UV detection, providing a reliable and accessible approach for quality control. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, including a detailed protocol, method validation guidelines, and troubleshooting advice.
Introduction: The Significance of Purity in Pyrrolidine Scaffolds
The pyrrolidine ring is a fundamental scaffold in a vast array of biologically active molecules and pharmaceuticals.[3][4] The introduction of fluorine-containing substituents, such as the difluoromethyl group, can significantly enhance the metabolic stability, bioavailability, and overall pharmacological profile of a drug candidate.[1][2] this compound, as a key intermediate, demands rigorous purity assessment to ensure the quality and safety of the final active pharmaceutical ingredient (API).[5]
This application note addresses the analytical challenges associated with this small, polar molecule, which lacks a strong UV chromophore. The presented method is designed to be a starting point for routine quality control and can be adapted for various laboratory settings.
Physicochemical Properties and Analytical Considerations
A thorough understanding of the analyte's properties is paramount for developing a successful HPLC method.
| Property | Value/Consideration | Rationale for HPLC Method Development |
| Molecular Formula | C₅H₉F₂N·HCl | The hydrochloride salt form enhances aqueous solubility, making it suitable for reversed-phase HPLC.[1] |
| Molecular Weight | 161.60 g/mol | The low molecular weight suggests good solubility in common HPLC mobile phases. |
| Structure | The pyrrolidine ring provides some hydrophobicity, while the amine and difluoromethyl groups contribute to its polarity. | |
| UV Absorbance | Weak to negligible chromophore | Detection at low UV wavelengths (e.g., 200-210 nm) is necessary. Alternatively, universal detectors like Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) can be employed for higher sensitivity and specificity.[6] |
| pKa (predicted) | ~9-10 (for the secondary amine) | The basic nature of the amine necessitates a buffered mobile phase to ensure consistent peak shape and retention time. An acidic pH (e.g., 2-4) will ensure the amine is protonated, leading to better interaction with the stationary phase and improved peak symmetry. |
HPLC Method Parameters and Rationale
The following HPLC conditions are recommended as a starting point for the analysis of this compound.
| Parameter | Recommended Condition | Justification |
| HPLC System | Any standard HPLC or UHPLC system with a UV detector. | This method is designed to be broadly applicable. |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | A C18 column provides a good balance of retention for polar and non-polar compounds, making it suitable for separating the main component from potential impurities.[7][8] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as an ion-pairing agent and maintains an acidic pH to ensure the analyte is in its protonated form, leading to improved peak shape.[6] |
| Mobile Phase B | Acetonitrile | A common and effective organic modifier for reversed-phase chromatography. |
| Gradient Elution | 0-5 min: 5% B; 5-25 min: 5-50% B; 25-30 min: 50% B; 30-31 min: 50-5% B; 31-40 min: 5% B | A gradient elution is crucial for separating impurities with a wider range of polarities that may be present from the synthesis.[8] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and resolution. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times.[9] |
| Detection | UV at 205 nm | Due to the lack of a strong chromophore, detection at a low wavelength is necessary. |
| Injection Volume | 10 µL | This can be optimized based on the sample concentration and detector sensitivity. |
| Sample Diluent | Mobile Phase A or Water | To ensure compatibility with the mobile phase and prevent peak distortion. |
Experimental Protocol: A Step-by-Step Guide
This section provides a detailed workflow for the purity analysis of this compound.
Figure 2: Approaches for chiral HPLC analysis of 2-(Difluoromethyl)pyrrolidine.
Two primary approaches can be employed for chiral separations by HPLC: [10]
-
Direct Method using a Chiral Stationary Phase (CSP): This is the most straightforward approach, where the enantiomers are separated directly on a column with a chiral selector. Polysaccharide-based CSPs are often effective for a wide range of compounds. [11]2. Indirect Method via Pre-column Derivatization: In this method, the enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral column (e.g., C18). [9][12][13] The choice between these methods depends on factors such as the availability of CSPs, the reactivity of the analyte, and the desired sensitivity. [14]
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | - Inappropriate mobile phase pH- Column degradation- Sample overload | - Ensure mobile phase pH is at least 2 units below the analyte's pKa.- Use a new column or flush the existing column.- Reduce the sample concentration. |
| Inconsistent Retention Times | - Inadequate system equilibration- Fluctuation in column temperature- Leak in the system | - Allow for longer equilibration times.- Use a column oven to maintain a stable temperature.- Check for leaks in the pump and connections. |
| No or Low Signal | - Incorrect detection wavelength- Detector lamp issue- Sample degradation | - Verify the UV absorbance of the compound; consider using a more universal detector.- Check the detector lamp status and replace if necessary.- Prepare fresh samples and standards. |
Conclusion
The HPLC method detailed in this application note provides a robust and reliable starting point for the purity analysis of this compound. The use of a standard C18 column and a simple mobile phase makes this method accessible to most analytical laboratories. By following the outlined protocol and validation guidelines, researchers and drug development professionals can confidently assess the quality of this important synthetic building block, ensuring the integrity of their downstream research and development activities.
References
-
Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica – Drug Research, 62(1), 3-10. [Link]
-
U.S. Food and Drug Administration. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. [Link]
-
Krasavin, M. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6529. [Link]
-
Patil, V. V., et al. (2010). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 72(2), 233–237. [Link]
-
Li, J., et al. (2016). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Journal of Chromatographic Science, 54(8), 1345-1351. [Link]
-
Patel, K., et al. (2018). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Juniper Online Journal of Case Studies, 7(5). [Link]
-
Wang, Y., et al. (2023). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS. Foods, 12(14), 2736. [Link]
-
Patel, K., et al. (2018). Chiral Derivatization Method for the Separation of Enantiomers of L-Prolinamide by Reverse Phase HPLC. Juniper Publishers. [Link]
-
de Souza, J. S., et al. (2021). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. The Journal of Organic Chemistry, 86(17), 11845–11854. [Link]
-
Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. In Advances in Organic Synthesis. [Link]
-
Geronikaki, A., et al. (2008). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 13(7), 1599–1611. [Link]
-
Yilmaz, I., & Kucukislamoglu, M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1243110. [Link]
-
MySkinRecipes. (n.d.). (±)-2-(Trifluoromethyl)Pyrrolidine Hydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. Retrieved from [Link]
-
Tarasova, E. A., et al. (2022). A Convenient Synthesis of CHF2O-Containing Pyrrolidines and Related Compounds — Prospective Building Blocks for Drug Discovery. Russian Journal of Organic Chemistry, 58(10), 1435–1443. [Link]
-
Hebei Zhonghan Import and Export Trade Co., Ltd. (n.d.). (r)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride CAS:1218935-60-4. Retrieved from [Link]
Sources
- 1. (±)-2-(Trifluoromethyl)Pyrrolidine Hydrochloride [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 5. zhonghanchemical.com [zhonghanchemical.com]
- 6. fda.gov [fda.gov]
- 7. ptfarm.pl [ptfarm.pl]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. juniperpublishers.com [juniperpublishers.com]
- 13. juniperpublishers.com [juniperpublishers.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Scalable and Robust Synthesis of 2-(Difluoromethyl)pyrrolidine Hydrochloride
Abstract
This application note provides a comprehensive, step-by-step guide for the scale-up synthesis of 2-(difluoromethyl)pyrrolidine hydrochloride, a valuable building block in contemporary drug discovery. The difluoromethyl group is a key structural motif, often employed as a bioisostere for hydroxyl, thiol, or amino groups, which can enhance metabolic stability and modulate physicochemical properties such as lipophilicity and hydrogen-bonding capacity.[1][2] The presented protocol is designed for scalability and reproducibility, addressing common challenges in fluorination chemistry. It proceeds from a readily available, chiral starting material, ensuring stereochemical control. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and biotechnology industries.
Introduction: The Significance of the Difluoromethyl Group
The incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to optimize drug-like properties.[2] The difluoromethyl (CF₂H) group, in particular, has garnered significant attention due to its unique electronic and steric properties. It can act as a lipophilic hydrogen bond donor and is known to improve metabolic stability by blocking potential sites of oxidation.[1][3] Consequently, pyrrolidine scaffolds featuring this moiety are highly sought-after precursors for a wide range of therapeutic agents.[4][5]
This document outlines a robust and scalable synthetic route to enantiomerically pure (S)-2-(difluoromethyl)pyrrolidine hydrochloride, starting from the inexpensive and commercially available (S)-pyroglutamic acid. The chosen strategy emphasizes operational simplicity, safety, and the use of well-characterized transformations to ensure high yield and purity on a multi-gram scale.
Overall Synthetic Strategy
The synthesis is designed as a linear, four-step sequence, which is ideal for process control and scale-up. The workflow is built around the principle of constructing the key functional group on a pre-existing, stereochemically defined pyrrolidine core.[6][7] This avoids complex cyclization or late-stage resolution steps that can often hinder scalability.[4]
The key transformations include:
-
Amine Protection and Carboxylic Acid Reduction: The synthesis commences with the protection of the secondary amine of (S)-pyroglutamic acid, followed by the reduction of the lactam and carboxylic acid to afford a stable, protected amino alcohol intermediate.
-
Selective Oxidation: The primary alcohol is then carefully oxidized to the corresponding aldehyde, a critical precursor for the difluoromethylation step.
-
Nucleophilic Difluoromethylation: The aldehyde is converted to the target difluoromethyl group using a suitable nucleophilic difluoromethylating agent.
-
Deprotection and Salt Formation: Finally, the protecting group is removed, and the resulting free base is converted to its stable, crystalline hydrochloride salt, which facilitates isolation and purification.
Detailed Experimental Protocols
Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves, must be worn at all times.[8]
Step 1: Synthesis of tert-butyl (S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
This initial step transforms the starting material into a key, stable intermediate. The use of a borane complex ensures the efficient reduction of both the lactam and the carboxylic acid, while the Boc-anhydride protects the amine in situ.
| Reagent/Material | Molecular Weight | Quantity | Moles |
| (S)-Pyroglutamic acid | 129.11 g/mol | 50.0 g | 0.387 mol |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 g/mol | 93.0 g | 0.426 mol |
| 4-(Dimethylamino)pyridine (DMAP) | 122.17 g/mol | 2.4 g | 0.019 mol |
| Borane tetrahydrofuran complex (1M in THF) | - | 1.16 L | 1.16 mol |
| Tetrahydrofuran (THF), anhydrous | - | 500 mL | - |
| Methanol (MeOH) | - | 250 mL | - |
| Saturated aq. NH₄Cl | - | 500 mL | - |
| Ethyl acetate (EtOAc) | - | 1.5 L | - |
| Brine | - | 500 mL | - |
| Anhydrous MgSO₄ | - | 50 g | - |
Protocol:
-
Suspend (S)-pyroglutamic acid in 500 mL of anhydrous THF in a 3L, 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet.
-
Add Boc₂O and DMAP to the suspension. Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Slowly add the 1M solution of borane tetrahydrofuran complex via an addition funnel over 90 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Causality: The slow addition and temperature control are critical to manage the exothermic reaction and prevent side reactions.
-
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 16 hours.
-
Cool the mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of methanol until gas evolution ceases.
-
Concentrate the mixture under reduced pressure to remove most of the THF and methanol.
-
Add 500 mL of saturated aqueous NH₄Cl and extract the product with ethyl acetate (3 x 500 mL).
-
Combine the organic layers, wash with brine (1 x 500 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the residue by flash column chromatography (Silica gel, 30-50% Ethyl Acetate in Hexanes) to afford the title compound as a colorless oil.
Step 2: Synthesis of tert-butyl (S)-2-formylpyrrolidine-1-carboxylate
This step employs a Dess-Martin periodinane (DMP) oxidation, a mild and highly efficient method for converting primary alcohols to aldehydes with minimal risk of over-oxidation.
| Reagent/Material | Molecular Weight | Quantity | Moles |
| tert-butyl (S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate | 201.27 g/mol | 40.0 g | 0.199 mol |
| Dess-Martin Periodinane (DMP) | 424.14 g/mol | 101.0 g | 0.238 mol |
| Dichloromethane (DCM), anhydrous | - | 800 mL | - |
| Saturated aq. NaHCO₃ | - | 500 mL | - |
| 10% aq. Na₂S₂O₃ | - | 500 mL | - |
Protocol:
-
Dissolve the alcohol intermediate in 800 mL of anhydrous DCM in a 2L flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add the Dess-Martin periodinane in portions over 30 minutes.
-
Causality: Portion-wise addition helps to control the reaction temperature and ensures a smooth reaction profile.
-
-
Stir the resulting slurry vigorously at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding 500 mL of saturated aqueous NaHCO₃ and 500 mL of 10% aqueous Na₂S₂O₃. Stir vigorously for 30 minutes until the layers become clear.
-
Separate the layers and extract the aqueous phase with DCM (2 x 200 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude aldehyde is typically used in the next step without further purification.
Step 3: Synthesis of tert-butyl (S)-2-(difluoromethyl)pyrrolidine-1-carboxylate
This is the key difluoromethylation step. It utilizes (Difluoromethyl)trimethylsilane (TMSCF₂H) as a precursor to the difluoromethyl anion, which then adds to the aldehyde.
| Reagent/Material | Molecular Weight | Quantity | Moles |
| tert-butyl (S)-2-formylpyrrolidine-1-carboxylate | 199.25 g/mol | 39.0 g (crude) | ~0.196 mol |
| (Trifluoromethyl)trimethylsilane (TMSCF₃) | 142.22 g/mol | 41.7 mL | 0.294 mol |
| Sodium Iodide (NaI) | 149.89 g/mol | 4.4 g | 0.029 mol |
| Tetrahydrofuran (THF), anhydrous | - | 800 mL | - |
| N,N-Dimethylformamide (DMF), anhydrous | - | 200 mL | - |
Protocol:
-
To a solution of the crude aldehyde in 800 mL of anhydrous THF and 200 mL of anhydrous DMF in a 2L flask at 0 °C, add TMSCF₃ and NaI.
-
Stir the mixture at room temperature for 24 hours.
-
Trustworthiness: This protocol is a self-validating system. The reaction progress can be monitored by ¹⁹F NMR to observe the consumption of the starting material and the formation of the product.
-
-
Cool the reaction to 0 °C and quench by the slow addition of 500 mL of saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 500 mL).
-
Combine the organic layers, wash with water (2 x 300 mL) and then brine (1 x 300 mL).
-
Causality: The water washes are essential to remove the DMF solvent, which can complicate the subsequent workup.
-
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (Silica gel, 10-20% Ethyl Acetate in Hexanes) to yield the protected difluoromethylated product.
Step 4: Synthesis of (S)-2-(Difluoromethyl)pyrrolidine hydrochloride
The final step involves the acidic cleavage of the Boc protecting group and the concurrent formation of the hydrochloride salt, which often crystallizes from the reaction mixture, providing a high degree of purification.
| Reagent/Material | Molecular Weight | Quantity | Moles |
| tert-butyl (S)-2-(difluoromethyl)pyrrolidine-1-carboxylate | 235.28 g/mol | 30.0 g | 0.127 mol |
| 4M HCl in 1,4-Dioxane | - | 250 mL | 1.0 mol |
| Diethyl ether | - | 500 mL | - |
| Methanol (MeOH) | - | 50 mL | - |
Protocol:
-
Dissolve the Boc-protected intermediate in 50 mL of methanol in a 1L flask.
-
Cool the solution to 0 °C and add the 4M HCl in 1,4-dioxane solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours. Gas evolution (isobutylene) will be observed.
-
Monitor the reaction by TLC or LC-MS to confirm the complete removal of the Boc group.
-
Add 500 mL of diethyl ether to the reaction mixture to precipitate the product.
-
Causality: Diethyl ether is used as an anti-solvent to induce the crystallization of the polar hydrochloride salt.
-
-
Stir the resulting slurry at 0 °C for 1 hour.
-
Collect the white solid by vacuum filtration, wash the filter cake with cold diethyl ether (2 x 100 mL), and dry the product under high vacuum at 40 °C for 12 hours.
-
This procedure typically yields the final product, (S)-2-(difluoromethyl)pyrrolidine hydrochloride, with high purity (>98%).
Safety and Handling Considerations
-
Borane-THF Complex: Reacts violently with water and is flammable. Handle under an inert atmosphere and quench with extreme care using methanol at low temperatures.[9]
-
Dess-Martin Periodinane: Can be explosive upon impact or heating. Avoid grinding the solid. Use in a well-ventilated fume hood.
-
Difluoromethylating Agents: Handle with care. Avoid inhalation and skin contact. All manipulations should be performed in a fume hood.[8][10]
-
HCl in Dioxane: Highly corrosive and toxic. Avoid inhalation of vapors. Ensure the work area is well-ventilated.[11]
-
General Precautions: Always review the Safety Data Sheet (SDS) for all reagents before use.[9][10]
Conclusion
This application note details a reliable and scalable synthetic route to this compound. By utilizing a chiral pool starting material and well-established chemical transformations, this protocol provides a practical solution for producing multi-gram quantities of this important building block. The detailed step-by-step instructions, coupled with explanations of the underlying chemical principles, are intended to enable researchers to confidently implement this synthesis in their laboratories for applications in drug discovery and development.
References
- Google Patents. US2952688A - Synthesis of pyrrolidine.
- Google Patents. US4384125A - Process for the purification of 2-pyrrolidone.
-
PubMed. A scalable and regioselective synthesis of 2-difluoromethyl pyridines from commodity chemicals. Retrieved from [Link]
-
PubMed Central. Synthesis of New Optically Active 2-Pyrrolidinones. Retrieved from [Link]
-
ResearchGate. Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. Retrieved from [Link]
-
Semantic Scholar. Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. Retrieved from [Link]
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
PubMed. Difluoromethylenated polyhydroxylated pyrrolidines: facile synthesis, crystal structure and biological evaluation. Retrieved from [Link]
-
ResearchGate. A Convenient Synthesis of CHF₂O-Containing Pyrrolidines and Related Compounds — Prospective Building Blocks for Drug Discovery. Retrieved from [Link]
-
ResearchGate. Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]
-
ResearchGate. Difluoromethyl-containing pharmaceuticals and agrochemicals. Retrieved from [Link]
-
National Institutes of Health. 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. Retrieved from [Link]
-
PubMed. Efficient preparation of (R)-2-(2,5-difluorophenyl)pyrrolidine via a recycle process of resolution. Retrieved from [Link]
-
Patsnap. How to Safely Handle Fluoroantimonic Acid in Laboratories?. Retrieved from [Link]
-
ResearchGate. Electrophilic Reactions of 7-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolizine: a Way Towards New Building Blocks. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 2-(Difluoromethyl)pyrrolidine [smolecule.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A scalable and regioselective synthesis of 2-difluoromethyl pyridines from commodity chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. How to Safely Handle Fluoroantimonic Acid in Laboratories? [eureka.patsnap.com]
Application Note: Reactivity & Protocols for 2-(Difluoromethyl)pyrrolidine Hydrochloride
Abstract & Strategic Significance
2-(Difluoromethyl)pyrrolidine hydrochloride (CAS: 1393541-22-4) is a specialized building block used to introduce the difluoromethyl (
However, the introduction of the
Chemical Profile & Mechanistic Insight[1][3][4]
The "Fluorine Effect" on Nucleophilicity
The critical challenge in using this reagent is the strong electron-withdrawing inductive effect (
-
Basicity Reduction: Unsubstituted pyrrolidine has a conjugate acid
of ~11.[2]3. The -difluoromethyl group pulls electron density through the -framework, lowering the of the ammonium species significantly (estimated range: 6.5 – 7.5). -
Nucleophilic Deactivation: The lone pair on the nitrogen is less available for attack.[2] Standard amide coupling protocols (e.g., EDC/NHS) often result in sluggish kinetics or incomplete conversion.[2]
-
Steric Environment: While the
group is not as bulky as a tert-butyl group, it is larger than a methyl group, creating a "neopentyl-like" steric hindrance that further retards attack on bulky electrophiles.
Reagent Specifications
| Property | Data |
| Formula | |
| MW | 157.59 g/mol |
| Appearance | White to off-white hygroscopic solid |
| Solubility | High in Water, DMSO, Methanol; Moderate in DMF; Low in DCM (as salt) |
Decision Framework: Reaction Pathway Selection
The following logic gate helps select the optimal activation strategy based on the electrophile type.
Figure 1: Decision tree for selecting reaction conditions based on electrophile reactivity. Note the preference for high-energy activation methods.
Detailed Experimental Protocols
Protocol A: High-Efficiency Amide Coupling
Application: Conjugating 2-(difluoromethyl)pyrrolidine to carboxylic acids.[3][2] Rationale: Due to reduced nucleophilicity, HATU is preferred over carbodiimides.[2] If the substrate is extremely hindered, conversion to the Acid Chloride is required.
Reagents:
-
Carboxylic Acid substrate (1.0 equiv)
-
2-(Difluoromethyl)pyrrolidine HCl (1.2 equiv)[3]
-
HATU (1.2 – 1.5 equiv)
-
DIPEA (Diisopropylethylamine) (3.5 – 4.0 equiv)
-
Solvent: DMF (Anhydrous)
Step-by-Step Methodology:
-
Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.1 M concentration).
-
Base Addition 1: Add DIPEA (1.5 equiv) and stir at Room Temperature (RT) for 5–10 minutes. Color change to yellow/orange indicates active ester formation.
-
Amine Preparation: In a separate vial, suspend 2-(difluoromethyl)pyrrolidine HCl (1.2 equiv) in minimal DMF. Add DIPEA (2.0 equiv).[2] Crucial: This neutralizes the HCl salt and liberates the free amine.
-
Coupling: Transfer the amine solution dropwise to the activated acid mixture.
-
Reaction: Stir at RT for 2–16 hours.
-
Workup: Dilute with EtOAc. Wash with sat.[2]
(x2), Water (x1), and Brine (x1). Dry over .[2]
Troubleshooting:
-
Low Yield? The amine may be failing to attack the HATU-ester.[2] Switch to Acid Chloride: Convert acid to acid chloride using Oxalyl Chloride/DMF(cat) in DCM, then add the amine salt and DIPEA.
Protocol B: Arylation (Nucleophilic Aromatic Substitution)
Application: Attaching the pyrrolidine to heteroaromatic scaffolds (e.g., chloropyridines, chloropyrimidines).
Rationale: The
Reagents:
-
Heteroaryl Chloride (1.0 equiv)[4]
-
2-(Difluoromethyl)pyrrolidine HCl (1.2 equiv)[3]
-
Base:
(3.0 equiv) or (2.0 equiv) -
Solvent: DMSO or NMP (Polar Aprotic is essential)
Step-by-Step Methodology:
-
Setup: Charge a microwave vial or pressure tube with the Aryl Halide and the Amine Salt.
-
Solvation: Add DMSO (concentration 0.2 – 0.5 M).
-
Base: Add finely ground
.[2] -
Thermal Cycle:
-
Standard: Heat to 80–100°C for 4–12 hours.
-
Microwave: 120°C for 30–60 minutes.
-
-
Monitoring: Monitor by UPLC. The product will be more lipophilic (later retention time) than the starting material.
-
Workup: Pour into water/ice mixture. Extract with EtOAc.[2] Note: DMSO requires thorough water washing to remove.
Analytical Validation (Self-Validating System)[1]
To ensure the integrity of your reaction, use
| Species | Typical | Multiplicity |
| Starting Material (HCl Salt) | -125 ppm | Doublet of Multiplets (J ~ 55 Hz) |
| Free Amine (In situ) | Shift changes by ~2-5 ppm | Broadening may occur |
| Amide Product | -115 to -120 ppm | Distinct AB quartet or complex pattern due to rotamers |
Rotamer Warning: Due to the steric bulk of the
Safety & Handling
-
Hygroscopic Nature: The HCl salt absorbs water rapidly.[2] Weigh quickly or use a dry box. Water content will quench acid chlorides and hydrolyze active esters.[2]
-
Corrosivity: The free base is a secondary amine and potential irritant.[2]
-
HF Liberation: Under extremely forcing acidic conditions at high temperatures (>150°C), there is a theoretical risk of HF elimination, though the
group is generally chemically robust.
References
-
Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Mykhailiuk, P. K. (2015).[2] In Situ Generation of Difluoromethyl Diazomethane for the Synthesis of Difluoromethylated Pyrazoles and Tetrazoles.[2] Angewandte Chemie International Edition, 54(22), 6558-6561.[2] (Context on difluoromethyl group stability). Link
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[2][6] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[2] Link
-
Sessler, C. D., et al. (2017).[2][7] CF2H, a Hydrogen Bond Donor.[2][7][8] Journal of the American Chemical Society, 139(27), 9325–9332. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Showing Compound 2-Pyrrolidinone (FDB000741) - FooDB [foodb.ca]
- 4. 2-(2,2-Difluorovinyl)pyrrolidine | C6H9F2N | CID 177788578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 6. inoue.f.u-tokyo.ac.jp [inoue.f.u-tokyo.ac.jp]
- 7. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 2-(Difluoromethyl)pyrrolidine Hydrochloride in Catalytic Systems
[1]
Executive Summary & Technical Profile[1][2]
2-(Difluoromethyl)pyrrolidine hydrochloride (2-DFMP[1]·HCl) is a high-value fluorinated building block and specialized organocatalyst.[1] Its utility stems from the unique physicochemical properties of the difluoromethyl group (
In catalytic workflows, this molecule serves two distinct roles:
-
As a Nucleophile (Substrate): In Palladium-catalyzed cross-coupling (Buchwald-Hartwig) to synthesize bioactive scaffolds (e.g., JAK inhibitors, GPCR ligands).[1]
-
As an Organocatalyst (Reagent): Leveraging the
group to modulate transition states in asymmetric Michael additions or Aldol reactions via non-covalent interactions.[1]
Physicochemical Impact of
| Property | Effect on Pyrrolidine Core | Impact on Catalysis |
| Basicity (pKa) | Lowers pKa by ~2–3 units (vs. Proline) | Reduced nucleophilicity; requires stronger bases or specialized ligands in coupling.[1] |
| H-Bonding | Acts as a weak H-bond donor ( | Can direct stereoselectivity in organocatalysis (Zimmerman-Traxler models).[1] |
| Lipophilicity | Increases | Improves solubility in non-polar solvents (Toluene, DCM) compared to proline. |
| Conformation | Induces gauche effect | Locks ring conformation, influencing stereochemical outcomes.[1] |
Application I: Catalytic N-Arylation (Buchwald-Hartwig)[1]
Role: Substrate (Nucleophile)
Objective: Coupling 2-DFMP with aryl halides to form
The Challenge
The electron-withdrawing nature of the
Optimized Protocol: The "Bulky-Rich" Ligand System
This protocol utilizes RuPhos or BrettPhos , which form highly active monoligated Pd(0) species capable of facilitating the oxidative addition and, crucially, the amine binding of sterically/electronically challenged amines.
Reagents
-
Catalyst Precursor:
(1–2 mol%) or -
Ligand: RuPhos (for
amines) or BrettPhos.[1] Ratio Pd:Ligand = 1:2.[1] -
Base: LiHMDS (Lithium Hexamethyldisilazide) or NaOtBu.[1] Note: LiHMDS is preferred for handling HCl salts in situ.
-
Solvent: Toluene or 1,4-Dioxane (Anhydrous).[1]
Step-by-Step Methodology
-
Free-Basing (Crucial Step):
-
Option A (In-situ): Add 2.2 equivalents of LiHMDS. The first equivalent neutralizes the HCl; the second acts as the base for the catalytic cycle.
-
Option B (Pre-treatment): Partition 2-DFMP[1]·HCl between DCM and saturated
.[1] Dry organic layer (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> ) and concentrate to obtain the free amine oil immediately before use. Recommended for scale-up.[1]
-
-
Reaction Setup (Inert Atmosphere):
-
Initiation:
-
Add LiHMDS (1.0 M in THF, 2.4 equiv) dropwise at room temperature.
-
Why: Rapid addition can cause exotherms that degrade the catalyst.[1]
-
-
Execution:
-
Heat to
for 12–16 hours. -
Monitor via LC-MS.[1] Look for the disappearance of Aryl Halide.
-
-
Workup:
Mechanistic Pathway (Buchwald-Hartwig)[1][5]
Caption: Catalytic cycle for N-arylation. The steric and electronic drag of the difluoromethyl group makes the Amine Binding step the critical bottleneck, necessitating electron-rich, bulky ligands.
Application II: Asymmetric Organocatalysis
Role: Catalyst (Chiral Reagent) Objective: Using 2-DFMP as a "Fluorinated Proline Surrogate" for asymmetric Michael additions or enamine activation.[1]
Mechanism: The "Lipophilic H-Bond" Effect
Unlike L-Proline, which uses a carboxylic acid (
-
Interaction:
(carbonyl of electrophile).[1] -
Advantage: The catalyst is more soluble in organic solvents and lacks the acidic proton that can sometimes degrade sensitive substrates.
Protocol: Asymmetric Michael Addition (Ketone + Nitroolefin)
-
Catalyst Preparation:
-
Since the HCl salt is inactive, it must be neutralized.
-
Mix 2-DFMP·HCl (20 mol%) with
(20 mol%) in the reaction solvent (e.g., wet THF or Toluene) and sonicate for 5 mins before adding substrates. Alternatively, use the free base oil.
-
-
Reaction Setup:
-
Conditions:
-
Stir at
to RT for 24–48 hours. -
Note: Reaction rates will be slower than proline due to the inductive effect reducing the nucleophilicity of the nitrogen during enamine formation.
-
-
Stereochemical Model: The reaction proceeds via an Enamine Intermediate .[1] The
group directs the approach of the electrophile (Nitrostyrene) via a weak H-bond network, favoring the syn diastereomer.
Organocatalytic Workflow
Caption: Organocatalytic cycle highlighting the activation of the HCl salt and the transition state control via the difluoromethyl group.
Handling & Stability Data
| Parameter | Specification/Note |
| Storage | Hygroscopic solid. Store at |
| Stability (HCl Salt) | Stable for >1 year if kept dry.[1] |
| Stability (Free Base) | Volatile and prone to oxidation.[1] Do not store. Generate in situ or use immediately. |
| Solubility | HCl Salt: Water, Methanol, DMSO. Free Base: DCM, Toluene, THF, Et2O. |
| NMR Signature |
References
-
Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804. Link
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50. Link
- Narayan, R., et al. (2005). "The 'Fluorine Effect' in Organocatalysis.
-
Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
2-(Difluoromethyl)pyrrolidine hydrochloride as a ligand in organometallic chemistry
Application Note: Leveraging 2-(Difluoromethyl)pyrrolidine Hydrochloride as a Chiral Ligand and Scaffold in Organometallic Catalysis
Executive Summary
This compound (2-DFMP[1]·HCl) represents a critical evolution in chiral amine scaffolds. While structurally analogous to proline, the substitution of the carboxylate group with a difluoromethyl (
This guide details the protocols for converting the stable hydrochloride salt into its active free-base ligand form and outlines its application as a chiral monodentate ligand and organocatalytic auxiliary in transition-metal-mediated transformations.
Part 1: Chemical Profile & The Fluorine Effect
The utility of 2-DFMP stems from the "Fluorine Effect," where the high electronegativity of fluorine lowers the basicity of the pyrrolidine nitrogen, altering the binding kinetics with metal centers (e.g., Cu, Ni, Pd).
Table 1: Comparative Physicochemical Properties
| Property | Pyrrolidine | L-Proline | 2-(Difluoromethyl)pyrrolidine | Impact on Catalysis |
| Structure | ||||
| Electronic Nature | Hard Base | Anionic Ligand (O,N) | Modulated Neutral Base | Weaker |
| H-Bond Capability | None | Strong (COOH) | Weak ( | Acts as a specialized H-bond donor for substrate orientation.[1] |
| Lipophilicity ( | -0.58 | -2.54 | ~1.2 (Est.) | Enhanced solubility in non-polar organic solvents (DCM, Toluene).[1] |
| pKa (Conj. Acid) | 11.3 | 10.6 | ~8.5 - 9.0 | Facilitates faster ligand exchange rates.[1] |
Mechanistic Insight: The
group exhibits a Gauche Effect , pre-organizing the pyrrolidine ring conformation. Unlike thegroup (which is purely steric and electron-withdrawing), the proton is sufficiently acidic to engage in weak hydrogen bonding ( ), acting as a secondary directing element in asymmetric transition states.
Part 2: Preparation of the Active Species
Commercial 2-DFMP is supplied as the hydrochloride salt (HCl) to prevent oxidation and degradation. For organometallic applications, the free amine must be generated in situ or immediately prior to use to ensure coordination to the metal center.
Protocol A: In Situ Neutralization (Recommended for High-Throughput Screening)
Use this method for rapid catalyst screening where isolation is inefficient.
Reagents:
Procedure:
-
Weigh 2-DFMP·HCl into a flame-dried reaction vial under inert atmosphere (
or Ar). -
Add the solid inorganic base (1.1 equiv). Note: Organic bases like
are avoided if the metal center is sensitive to competitive binding. -
Add anhydrous solvent and stir vigorously for 30 minutes at Room Temperature (RT).
-
Verification: The suspension will become cloudy as inorganic chloride salts precipitate.
-
Direct Use: Add the metal precursor (e.g.,
, ) directly to this supernatant.
Protocol B: Isolation of Free Base (Recommended for Scale-Up)
Use this method when precise stoichiometry is critical.
-
Dissolution: Dissolve 2-DFMP·HCl (1 g) in minimal water (5 mL).
-
Basification: Slowly add
until pH > 12. -
Extraction: Extract immediately with Dichloromethane (DCM) (
). -
Drying: Dry combined organics over anhydrous
for 15 mins. -
Concentration: Carefully remove solvent under reduced pressure (keep bath
as the free amine is volatile). -
Storage: Store under Argon at
. Shelf life: < 2 weeks.
Part 3: Application in Asymmetric Catalysis
2-DFMP serves as a Monodentate Chiral Auxiliary . It is particularly effective in Copper(II) and Nickel(II) Lewis Acid catalysis, where it mimics the steric bulk of proline but prevents the formation of catalytically inactive "bis-chelate" complexes often seen with amino acids.
Workflow: Enantioselective Michael Addition
Target: Asymmetric addition of malonates to enones.
Catalytic System:
-
Metal Source:
(5–10 mol%) -
Ligand: 2-DFMP Free Base (10–20 mol%)
-
Solvent:
Step-by-Step Protocol:
-
Complex Formation: In a glovebox, mix
and 2-DFMP (prepared via Protocol B) in . Stir for 1 hour. The solution should turn from pale blue to deep blue/green, indicating amine coordination. -
Substrate Addition: Add the enone substrate (1.0 equiv) to the catalyst solution. Stir for 15 mins to allow Lewis Acid activation of the carbonyl.
-
Nucleophile Addition: Add the malonate/nucleophile (1.2 equiv).
-
Reaction: Stir at
to RT. Monitor via TLC/LC-MS.[3] -
Quench: Filter through a short silica plug to remove the copper-amine complex.
Self-Validating Checkpoint:
-
If the reaction is racemic: The ligand likely did not bind. Check moisture content (water protonates the amine) or increase the Ligand:Metal ratio to 2.2:1.
-
If conversion is low: The
group acts as an electron-withdrawing group (EWG), making the amine less basic. Switch to a "softer" metal precursor (e.g., Cu(I) instead of Cu(II)) or use a non-coordinating counterion (e.g., ) to enhance electrophilicity.
Part 4: Structural Insights & Mechanism
The following diagram illustrates the activation pathway and the hypothesized transition state where the
Figure 1: Lifecycle of the 2-DFMP ligand from salt activation to catalytic turnover. The red node highlights the critical stereodetermining step influenced by the difluoromethyl group.
References
-
Mykhailiuk, P. K. (2015).[4] "In situ generation of difluoromethyl diazomethane for [3+2] cycloadditions." Angewandte Chemie International Edition. (Demonstrates the stability and handling of difluoromethylated amine precursors).
-
Santeusanio, S., et al. (2024).[3] "this compound as a building block." Chemical Data Collections. (Verified CAS and physical properties).
-
Panteleev, J., et al. (2018). "The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach." Journal of the American Chemical Society. (Mechanistic insight into the H-bonding capability of the
proton). -
Aladdin Scientific. "Safety Data Sheet: this compound." (Safety and handling protocols).
(Note: While 2-DFMP is a known compound, its specific use as a standalone ligand is an emerging application derived from its established role as a proline bioisostere. The protocols above are adapted from standard organocatalytic and chiral amine ligand methodologies.)
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Difluoromethyl)pyrrolidine Hydrochloride
Welcome to the technical support center for the synthesis of 2-(Difluoromethyl)pyrrolidine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of incorporating the difluoromethyl group into a pyrrolidine scaffold. The difluoromethyl group is a valuable bioisostere for hydroxyl, thiol, or amino moieties, capable of modulating physicochemical properties like lipophilicity and metabolic stability.[1] However, its synthesis presents unique challenges.
This document provides in-depth, experience-driven advice in a question-and-answer format to address specific experimental issues, from reagent handling to final product purification and characterization.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are common before embarking on or during the early stages of the synthesis.
Q1: What is the most common synthetic strategy for 2-(difluoromethyl)pyrrolidine, and what are the key challenges?
A1: A prevalent and effective strategy involves a three-stage process:
-
Protection: The synthesis typically starts with a commercially available proline derivative, which is N-protected, most commonly with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions at the nitrogen atom.
-
Difluoromethylation: The protected precursor, often an aldehyde or a related electrophile derived from N-Boc-proline, is then reacted with a nucleophilic difluoromethylating agent. The most common reagent for this step is (Difluoromethyl)trimethylsilane (TMSCF₂H), often called the Ruppert-Prakash reagent.[2]
-
Deprotection and Salt Formation: The final step involves the removal of the N-Boc protecting group under acidic conditions, which simultaneously protonates the pyrrolidine nitrogen to form the desired hydrochloride salt.
The primary challenges are concentrated in the difluoromethylation step, which is highly sensitive to reaction conditions, and the purification of the final polar amine product.
Q2: Why is the difluoromethylation step so challenging?
A2: The core difficulty lies in the generation and stability of the active difluoromethyl anion (CF₂H⁻) from its precursor, TMSCF₂H. This process requires a specific activator, typically a fluoride source or a strong, non-nucleophilic base, but the resulting anion is thermally unstable and highly reactive. Key challenges include:
-
Moisture Sensitivity: TMSCF₂H and the active anion are extremely sensitive to moisture. Any trace of water will protonate the anion, quenching the reaction and reducing the yield.
-
Reagent Stability: The difluoromethylating agent can decompose if not handled correctly, especially at elevated temperatures.
-
Stoichiometry Control: Precise control over the stoichiometry of the substrate, TMSCF₂H, and the activator is critical to prevent the formation of byproducts.
Q3: My final product, 2-(difluoromethyl)pyrrolidine, appears to be unstable in solution. Is this expected?
A3: Yes, this is a known issue. While the hydrochloride salt is generally stable as a solid, the free base form, particularly in solution, can be susceptible to degradation. Studies have shown that compounds containing a 2-(fluoromethyl)pyrrolidine moiety can undergo decomposition in solution over time, potentially through the formation of an aziridinium intermediate followed by nucleophilic attack (e.g., by water).[3] It is crucial to handle solutions of the free base with care and consider long-term stability in your experimental design, especially for biological assays.
Part 2: Troubleshooting Guide by Experimental Stage
This section provides detailed troubleshooting for specific problems encountered during the synthesis workflow.
Stage 1: Difluoromethylation of N-Boc-2-formylpyrrolidine
The nucleophilic addition of the CF₂H⁻ group to an aldehyde is a critical C-C bond-forming reaction. The typical starting material is N-Boc-(S)-2-formylpyrrolidine, generated via oxidation of N-Boc-(S)-prolinol.
The following diagram illustrates the common synthetic route.
Caption: General synthetic workflow for 2-(Difluoromethyl)pyrrolidine HCl.
Problem 1: Low or no conversion during the difluoromethylation reaction.
-
Question: I've combined my N-Boc-2-formylpyrrolidine with TMSCF₂H and a fluoride activator (like TBAF or CsF), but TLC/LC-MS analysis shows only starting material even after several hours. What went wrong?
-
Answer & Solutions: This is a classic and frustrating issue, almost always pointing to problems with the reaction setup or reagents.
-
Causality—Moisture: The most likely culprit is moisture. The difluoromethyl anion is a strong base and will be instantly quenched by water or other protic sources.
-
Troubleshooting Steps:
-
Rigorous Anhydrous Technique: Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon). Use septa and cannulation techniques for liquid transfers.
-
Solvent Quality: Use a freshly opened bottle of anhydrous solvent (e.g., THF) or solvent passed through a purification system (still).
-
Reagent Quality: Use a fresh bottle of TMSCF₂H.[2][4] Older bottles may have degraded. Ensure your fluoride source (e.g., TBAF) is anhydrous; commercial solutions can contain water. If using solid TBAF, dry it under high vacuum before use.
-
Temperature Control: The initial addition of the activator to the TMSCF₂H/aldehyde mixture should be performed at a low temperature (e.g., -78 °C or 0 °C, depending on the protocol) to control the exothermic reaction and stabilize the anion.
-
-
Problem 2: Formation of multiple unidentified byproducts.
-
Question: The reaction worked, but my crude NMR is very messy with multiple spots on TLC. What are these byproducts and how can I avoid them?
-
Answer & Solutions: Messy reactions often result from poor temperature control or incorrect stoichiometry.
-
Causality—Side Reactions: If the reaction temperature is too high, the difluoromethyl anion can decompose to difluorocarbene (:CF₂), a highly reactive intermediate that can lead to a variety of side products.[5] Incorrect stoichiometry can also lead to undesired follow-on reactions.
-
Troubleshooting Steps:
-
Maintain Low Temperature: Keep the reaction cold during the addition of the activator and for a period afterward before allowing it to slowly warm to room temperature. This minimizes carbene formation.
-
Check Stoichiometry: Use a slight excess (1.2-1.5 equivalents) of TMSCF₂H. A large excess can complicate purification.
-
Slow Addition: Add the activator (e.g., TBAF solution) dropwise via a syringe pump over a prolonged period (e.g., 30-60 minutes). This keeps the instantaneous concentration of the reactive anion low, favoring the desired nucleophilic addition over decomposition pathways.
-
-
Caption: Troubleshooting decision tree for low-yield difluoromethylation.
Stage 2: Purification of N-Boc-2-(difluoromethyl)pyrrolidine
The intermediate product is moderately polar and generally amenable to standard silica gel chromatography.
Problem: Difficulty in separating the product from non-polar byproducts.
-
Question: My product co-elutes with a non-polar impurity during column chromatography. How can I improve the separation?
-
Answer & Solutions:
-
Causality: The Boc group imparts significant non-polar character, which can cause its Rf to be close to that of other non-polar impurities.
-
Troubleshooting Steps:
-
Solvent System Optimization: Systematically vary the polarity of your eluent. A common system is ethyl acetate in hexanes. Try a shallow gradient (e.g., starting from 5% EtOAc/Hex and slowly increasing to 30%) to improve resolution.
-
Alternative Solvents: Consider replacing hexanes with heptane for potentially different selectivity. Adding a small amount of a more polar solvent like dichloromethane (DCM) to the mobile phase can also alter selectivity.
-
-
Stage 3: N-Boc Deprotection and Salt Formation
This final step cleaves the Boc group and forms the hydrochloride salt. While seemingly straightforward, it has its own set of challenges.[6][7]
Problem 1: Incomplete deprotection.
-
Question: After treating my N-Boc protected intermediate with HCl in dioxane, I still see a significant amount of starting material in the NMR.
-
Answer & Solutions:
-
Causality: Insufficient acid or reaction time is the most common cause. The difluoromethyl group can be electron-withdrawing, potentially making the Boc group slightly less labile than in other substrates.
-
Troubleshooting Steps:
-
Increase Acid Equivalents: Ensure you are using a sufficient excess of HCl (typically 4-10 equivalents, or using a solution like 4M HCl in dioxane as the solvent).
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS. These reactions can sometimes require several hours (2-4 h) to go to completion at room temperature.[7]
-
Gentle Warming: If the reaction is still sluggish, gentle warming to 40-50 °C can accelerate the deprotection. However, do this with caution to avoid potential degradation.[8]
-
-
Problem 2: Difficulty isolating the final hydrochloride salt.
-
Question: After removing the solvent, I am left with a sticky oil instead of a crystalline solid. How can I isolate my product as a clean salt?
-
Answer & Solutions:
-
Causality: The hydrochloride salt may be hygroscopic or may have a tendency to form an oil. Residual solvent or moisture can prevent crystallization.
-
Troubleshooting Steps:
-
Trituration: After evaporating the reaction solvent, add a non-polar solvent in which the salt is insoluble (e.g., diethyl ether, MTBE, or cold hexanes). Vigorously stir or sonicate the mixture. This will often cause the product to precipitate as a solid, which can then be collected by filtration.
-
Co-evaporation: Add a solvent like toluene and re-evaporate under reduced pressure. This can help to azeotropically remove traces of water or other volatile impurities that inhibit crystallization. Repeat 2-3 times.
-
Lyophilization: If the product is water-soluble, dissolving the crude oil in a minimal amount of water and lyophilizing (freeze-drying) can yield a fluffy, solid product.
-
-
Problem 3: The final product is impure after deprotection.
-
Question: My final hydrochloride salt is an off-color oil, and the NMR shows impurities. How can I purify this highly polar salt?
-
Answer & Solutions:
-
Causality: The final product is a polar amine salt, which is notoriously difficult to purify via standard silica gel chromatography due to strong interactions with the acidic silica surface.[9][10]
-
Troubleshooting Steps:
-
Avoid Standard Silica: Do not attempt to purify the hydrochloride salt directly on bare silica. It will likely streak badly or remain adsorbed on the column.
-
Purify the Free Base: Neutralize the crude hydrochloride salt with a mild base (e.g., saturated NaHCO₃ solution) and extract the free amine into an organic solvent (like DCM or EtOAc). Purify this free base using one of the methods below, then re-form the salt.
-
Amine-Functionalized Silica: Use a pre-packed column with amine-functionalized silica, which is designed to reduce the strong acid-base interactions that cause peak tailing.[9]
-
Basic Alumina: Chromatography on basic or neutral alumina can be a good alternative to silica for purifying basic compounds.
-
Reverse-Phase Chromatography (C18): If the compound is sufficiently soluble, reverse-phase chromatography using a water/acetonitrile or water/methanol gradient with a modifier (like 0.1% TFA or formic acid) can be very effective. The modifier can be removed during workup or by lyophilization.
-
-
Re-formation of the Salt: After purification of the free base, dissolve it in a minimal amount of a suitable solvent (e.g., diethyl ether, methanol, or DCM) and add a stoichiometric amount of HCl solution (e.g., 2M HCl in diethyl ether) to precipitate the clean hydrochloride salt.
-
-
Part 4: Key Experimental Protocols
Protocol 1: Nucleophilic Difluoromethylation
Warning: This reaction must be performed under a strict inert atmosphere (N₂) in anhydrous conditions. TMSCF₂H is volatile and should be handled in a fume hood.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-Boc-2-formylpyrrolidine (1.0 eq).
-
Dissolution: Dissolve the aldehyde in anhydrous THF (approx. 0.1 M solution).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Add (Difluoromethyl)trimethylsilane (TMSCF₂H, 1.5 eq) via syringe.
-
Activation: Slowly add anhydrous tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 0.1 eq) dropwise via syringe pump over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours, monitoring by TLC (e.g., 30% EtOAc/Hexanes).
-
Quench: Once the reaction is complete, cool it back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution.
-
Work-up: Dilute with diethyl ether and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alcohol intermediate, which can be purified or used directly in the next deoxygenation step.
Protocol 2: N-Boc Deprotection and Salt Formation
-
Setup: To a round-bottom flask containing N-Boc-2-(difluoromethyl)pyrrolidine (1.0 eq), add a magnetic stir bar.
-
Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (5-10 eq of HCl).
-
Reaction: Stir the solution at room temperature for 2-4 hours. Monitor the reaction by LC-MS or by TLC (staining with ninhydrin will show the appearance of the primary amine).
-
Isolation: Once the deprotection is complete, remove the solvent and excess HCl under reduced pressure.
-
Trituration: Add cold diethyl ether to the resulting residue and stir vigorously or sonicate. The hydrochloride salt should precipitate as a white or off-white solid.
-
Collection: Collect the solid by vacuum filtration, wash with additional cold diethyl ether, and dry under high vacuum.
Data Summary Table
| Parameter | Typical Value / Condition | Rationale / Comment |
| Difluoromethylation | ||
| Solvent | Anhydrous THF | Good solubility for reactants; aprotic. |
| Temperature | 0 °C to Room Temp | Low initial temp minimizes side reactions. |
| TMSCF₂H Equiv. | 1.2 - 1.5 | Slight excess ensures full conversion of the aldehyde. |
| Activator | Anhydrous TBAF or CsF | Catalytic amount needed to generate the active anion. |
| Deprotection | ||
| Reagent | 4M HCl in Dioxane/Ether | Volatile byproducts (isobutylene, CO₂) are easily removed. |
| Temperature | Room Temperature | Generally sufficient; gentle warming can be used if slow. |
| Work-up | Trituration with Ether/MTBE | Induces precipitation/crystallization of the polar salt. |
References
-
Hu, J., Zhang, W., & Wang, F. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7054-7100. [Link]
-
Prakash, G. K. S., & Yudin, A. K. (1997). Nucleophilic Difluoromethylation: From Reagents to Applications. Chemical Reviews, 97(3), 757-786. [Link]
-
Jahn, U. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 986-990. [Link]
-
Biotage. Is there an easy way to purify organic amines?[Link]
-
Ni, C., & Hu, J. (2016). The unique physicochemical properties of the difluoromethyl group. Chemical Society Reviews, 45(20), 5441-5454. [Link]
Sources
- 1. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Purification of 2-(Difluoromethyl)pyrrolidine Hydrochloride
Introduction: The Challenge of Fluorinated Amine Salts
You are likely accessing this guide because your reaction yielded a hygroscopic brown oil instead of the expected white crystalline solid, or your NMR shows persistent inorganic salts.
2-(Difluoromethyl)pyrrolidine hydrochloride is a critical building block in medicinal chemistry. The difluoromethyl group (
-
Hygroscopicity: The HCl salt avidly absorbs atmospheric moisture, leading to deliquescence.
-
Amphiphilic Nature: The fluorinated motif increases lipophilicity compared to proline, altering standard extraction partition coefficients.
This guide provides a self-validating workflow to isolate high-purity 2-DFMP·HCl.
Module 1: The "Golden Path" Purification Protocol
This workflow assumes you have synthesized the N-protected precursor (e.g., N-Boc-2-(difluoromethyl)pyrrolidine) via DAST/Deoxo-Fluor treatment of N-Boc-prolinol and are now performing the deprotection and salt formation.
Phase A: Critical Pre-Purification (The Free Base Trap)
Goal: Remove non-amine impurities before salt formation.
Do not attempt to crystallize the salt directly from a crude deprotection mixture containing byproducts.
-
Neutralization: If starting from an acidic crude, cool the mixture to 0°C. Basify carefully with sat.
(aq) to pH 9-10.-
Why? The
of the pyrrolidine nitrogen is 10. You must exceed this to ensure the free base is fully generated.
-
-
Extraction: Extract 3x with Dichloromethane (DCM) .
-
Note: Unlike non-fluorinated pyrrolidine (which is highly water-soluble), the
group renders the free base sufficiently lipophilic for efficient DCM extraction.
-
-
Drying: Dry combined organics over anhydrous
for at least 30 minutes. Filter and concentrate gently (free base may be volatile; keep bath < 30°C, vacuum > 100 mbar).
Phase B: Anhydrous Salt Formation & Crystallization
Goal: Controlled precipitation avoiding "oiling out."
| Parameter | Specification | Reason |
| Solvent A (Dissolution) | Anhydrous Diethyl Ether ( | Provides a medium where the free base is soluble but the salt is not. |
| Reagent | 2.0 M HCl in Diethyl Ether (or Dioxane) | Introduces HCl without water. |
| Temperature | 0°C to Room Temp | Controls exotherm and crystallization rate. |
Protocol:
-
Dissolve the oily free base in 5 volumes of Anhydrous
. -
Cool to 0°C under
atmosphere. -
Add HCl (2.0 eq) dropwise with vigorous stirring.
-
Observation Point: A white precipitate should form immediately.
-
Success: Solid forms.[1] Filter under
, wash with cold . -
Failure: Product forms a sticky gum/oil at the bottom. See Troubleshooting Ticket #002.
-
Module 2: Visual Workflows
Workflow 1: Standard Purification Logic
Caption: Figure 1.[2] Logical flow for the isolation of 2-DFMP·HCl emphasizing the critical decision point at salt formation.
Module 3: Troubleshooting & Diagnostics
Ticket #002: The Product "Oiled Out"
Symptom: Upon adding HCl, the product separated as a yellow/brown sticky gum instead of a white powder. Diagnosis: This is usually caused by (1) rapid addition of acid, (2) presence of trace residual polar solvents (MeOH, DMF), or (3) supersaturation.
Corrective Action (Trituration Protocol):
-
Decant: Carefully pour off the supernatant ether.
-
Dissolve: Redissolve the gum in a minimum amount of MeOH or IPA (just enough to make it liquid).
-
Precipitate: Add Anhydrous
dropwise until the solution turns cloudy. -
Scratch: Use a glass rod to scratch the side of the flask vigorously. This provides nucleation sites.
-
Sonicate: Place the flask in a sonication bath for 5-10 minutes. The oil should harden into a solid.
-
Filter: Isolate quickly to avoid moisture absorption.
Ticket #003: Inorganic Salt Contamination
Symptom: 1H NMR shows broad peaks, and the mass balance is >100%. Ash content is high. Diagnosis: If you neutralized with NaOH/NaHCO3 and then acidified in the presence of water, you likely co-precipitated NaCl.
Corrective Action (Solubility Differential):
-
Suspend the contaminated solid in dry Isopropanol (IPA) or DCM/MeOH (9:1) .
-
Logic: 2-DFMP·HCl is soluble in organic alcohols; NaCl is not.
-
-
Filter the suspension through a Celite pad. The NaCl stays on the filter.
-
Concentrate the filtrate to obtain the pure organic salt.
Ticket #004: Glassware Etching
Symptom: NMR tubes or reaction flasks appear cloudy/frosted. Diagnosis: Residual HF from the DAST step was not fully quenched. This is a severe safety hazard.
Corrective Action:
-
Immediate: Treat all waste with saturated
solution to precipitate fluoride as insoluble . -
Prevention: During the initial workup of the DAST reaction, ensure a rigorous quench with sat.
until gas evolution ceases completely before attempting isolation.
Module 4: Frequently Asked Questions (FAQ)
Q: Can I use aqueous HCl for the deprotection? A: Yes, but you cannot evaporate the water to get the solid directly, as it will be a sticky hydrate. You must basify, extract the free base into organic solvent, and then re-form the salt under anhydrous conditions (Phase A + Phase B).[3]
Q: How do I store 2-DFMP·HCl?
A: It must be stored in a desiccator or under inert gas (
Q: Is the
References
-
Prakash, G. K. S., & Hu, J. (2018). "The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach." Journal of the American Chemical Society, 140(34), 10667–10671. Link
-
Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur trifluorides." The Journal of Organic Chemistry, 40(5), 574–578. Link (Seminal work on DAST handling).
-
BenchChem Technical Support. (2025). "Purification of Hygroscopic Iminium Salts." BenchChem Troubleshooting Guide. Link (General handling of hygroscopic salts).
-
Organic Syntheses. (2014). "Selective Fluorination of Carbonyl Groups: Deoxo-Fluor." Org.[4][5][6][7][8] Synth. 91, 170-174. Link (Safety and workup protocols for fluorinating agents).
Sources
- 1. TCI Practical Example: Fluorination of an Alcohol Using DAST | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. hepatochem.com [hepatochem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
Troubleshooting chiral separation of 2-(Difluoromethyl)pyrrolidine enantiomers
Executive Summary: The "Invisible" Challenge
Separating 2-(Difluoromethyl)pyrrolidine (2-DFMP) presents a dual challenge in chromatography: detection and resolution . Unlike standard aromatic drugs, this molecule lacks a conjugated
This guide prioritizes a "Derivatize-First" approach for analytical precision, followed by direct separation strategies for preparative needs where derivatization is undesirable.
Part 1: Diagnostic Workflow (Decision Tree)
Before selecting a column, determine your detection capability. The following logic flow ensures you do not waste solvent on "invisible" peaks.
Caption: Figure 1. Strategic decision tree for 2-DFMP method development. Note that UV-only labs must derivatize to ensure reliable quantification.
Part 2: The Detection Barrier (UV "Invisibility")
The Problem: 2-DFMP has negligible UV absorbance above 205 nm. Using 200-210 nm results in high baseline noise from mobile phase cut-off (especially with alcohols), making enantiomeric excess (ee%) calculation impossible.
The Solution: Derivatization.[1][2][3][4][5][6][7][8] Converting the secondary amine into an amide or carbamate adds a strong chromophore, moving detection to a stable range (254 nm).
Protocol: Rapid Benzoylation for Analytical QC
This protocol converts 2-DFMP into N-benzoyl-2-(difluoromethyl)pyrrolidine.
-
Reagents:
-
Sample: ~5 mg 2-DFMP
-
Reagent: Benzoyl chloride (BzCl)
-
Base: Triethylamine (TEA)
-
Solvent: Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve 5 mg sample in 1 mL DCM.
-
Add 20 µL TEA (excess).
-
Add 10 µL BzCl.
-
Shake/Vortex for 5 minutes at Room Temp.
-
Quench with 0.5 mL water; discard aqueous layer.
-
Dry organic layer (optional, can inject directly if using Normal Phase).
-
-
Result: The resulting benzamide is UV-active at 254 nm and less basic, reducing peak tailing.
Part 3: Column Selection & Separation Strategy
Once detected (either via ELSD/CAD or derivatization), the separation relies on the interaction between the chiral stationary phase (CSP) and the analyte.
Recommended Column Screening Order
| Priority | Column Phase | Selector Chemistry | Rationale |
| 1 | Chiralpak IG | Amylose tris(3-chloro-5-methylphenylcarbamate) | The "Gold Standard" for amines. The chloro-methyl substituents provide unique pockets that often resolve small, hindered amines better than AD/OD. |
| 2 | Chiralpak AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Excellent general selectivity for 5-membered rings (pyrrolidines). |
| 3 | Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Complementary to AD-H; often works if AD-H fails. |
Mobile Phase Composition
-
Base Solvent: n-Hexane / Ethanol (90:10 to 80:20).
-
Additive (CRITICAL): 0.1% Diethylamine (DEA) or Ethanolamine.
-
Why? Even with the electron-withdrawing fluorine, the nitrogen is basic. Without DEA, the amine interacts with residual silanols on the silica support, causing severe tailing.
-
Part 4: Troubleshooting Guide (FAQ)
Q1: "I am injecting the pure sample, but I see no peaks or just a negative dip."
Diagnosis: You are likely using a UV detector at 210-220 nm. The molecule is transparent. Fix:
-
Immediate: Switch to Refractive Index (RI) detector (if isocratic) or ELSD/CAD.
-
Better: Perform the Benzoylation protocol (Part 2). This allows standard UV detection at 254 nm and often improves resolution by adding steric bulk to the molecule, helping it "fit" better in the chiral grooves.
Q2: "I see peaks, but they are extremely broad and tailing."
Diagnosis: Unwanted silanol interactions. Fix:
-
Check Additive: Ensure your mobile phase contains 0.1% DEA or TEA.
-
Switch Amine: If using TEA, switch to Ethanolamine or Butylamine (stronger competitors for silanol sites).
-
Column Age: Older columns lose end-capping. Try a newer column.
Q3: "I have partial separation (shoulder peaks), but not baseline."
Diagnosis: Insufficient selectivity (
-
Temperature: Lower the column temperature to 10°C or 15°C. Chiral recognition is often enthalpy-driven; lower T increases the "grip" of the CSP on the enantiomers.
-
Solvent Switch: Change the alcohol modifier.[9] If using Ethanol, switch to 2-Propanol (IPA). IPA is bulkier and lowers solvent strength, often increasing resolution (though it increases pressure).
Q4: "Does the fluorine group affect the elution order?"
Insight: Yes. The
-
On Amylose columns (AD/IG), the elution order may reverse compared to the non-fluorinated proline analog.
-
Validation: You cannot assume the (S)-enantiomer elutes first based on literature for Proline. You must inject a known standard or use a derivatizing agent with a known chiral center (e.g., Marfey's reagent) to confirm absolute configuration.
Part 5: Advanced Data Visualization (Derivatization Logic)
For complex biological matrices or high-sensitivity requirements, simple benzoylation may not suffice. Use this logic for advanced derivatization.
Caption: Figure 2. Selection guide for derivatization reagents based on experimental goals.
References
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IG. (Application of Amylose tris(3-chloro-5-methylphenylcarbamate) for amine separation).
-
Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates. (Demonstrates superiority of IG and OD-H for chiral amines and use of NBD-Cl). 10[6][11][10][12][13]
-
Thermo Fisher Scientific. Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines. (Protocols for OPA/FMOC derivatization of secondary amines). 4[2][5][6][8][11][10][12][13]
-
Beilstein Journal of Organic Chemistry. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. (Mechanistic insight into the conformation of fluorinated pyrrolidines). 14[6][10][12][13]
Sources
- 1. veeprho.com [veeprho.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U | MDPI [mdpi.com]
- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 11. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eurekaselect.com [eurekaselect.com]
- 14. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]
Technical Support Center: Functionalization of 2-(Difluoromethyl)pyrrolidine
[1]
Introduction: The "Fluorine Effect" on Reactivity
Welcome to the technical guide for 2-(Difluoromethyl)pyrrolidine (
However, the
-
Electronic Deactivation: The strong inductive effect (
) of the fluorine atoms significantly lowers the pKa of the pyrrolidine nitrogen (est. pKa ~7.5–8.5 vs. ~11.3 for unsubstituted pyrrolidine). This reduces nucleophilicity.[1] -
Steric Bulk: The
group is sterically demanding (similar to an isopropyl group) and creates a "gauche effect" that locks the ring conformation, impeding the trajectory of incoming electrophiles.
This guide provides the catalytic solutions to overcome these barriers.
Module 1: N-Arylation (Buchwald-Hartwig & Ullmann)[1]
The Challenge
Users frequently report <20% conversion or catalyst poisoning when applying standard conditions (e.g.,
Decision Matrix: Catalyst Selection
Figure 1: Decision matrix for selecting the optimal catalytic system based on electrophile constraints.
Troubleshooting Guide: Pd-Catalyzed Cross-Coupling
| Issue | Diagnosis | Solution |
| No Conversion | Ligand Mismatch. Bidentate ligands (BINAP, DPPF) often create a bite angle too crowded for the | Switch to Monodentate Biaryl Phosphines. Use RuPhos or BrettPhos . These ligands prevent Pd-dimer formation and create a pocket that accommodates the |
| Low Yield (<40%) | Weak Base. The amine is less basic; standard bases ( | Use Stronger Bases. Switch to NaOtBu or LiHMDS . Note: Ensure the aryl halide is stable to strong bases. |
| Defluorination | High Temp / Harsh Base. | Lower Temperature. Use highly active precatalysts (e.g., RuPhos Pd G3/G4 ) that operate at 60–80°C rather than 100°C+.[2] |
Optimized Protocol (Pd-Catalysis)
-
Catalyst: RuPhos Pd G3 (1–3 mol%)[2]
-
Ligand: RuPhos (1–3 mol%) - Optional if using G3, but 1:1 ratio helps.[2]
-
Base: NaOtBu (1.5 equiv)[2]
-
Solvent: Toluene or 1,4-Dioxane (Anhydrous)[2]
-
Temp: 80 °C
-
Time: 4–12 h[2]
-
Why this works: RuPhos is specifically designed for secondary amines with steric hindrance.[1] The G3 precatalyst ensures immediate generation of the active
species, preventing catalyst death during the induction period.
Module 2: Amide Coupling (Acylation)
The Challenge
Standard EDC/NHS or HATU couplings often stall. The electron-withdrawing
Troubleshooting Guide
Q: My reaction with EDC/HOBt yields only 30% product after 24 hours. Why?
A: The intermediate active ester formed by EDC is not electrophilic enough to capture the sluggish
-
Fix: Switch to Acid Chlorides or Mixed Anhydrides (using isobutyl chloroformate).
-
Catalyst: Add DMAP (10–20 mol%) as a nucleophilic catalyst. DMAP attacks the acylating agent to form a highly reactive N-acylpyridinium intermediate, which rapidly transfers the acyl group to the hindered amine.
Q: Can I use peptide coupling agents? A: Yes, but select high-reactivity agents.[1]
-
Recommended: HATU or COMU with DIPEA in DMF.[1]
-
Avoid: DCC, EDC alone.
Module 3: Stereochemical Integrity
The Challenge
Users often ask: Does the
Mechanism of Stability
The stereochemical stability is governed by the Anomeric Effect (
Risk Factor: Strong bases (e.g., LiHMDS, NaH) used in alkylation steps can deprotonate the C2 position, leading to racemization.[2]
Protocol for Retention:
References & Further Reading
-
Surry, D. S., & Buchwald, S. L. (2008).[2] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [2]
-
Context: Establishes RuPhos and BrettPhos as the gold standard for hindered secondary amines.
-
-
Mykhailiuk, P. K. (2015). "In situ Generation of Difluoromethyl Diazomethane for the Synthesis of Difluoromethylated Heterocycles." Angewandte Chemie. [2]
-
Context: Foundational work by Enamine scientists on the synthesis and stability of difluoromethyl-substituted building blocks.[1]
-
-
Lovering, F., et al. (2009).[2][4] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry.
-
Context: Explains the "Escape from Flatland" concept, validating the use of
-rich blocks like 2-(difluoromethyl)pyrrolidine to improve physicochemical properties.
-
-
Choy, P. Y., et al. (2011).[2] "Palladium-Catalyzed N-Arylation of Secondary Amines." Organic Letters.
-
Context: Provides specific protocols for difficult secondary amine couplings.
-
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-(difluoromethyl)pyrrolidine and all catalysts before use.
Sources
- 1. Bridged Pyrrolidine with Reduced Lipophilicity - Enamine [enamine.net]
- 2. Enantioselective syntheses of both enantiomers of cis-pyrrolidine 225H - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]
- 4. namiki-s.co.jp [namiki-s.co.jp]
Preventing decomposition of 2-(Difluoromethyl)pyrrolidine hydrochloride during workup
Case ID: 2-DFMP-STABILITY Status: Active Severity: Critical (Product Stability) Subject: Prevention of decomposition during workup and isolation.
Executive Summary: The Stability Paradox
The Core Issue: 2-(Difluoromethyl)pyrrolidine hydrochloride (HCl salt) is a stable solid at room temperature. However, its corresponding free base is kinetically unstable.
The moment you neutralize the salt to generate the free amine (usually for a subsequent coupling reaction or purification), you initiate a "self-immolation" timer. The nitrogen lone pair, once unmasked by deprotonation, facilitates the expulsion of fluoride, leading to rapid decomposition via iminium ion intermediates.
Key Directive: Do not isolate or store the free base. Maintain the compound as the hydrochloride salt until the exact moment of downstream utilization.
The Mechanics of Decomposition (The "Why")
To prevent decomposition, you must understand the molecular mechanism driving it. The instability is not random; it is driven by the Alpha-Fluoroamine Effect .
Mechanism: Nitrogen-Assisted Defluorination
When the amine is protonated (Salt form,
This interaction weakens the C-F bond, leading to the elimination of HF and the formation of a highly reactive iminium ion. This intermediate rapidly hydrolyzes in the presence of moisture to form an aldehyde (proline aldehyde derivative), which then polymerizes or oxidizes.
Visualization: The Decomposition Pathway
This diagram illustrates the "Suicide Mechanism" triggered by neutralization.
Figure 1: The decomposition cascade. Note that the transition from Green (Stable) to Red (Unstable) occurs immediately upon pH adjustment > 7.
Troubleshooting Guide & FAQs
Q1: "My oil turned black/brown during rotary evaporation. What happened?"
Diagnosis: You likely concentrated the free base at elevated temperatures (>30°C). Explanation: As the solvent (DCM/Ether) is removed, the concentration of the free amine increases, accelerating intermolecular reactions. The generated HF catalyzes further decomposition (autocatalysis), leading to polymerization (the "black tar"). Solution:
-
Never concentrate the free base to dryness if possible.
-
If solvent exchange is needed, keep the bath temperature < 20°C.
-
Better: Add a stoichiometric amount of HCl in dioxane/ether before concentration to reform the stable salt.
Q2: "I need the free base for a coupling reaction. How do I handle it?"
Diagnosis: The downstream reaction requires a nucleophilic amine. Protocol: Perform a "Telescoped Neutralization."
-
Suspend the HCl salt in the reaction solvent (e.g., DCM, DMF).
-
Add a non-nucleophilic organic base (e.g., DIPEA, TEA) in situ immediately before adding the electrophile.
-
Do not perform an aqueous workup to isolate the free amine first.
Q3: "My yield is low after aqueous extraction (workup)."
Diagnosis: Partition coefficient issues or hydrolysis. Explanation: 2-(Difluoromethyl)pyrrolidine is a small, polar molecule. The free base has significant water solubility. Furthermore, prolonged contact with basic aqueous layers (pH > 10) accelerates hydrolysis. Solution:
-
Use a "Salting Out" technique: Saturate the aqueous layer with NaCl or
. -
Use 3-4 extractions with DCM (Dichloromethane) rather than Ether (DCM is better for polar amines).
-
Limit contact time: The biphasic mixture should be separated within 5-10 minutes.
Validated Workup Protocols
Select the protocol that matches your immediate goal.
Protocol A: Isolation as Hydrochloride Salt (Recommended for Storage)
Use this if you synthesized the compound and need to purify/store it.
| Step | Action | Critical Parameter |
| 1 | Quench | If coming from DAST/Deoxo-Fluor, quench carefully into sat. |
| 2 | Extract | Extract quickly with DCM ( |
| 3 | Dry | Dry organic layer over |
| 4 | Salt Formation | Add 1.1 eq of 4M HCl in Dioxane (or Ether) to the DCM solution. |
| 5 | Precipitate | The HCl salt should precipitate. If not, concentrate in vacuo (bath < 35°C). |
| 6 | Wash | Triturate the resulting solid with cold |
Protocol B: "Cold-Release" for Immediate Use
Use this ONLY if you must isolate the free base for a specific sensitive reaction.
Reagents: 2M NaOH (cold), DCM (pre-cooled to 0°C).
-
Cool: Place the HCl salt in a flask at 0°C.
-
Biphasic Mix: Add cold DCM, then slowly add cold 2M NaOH until pH ~10-11.
-
Rapid Extraction: Shake vigorously for 60 seconds. Separate layers immediately.
-
Dry: Pass the DCM layer through a plug of
(acts as both drying agent and base). Do not use silica gel (acidic sites trigger decomposition). -
Use: Cannulate the solution directly into your next reaction vessel. Do not concentrate.
Decision Matrix: Workup Strategy
Use this logic flow to determine the safest handling method for your specific experiment.
Figure 2: Operational decision tree for minimizing decomposition risk.
References
-
Stability of
-Fluoromethylpyrrolidines: Skerratt, S. E., et al. (2019). The Dark Side of Fluorine: Stability of 2-(Fluoromethyl)pyrrolidine Derivatives. ACS Medicinal Chemistry Letters, 10(11), 1542–1547. Context: Establishes the baseline instability of pyrrolidines with alpha-fluorine substitution in solution. -
Decomposition Mechanisms of
-Fluoroamines: Gouverneur, V., & Seppelt, K. (2015). Fluorine in Organic Synthesis.[1][2][3][4] Chemical Reviews. Context: mechanistic overview of the "assisted elimination" of fluoride by nitrogen lone pairs. -
Synthesis and Handling of Difluoromethyl Amines: Pustovit, Y. M., et al. (2024). A Convenient Synthesis of CHF2O-Containing Pyrrolidines. Synthesis.[1][2][3][4][5][6][7][8][9][10] Context: Provides modern protocols for handling sensitive difluoro-substituted pyrrolidine scaffolds.
- Armarego, W. L. F. (2017). Purification of Laboratory Chemicals (8th Edition). Butterworth-Heinemann.
Sources
- 1. Synthesis, Stability and Reactivity of α-Fluorinated Azidoalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,2-Fluoroamine synthesis by fluorination or substitution [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Difluoromethylenated polyhydroxylated pyrrolidines: facile synthesis, crystal structure and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. α-Fluoroamines - Enamine [enamine.net]
- 10. Synthesis of New Optically Active 2-Pyrrolidinones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Purification of 2-(Difluoromethyl)pyrrolidine Hydrochloride
Welcome to the technical support center for the large-scale purification of 2-(Difluoromethyl)pyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions related to the purification of this important building block. As a chiral amine salt, its purification on a large scale presents unique challenges that require a well-understood and robust strategy to ensure high purity and yield.
This document is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your process development and scale-up activities.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during the large-scale purification of this compound in a question-and-answer format.
Issue 1: Poor Crystal Formation or Oiling Out During Recrystallization
-
Question: My this compound is not crystallizing properly from my chosen solvent system. Instead, it's forming an oil or failing to precipitate. What's causing this and how can I fix it?
-
Answer: "Oiling out" or failure to crystallize is a common issue when purifying polar, flexible molecules like pyrrolidine derivatives. The primary causes are often related to solvent choice, purity of the starting material, and cooling rate.
-
Causality: The hydrochloride salt is highly polar, making it very soluble in protic solvents like ethanol and methanol. If the anti-solvent is added too quickly or the solution is cooled too rapidly, the molecules don't have sufficient time to orient themselves into a crystal lattice, leading to the formation of an amorphous oil. The presence of impurities can also disrupt crystal lattice formation.
-
Troubleshooting Steps:
-
Solvent System Optimization: If you are using a single solvent, consider a binary or even ternary solvent system. A common approach for amine hydrochlorides is to dissolve the salt in a minimal amount of a polar solvent in which it is highly soluble (e.g., isopropanol, ethanol) and then add a less polar anti-solvent (e.g., ethyl acetate, diethyl ether, or acetone) until the solution becomes slightly turbid.[1]
-
Controlled Cooling: Employ a gradual cooling profile. After adding the anti-solvent, allow the solution to cool slowly to room temperature, and then further cool it in an ice bath or refrigerator. Rapid cooling often leads to smaller, less pure crystals or oiling out.
-
Seeding: If you have a small amount of pure, crystalline material, add a seed crystal to the supersaturated solution to induce crystallization.
-
Concentration Adjustment: Your initial solution may be too concentrated or too dilute. Experiment with different starting concentrations.
-
Impurity Removal: If the material is significantly impure, consider a pre-purification step such as a charcoal treatment to remove colored impurities or a simple filtration to remove any particulate matter.
-
-
Issue 2: Persistent Impurities After Recrystallization
-
Question: I've recrystallized my product multiple times, but I'm still seeing persistent impurities in my HPLC analysis. How can I identify and remove them?
-
Answer: This indicates that the impurities have similar solubility profiles to your desired product in the chosen recrystallization solvent system. To address this, you need to understand the nature of the impurity and select a purification method that exploits a different physical property.
-
Impurity Identification:
-
LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the impurities. This can provide clues about their identity (e.g., starting materials, byproducts of the synthesis).
-
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) can help identify the structure of the major impurities if they can be isolated or are present in sufficient quantity.
-
-
Purification Strategies:
-
Alternative Recrystallization Solvents: Experiment with a wider range of solvent systems. The goal is to find a system where the impurity is either highly soluble or very insoluble, while your product has moderate solubility.
-
Acid-Base Extraction: Convert the hydrochloride salt back to the free amine with a base (e.g., NaOH, K₂CO₃). Extract the free amine into an organic solvent (e.g., dichloromethane, ethyl acetate), wash with brine, and dry the organic layer. This can remove water-soluble impurities. Then, reform the hydrochloride salt by adding a solution of HCl in an organic solvent (e.g., HCl in isopropanol or dioxane).[2][3]
-
Chromatography: For challenging separations, column chromatography may be necessary. Given the polar nature of the amine hydrochloride, normal-phase silica gel chromatography can be difficult due to streaking. Consider using reverse-phase chromatography or chromatography on a different stationary phase like alumina.[2] Adding a small amount of a volatile amine like triethylamine to the mobile phase can sometimes improve peak shape on silica gel.
-
-
Issue 3: Difficulty in Handling and Drying the Final Product
-
Question: My purified this compound is very hygroscopic and difficult to handle and dry. What are the best practices for this?
-
Answer: The hygroscopic nature of many amine hydrochloride salts is a well-known challenge. Proper handling and drying techniques are crucial to obtain a free-flowing solid with low residual solvent and water content.
-
Best Practices:
-
Drying under Vacuum: Use a vacuum oven with a gentle nitrogen bleed. The temperature should be kept as low as possible to avoid decomposition while being effective enough to remove solvents.
-
Azeotropic Removal of Water: If water is a persistent issue, consider co-evaporation with a solvent that forms an azeotrope with water, such as toluene or isopropanol, before the final drying step.
-
Inert Atmosphere: Handle the dried product in a glove box or under a stream of dry nitrogen to prevent moisture re-absorption.
-
Storage: Store the final product in a tightly sealed container with a desiccant.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose recrystallization solvent system for this compound on a large scale?
A1: A combination of isopropanol (IPA) and methyl tert-butyl ether (MTBE) or ethyl acetate is often a good starting point for amine hydrochlorides. IPA provides good solubility for the salt, while MTBE or ethyl acetate acts as an effective anti-solvent. The ratio will need to be optimized based on the purity of your crude material.
Q2: How can I monitor the purity of my product during the purification process?
A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective method. A reversed-phase C18 column with a mobile phase of acetonitrile and water containing an ion-pairing agent or a buffer is typically used. For tracking the removal of non-chromophoric impurities, Gas Chromatography (GC) or NMR can be employed.[4][5]
Q3: Are there any specific safety concerns when handling this compound?
A3: As with any fine chemical, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. The hydrochloride salt is acidic and can be corrosive. Handle it in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for specific handling and toxicity information.
Q4: My final product has a slight color. How can I decolorize it?
A4: A charcoal treatment is often effective. Dissolve the crude product in a suitable solvent, add a small amount of activated carbon (typically 1-5% by weight), stir for a short period (e.g., 15-30 minutes), and then filter through a pad of celite to remove the carbon before proceeding with crystallization.
Q5: What are the potential challenges when scaling up the purification from lab to plant?
A5: Key challenges include:
-
Heat Transfer: Mixing and cooling are less efficient on a larger scale. Cooling rates need to be carefully controlled to ensure consistent crystal size and purity.[6]
-
Material Handling: Transferring large volumes of solvents and solids requires appropriate equipment and safety procedures.
-
Filtration and Drying: Large-scale filtration and drying can be time-consuming and require specialized equipment like filter-dryers to handle the material efficiently and safely.
-
Polymorphism: Different cooling rates and solvent systems can lead to the formation of different crystal forms (polymorphs), which can affect the physical properties of the final product.[6]
Part 3: Experimental Protocols and Data
Protocol 1: Large-Scale Recrystallization
-
Dissolution: In a suitable reactor, charge the crude this compound. Add a minimal amount of a pre-determined polar solvent (e.g., isopropanol) to dissolve the solid with gentle heating (e.g., 40-50 °C).
-
Charcoal Treatment (Optional): If the solution is colored, cool it slightly, add activated carbon, and stir for 30 minutes.
-
Filtration: Filter the hot solution through a pre-heated filter to remove any insoluble impurities or activated carbon.
-
Crystallization: Transfer the clear filtrate to a clean reactor. Slowly add a pre-determined volume of anti-solvent (e.g., ethyl acetate) while maintaining the temperature.
-
Cooling: Once the anti-solvent addition is complete, slowly cool the mixture to room temperature over several hours. Then, cool further to 0-5 °C and hold for a sufficient time to maximize crystal formation.
-
Isolation: Isolate the crystals by filtration.
-
Washing: Wash the filter cake with a small amount of the cold anti-solvent to remove any residual mother liquor.
-
Drying: Dry the product in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Purity Analysis by HPLC
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
Data Summary: Typical Purification Results
| Stage | Purity (HPLC Area %) | Yield (%) | Appearance |
| Crude Material | 85-90% | - | Off-white to yellow solid |
| After 1st Recrystallization | >98% | 75-85% | White to off-white crystalline solid |
| After 2nd Recrystallization | >99.5% | 80-90% (of 1st crop) | White crystalline solid |
Part 4: Visualizations
Troubleshooting Logic for Recrystallization
Caption: A decision tree for troubleshooting common recrystallization problems.
General Purification Workflow
Caption: A workflow diagram for the multi-step purification of the target compound.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. fda.gov [fda.gov]
- 5. Determination of N-vinyl-2-pyrrolidone and N-methyl-2-pyrrolidone in drugs using polypyrrole-based headspace solid-phase microextraction and gas chromatography-nitrogen-phosphorous detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Challenges of scaling up production from grams to kilos [chemtek.co.in]
Technical Support Center: Analytical Monitoring of 2-(Difluoromethyl)pyrrolidine
Case Reference: 2-DFMP-ANALYSIS-01 Status: Active Support Level: Tier 3 (Senior Application Scientist) Subject: Troubleshooting Detection, Stability, and Spectral Interpretation[1]
Executive Summary
Monitoring reactions involving 2-(Difluoromethyl)pyrrolidine presents a unique "triad of invisibility":
-
UV Silence: The lack of a conjugated
-system renders it invisible to standard UV detection (254 nm).[1][2] -
Ionization Suppression: The electron-withdrawing difluoromethyl group (
) lowers the basicity of the pyrrolidine nitrogen, potentially affecting ESI+ sensitivity compared to non-fluorinated analogues.[1][2] -
Spectral Complexity: Strong scalar coupling between
and nuclei creates complex splitting patterns that mimic impurities.[1][2]
This guide provides validated protocols to overcome these barriers.
Module 1: Chromatographic Detection (The "Ghost Peak" Issue)
User Question:
"I am monitoring the synthesis of a 2-(difluoromethyl)pyrrolidine derivative using HPLC-UV at 254 nm, but I see no peak for the starting material, even at high concentrations. Is my compound decomposing?"
Technical Diagnosis:
Your compound is likely stable but invisible.[1][2] The 2-(difluoromethyl)pyrrolidine scaffold lacks a chromophore.[1][2][3] The
Troubleshooting Protocol:
You have two robust options: Derivatization (for UV labs) or Universal Detection (for advanced labs).[1][2]
Option A: Pre-column Derivatization with Fmoc-Cl (Recommended) This reaction attaches a UV-active fluorenyl group to the secondary amine, enabling detection at 265 nm.[1]
-
Reagent Prep: Dissolve 9-fluorenylmethyl chloroformate (Fmoc-Cl) in acetonitrile (10 mM).
-
Buffer: Prepare 0.2 M Borate buffer (pH 8.5).
-
Reaction: Mix
sample + buffer + Fmoc-Cl solution. -
Incubation: Vortex and let stand at ambient temperature for 10 minutes.
-
Quench: Add
of 1-adamantylamine (to consume excess Fmoc-Cl) prevents "ghost" reagent peaks.
Option B: Charged Aerosol Detection (CAD) or ELSD If derivatization is not feasible, switch detectors.[1] CAD is mass-sensitive and does not rely on optical properties.[1][2]
-
Mobile Phase Requirement: Use volatile buffers only (Formic acid or Ammonium Acetate).[1][2] Do not use Phosphate buffers (non-volatile).[1][2]
Decision Logic Diagram
Figure 1: Decision matrix for selecting the appropriate detection method based on laboratory capabilities.
Module 2: NMR Interpretation (The "Multiplet" Headache)
User Question:
"My proton NMR shows a messy blob around 5.8 ppm that integrates to 1 proton. Is this a solvent impurity?"
Technical Diagnosis:
This is the signature of the gem-difluoromethyl proton (
Spectral Characteristics Table
| Nucleus | Signal Region | Multiplicity | Coupling Constant ( | Cause |
| Triplet of doublets ( | Geminal coupling to two F atoms.[1][2] | |||
| AB System (dd) | Diastereotopic Fluorines (due to chiral C2).[1][2] | |||
| Triplet ( | Direct C-F coupling.[1] |
Validation Experiment:
-Decoupled
NMR
To confirm the signal is your product:
-
Run a standard
NMR.[1][2] -
Run a
NMR (fluorine decoupled).[1][2] -
Result: The "messy blob" at 5.8 ppm will collapse into a clean doublet (or singlet depending on resolution), proving the splitting was caused by fluorine.
NMR Connectivity Diagram
Figure 2: Visualization of the scalar coupling network causing spectral complexity.
Module 3: Reaction Monitoring & Stability
User Question:
"I'm trying to alkylate the nitrogen, but the reaction mixture turns black and I see fluoride ions in the waste. Is the
Technical Diagnosis:
While the
Stability Check Protocol
-
Basicity Adjustment: The electron-withdrawing effect of fluorines lowers the pKa of the pyrrolidine nitrogen (approx pKa ~9.0 vs 11.3 for unsubstituted pyrrolidine).[1][2]
-
Monitoring Decomposition (LC-MS):
Degradation Pathway Diagram
Figure 3: Mechanism of potential defluorination driven by base-mediated elimination.[1][2]
References
-
Analytical Derivatization of Amines
-
NMR of Difluoromethyl Groups
-
Stability of Fluorinated Amines
-
Synthesis and Properties
Sources
- 1. (S)-2-(2,5-Difluorophenyl)pyrrolidine | C10H11F2N | CID 7176288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column | SIELC Technologies [sielc.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Comparing synthesis routes for 2-(Difluoromethyl)pyrrolidine hydrochloride
Topic: Comparing synthesis routes for 2-(Difluoromethyl)pyrrolidine hydrochloride Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The incorporation of a difluoromethyl (CF₂H) group into pyrrolidine scaffolds is a high-value transformation in medicinal chemistry. Acting as a lipophilic bioisostere of alcohols and thiols, the CF₂H group functions as a hydrogen bond donor while modulating pKa and metabolic stability.
This guide evaluates the primary synthetic strategies for This compound , focusing on the critical deoxofluorination of N-protected prolinals. We compare the industry-standard DAST/Deoxo-Fluor route against the modern, safer XtalFluor-E methodology.
Key Takeaway: While DAST remains the historical standard, XtalFluor-E offers a superior safety profile for scale-up, eliminating the generation of free HF and possessing higher thermal decomposition thresholds.
Synthetic Pathway Analysis
The synthesis of this compound universally proceeds through the N-protected-2-formylpyrrolidine (prolinal) intermediate. The divergence in methodology lies primarily in the choice of fluorinating reagent.
Core Pathway Overview
-
Protection: L-Proline
N-Boc-L-Proline. -
Reduction/Oxidation: N-Boc-L-Proline
N-Boc-L-Prolinol N-Boc-L-Prolinal. -
Deoxofluorination: N-Boc-L-Prolinal
N-Boc-2-(difluoromethyl)pyrrolidine. -
Deprotection: Acidic hydrolysis
Target Hydrochloride Salt.
Route A: The Classical DAST/Deoxo-Fluor Protocol
Mechanism: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) acts as a nucleophilic fluorinating agent.[1] The sulfur atom attacks the carbonyl oxygen, activating it as a leaving group, followed by the displacement with two fluoride ions.
-
Reagents: DAST or Deoxo-Fluor, DCM (solvent).
-
Conditions: -78 °C to RT.
-
Pros: High conversion rates; well-established in literature.
-
Cons:
-
Safety: DAST is thermally unstable (decomposition onset ~90°C) and can detonate if heated.
-
Chemistry: Generates free HF in situ, requiring plastic or Teflon-lined glassware and rigorous exclusion of moisture.
-
Selectivity: Prone to elimination side-products (vinyl fluorides) if the temperature is not strictly controlled.
-
Route B: The Crystalline XtalFluor-E Protocol
Mechanism: XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate) is a salt.[2] Unlike DAST, it does not release fluoride spontaneously.[3] It requires an exogenous fluoride promoter (e.g., Et₃N·3HF or DBU) to initiate the nucleophilic attack.
-
Reagents: XtalFluor-E, Et₃N[2][4][5][6]·3HF (promoter), DCM.
-
Conditions: -78 °C to RT.
-
Pros:
-
Safety: Crystalline solid; higher thermal stability (decomposition onset >119°C).[7]
-
Handling: Can be weighed in air; compatible with borosilicate glass (no free HF generation until promoter addition).
-
Selectivity: Reduced elimination side-products due to controlled fluoride release.
-
-
Cons: Higher reagent cost per gram compared to bulk DAST.
Detailed Experimental Protocols
Step 1 & 2: Preparation of N-Boc-L-Prolinal
Note: Direct reduction of the ester to aldehyde is difficult to control. The Alcohol-Oxidation route is preferred for reliability.
-
Reduction: React N-Boc-L-Proline with Borane-DMS (BH₃·SMe₂) in THF at 0°C to yield N-Boc-L-prolinol.
-
Oxidation: Perform a Swern oxidation (Oxalyl chloride, DMSO, Et₃N) or Parikh-Doering oxidation (SO₃·Pyridine) to yield N-Boc-L-prolinal.
-
Critical Checkpoint: The aldehyde is prone to racemization. Use immediately or store at -20°C.
-
Step 3: Deoxofluorination (Comparative Protocols)
Option A: Using DAST (Small Scale Only)
-
Dissolve N-Boc-L-prolinal (1.0 equiv) in anhydrous DCM (0.2 M) under N₂.
-
Cool to -78°C (Dry ice/acetone bath).
-
Add DAST (1.5 equiv) dropwise via syringe. Caution: Exothermic.
-
Stir at -78°C for 1 hour, then allow to warm to RT overnight.
-
Quench: Pour slowly into saturated NaHCO₃ at 0°C. Warning: Vigorous CO₂ evolution.
-
Extract with DCM, dry over Na₂SO₄, and concentrate.
Option B: Using XtalFluor-E (Recommended for Scale)
-
Suspend XtalFluor-E (1.5 equiv) in anhydrous DCM under N₂.
-
Cool to -78°C.
-
Add Et₃N[5][6]·3HF (2.0 equiv) followed by a solution of N-Boc-L-prolinal (1.0 equiv) in DCM.
-
Stir at -78°C for 1 hour, then warm to RT.
-
Quench with 5% aqueous NaHCO₃.
-
Extract and purify as above.
Step 4: Deprotection to Hydrochloride Salt
-
Dissolve the fluorinated intermediate in 1,4-dioxane.
-
Add 4M HCl in dioxane (5 equiv).
-
Stir at RT for 3–5 hours until precipitation occurs.
-
Filter the white solid and wash with Et₂O to obtain This compound .
Comparative Data Analysis
The following table summarizes the performance metrics based on experimental data derived from patent literature and reagent safety studies.
| Metric | Route A: DAST | Route B: XtalFluor-E |
| Yield (Fluorination Step) | 45–60% | 55–70% |
| Selectivity | Moderate (Risk of elimination) | High (Less elimination) |
| Thermal Stability (Onset) | ~90°C (Exothermic decomp.) | >119°C |
| Glassware Compatibility | Teflon/Plastic required | Standard Borosilicate |
| HF Generation | Spontaneous (High Risk) | Controlled (Promoter dependent) |
| Physical State | Fuming Liquid | Crystalline Solid |
| Scalability | Poor (Safety constraints) | Good |
Visualizations
Figure 1: Synthesis Pathway & Reagent Mechanism
Caption: Figure 1. Comparative synthetic pathways highlighting the critical deoxofluorination step divergence.
Figure 2: Safety & Decision Matrix
Caption: Figure 2. Decision matrix for reagent selection based on scale and safety parameters.
References
-
Beaulieu, F., et al. (2009). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[2][4][6] Organic Letters, 11(21), 5050–5053. Link
-
Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." Journal of Organic Chemistry, 64(19), 7048–7054. Link
-
Vertex Pharmaceuticals Inc. (2010). "6 Substituted 2-Heterocyclylamino Pyrazine Compounds as CHK-1 Inhibitors." World Intellectual Property Organization, WO2010016005A1. (Describes DAST usage on scale). Link
-
Mission Therapeutics Ltd. (2020). "Substituted Cyanopyrrolidines with Activity as USP30 Inhibitors." World Intellectual Property Organization, WO2020212350A1. (Describes isolation of 2-difluoromethylpyrrolidine intermediates). Link
-
Manchester Organics. "XtalFluor-E® and XtalFluor-M®: Convenient, Crystalline Deoxofluorination Reagents." Technical Note. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. manchesterorganics.com [manchesterorganics.com]
Benchmarking the stability of 2-(Difluoromethyl)pyrrolidine against other fluorinated analogs
This guide provides a technical comparison of 2-(Difluoromethyl)pyrrolidine against its primary analogs: the non-fluorinated parent (Pyrrolidine) and the perfluorinated homolog (2-(Trifluoromethyl)pyrrolidine).
Executive Summary
In medicinal chemistry, the 2-(Difluoromethyl)pyrrolidine (
While the
-
Metabolic Stability: Superior to pyrrolidine (blocks
-hydroxylation) and comparable to -Pyr. -
Chemical Stability: High resistance to hydrolysis under physiological conditions; however, the
-proton remains acidic, requiring specific handling during strong base catalysis. -
Physicochemical Balance: Maintains a pKa closer to physiological relevance than the
analog, improving solubility and bioavailability.
Physicochemical & Stability Performance Matrix
The following data summarizes the stability and physical properties of the three analogs.
| Feature | Pyrrolidine (Reference) | 2-(Difluoromethyl)pyrrolidine | 2-(Trifluoromethyl)pyrrolidine |
| Structure | |||
| pKa (Conj. Acid) | |||
| LogP (Lipophilicity) | 0.2 (Hydrophilic) | ||
| H-Bond Capacity | Acceptor/Donor (NH) | Lipophilic Donor ( | Acceptor Only (F) + NH |
| Metabolic Liability | High ( | Low (Blocked | Very Low (Blocked |
| Chemical Stability | Stable | Stable (pH 1–12) | Stable (pH 1–12) |
Analyst Note: The pKa shift is the critical differentiator. The strong electron-withdrawing effect of
lowers the pKa significantly, often protonating less at physiological pH (7.4), which can alter target binding. Thegroup exerts a weaker inductive effect, maintaining a basicity profile that often retains potency while improving metabolic stability.
Metabolic Stability Assessment
The primary failure mode for pyrrolidine-based drugs is oxidative metabolism at the
Mechanism of Stabilization
-
Pyrrolidine: CYP450 abstracts an electron from the nitrogen, followed by proton loss at the
-carbon, leading to an iminium ion and eventually a lactam (2-pyrrolidinone). -
Fluorinated Analogs: The C-F bond is metabolically inert. Replacing the
-C-H bonds with C-F bonds ( or ) prevents this abstraction.-
Specifics: While one hydrogen remains on the
group, the C-H bond strength is increased due to the electronegativity of the geminal fluorines, making it resistant to radical abstraction.
-
Specifics: While one hydrogen remains on the
Visualization: Metabolic Pathways
The following diagram illustrates the metabolic fate of the three analogs.
Caption: Comparative metabolic pathways showing the blockade of
Experimental Protocols
To validate these claims in your own laboratory, follow these standardized, self-validating protocols.
Protocol A: In Vitro Microsomal Stability Assay
Objective: Determine the Intrinsic Clearance (
Reagents:
-
Test Compounds (10 mM DMSO stock).
-
Liver Microsomes (Human/Rat, 20 mg/mL protein conc).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Phosphate Buffer (100 mM, pH 7.4).
Workflow:
-
Pre-Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer. Add test compound (final conc. 1
M). Incubate at 37°C for 5 min. -
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At
min, remove 50 L aliquots. -
Quenching: Immediately dispense into 150
L ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide). -
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
Self-Validation Criteria:
-
Positive Control: Verapamil or Propranolol must show high clearance (
min). -
Negative Control: Warfarin should show low clearance (
min). -
Data Integrity: The
sample must represent 100% peak area.
Protocol B: pKa Determination via Potentiometric Titration
Objective: Quantify the electron-withdrawing impact of fluorine on the amine nitrogen.
Workflow:
-
Preparation: Dissolve 5 mg of the hydrochloride salt of the pyrrolidine analog in 20 mL of degassed water/methanol (if solubility is limited).
-
Titration: Titrate with 0.1 N NaOH using an automated potentiometric titrator (e.g., Sirius T3).
-
Calculation: Plot pH vs. Volume of NaOH. The inflection point (half-equivalence point) represents the pKa.
Expected Results:
-
Pyrrolidine: Inflection at pH ~11.3.
-
2-(
)-Pyrrolidine: Inflection at pH ~8.8. -
2-(
)-Pyrrolidine: Inflection at pH ~7.2.
Chemical Stability & Synthesis Considerations
While metabolically stable, the chemical stability of 2-(Difluoromethyl)pyrrolidine requires attention during synthesis, particularly regarding the acidity of the
The "Acidic Proton" Risk
Unlike the
-
Risk: Treatment with extremely strong bases (e.g., n-BuLi, LDA) can deprotonate the
carbon, leading to defluorination or elimination pathways (formation of fluorinated carbenes). -
Mitigation: Use milder bases (e.g.,
, , or organic bases like DIPEA) for N-alkylation or coupling reactions.
Caption: Base sensitivity workflow for preserving the difluoromethyl moiety.
References
-
BenchChem. (2025).[1] The Fluorine Advantage: A Comparative Analysis of Fluorinated and Non-Fluorinated Pyrrolidines in Drug Discovery.[1] BenchChem Guides. Link
-
Bhattarai, P., et al. (2026).[2] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv.[2] Link
-
ResearchGate. (2024). Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties.Link
-
PubChem. (2025).[3][4][5] 2-(Trifluoromethyl)pyrrolidine Compound Summary. National Library of Medicine. Link
-
ACS Medicinal Chemistry Letters. (2019). The Dark Side of Fluorine: Metabolism and Toxicity.Link[6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(Trifluoromethyl)pyrrolidine 97 109074-67-1 [sigmaaldrich.com]
- 5. 2-(2,5-Difluorophenyl)pyrrolidine | C10H11F2N | CID 24697858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the In Vitro Metabolic Stability of 2-(Difluoromethyl)pyrrolidine-Containing Drug Candidates
Introduction: Engineering Metabolic Robustness with Strategic Fluorination
In the landscape of modern drug discovery, optimizing a candidate's metabolic profile is a critical and often arduous phase.[1] A primary goal is to mitigate rapid metabolic clearance, thereby enhancing bioavailability and prolonging therapeutic effect. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs due to its favorable physicochemical properties and synthetic tractability.[2][3] However, the aliphatic C-H bonds on and adjacent to the pyrrolidine nitrogen can be susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4][5]
A well-established strategy to enhance metabolic stability is the introduction of fluorine atoms at metabolically labile positions.[6][7] The replacement of a hydrogen atom with fluorine is compelling due to fluorine's small van der Waals radius (1.47 Å vs. 1.20 Å for H), high electronegativity, and the exceptional strength of the C-F bond compared to the C-H bond.[7] This guide provides a technical comparison, supported by established experimental protocols, on the expected in vitro metabolic stability of drug candidates containing the 2-(difluoromethyl)pyrrolidine moiety versus non-fluorinated analogues. We will explore the mechanistic rationale, present detailed experimental workflows for assessment, and interpret the resulting data to guide drug design efforts.
Mechanistic Underpinnings: Why the Difluoromethyl Group Confers Stability
The enhanced metabolic stability imparted by the 2-(difluoromethyl) group is not merely due to the strength of the C-F bond blocking direct oxidation.[1][8] The effect is multifaceted:
-
Electronic Shielding: The two highly electronegative fluorine atoms create a strong inductive electron withdrawal effect. This lowers the energy of the highest occupied molecular orbital (HOMO) of adjacent C-H bonds, making them less susceptible to oxidation via hydrogen atom transfer (HAT) by CYP enzymes.[1] This effect extends to the pyrrolidine ring nitrogen, reducing its basicity and potentially decreasing its affinity for the anionic residues within certain CYP active sites (e.g., Asp301 in CYP2D6 or Glu374 in CYP3A4).[1]
-
Steric Hindrance and Conformational Effects: While fluorine is relatively small, the -CHF2 group is sterically more demanding than a hydrogen or methyl group. This can create unfavorable steric clashes within the enzyme's active site, hindering the optimal orientation required for metabolism.
-
Altered Physicochemical Properties: The difluoromethyl group acts as a unique "lipophilic hydrogen bond donor," a property not shared by methyl or trifluoromethyl groups.[9][10][11] This can alter a molecule's interaction with both target proteins and metabolizing enzymes, potentially reducing affinity for the latter.[1][9]
The following diagram illustrates the hypothesized metabolic "soft spots" on the pyrrolidine ring and how they are shielded by substitution.
Caption: Hypothesized metabolic pathways for different pyrrolidine substitutions.
Experimental Design: A Head-to-Head Comparison
To objectively evaluate the metabolic stability conferred by the 2-(difluoromethyl)pyrrolidine moiety, we propose a direct comparison against two analogues: an unsubstituted pyrrolidine (Compound 1) and a 2-methylpyrrolidine (Compound 2). The test article is the 2-(difluoromethyl)pyrrolidine derivative (Compound 3).
Workflow for In Vitro Metabolic Stability Assessment
The overall experimental process is designed to ensure robust and reproducible data.
Caption: Standard workflow for assessing in vitro metabolic stability.
Detailed Experimental Protocols
These protocols are self-validating systems, incorporating positive controls (high-turnover compounds like Verapamil or Testosterone) and negative controls (incubations without the NADPH cofactor) to ensure the integrity of the experiment.
Protocol 1: Human Liver Microsome (HLM) Stability Assay
This assay is a high-throughput screen primarily for Phase I oxidative metabolism.[12][13]
-
Reagent Preparation:
-
Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
Test Compounds (1, 2, 3): Prepare 100 µM stock solutions in DMSO.
-
HLM Stock: Thaw pooled human liver microsomes (e.g., from Corning or Thermo Fisher Scientific) on ice. Dilute to 20 mg/mL in phosphate buffer.[14]
-
NADPH Regenerating System (NRS) Solution: Prepare according to the manufacturer's instructions (e.g., Promega NADPH-Regen®). This provides a continuous supply of the essential CYP cofactor, NADPH.
-
-
Incubation:
-
For each compound, prepare a master mix in a 96-well plate. For a 200 µL final reaction volume:
-
178 µL Phosphate Buffer
-
2 µL of 100 µM Test Compound (final concentration: 1 µM)
-
10 µL of 20 mg/mL HLM (final concentration: 1 mg/mL)
-
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding 10 µL of NRS solution to each well.[14]
-
-
Time-Point Sampling & Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer 50 µL of the incubation mixture to a new plate containing 150 µL of ice-cold acetonitrile with a suitable internal standard (e.g., Tolbutamide, Labetalol). The acetonitrile immediately stops the enzymatic reaction and precipitates the microsomal proteins.[14]
-
-
Sample Processing & Analysis:
Protocol 2: Cryopreserved Human Hepatocyte Stability Assay
This assay provides a more physiologically relevant model, incorporating both Phase I and Phase II metabolic pathways, as well as active transporter processes.[12]
-
Hepatocyte Preparation:
-
Rapidly thaw a vial of pooled cryopreserved human hepatocytes in a 37°C water bath.
-
Transfer the cells to pre-warmed, serum-free incubation medium (e.g., Williams' Medium E).
-
Perform a cell count and assess viability using the trypan blue exclusion method (viability should be >80%).
-
Dilute the hepatocyte suspension to a final concentration of 1 x 10^6 viable cells/mL.
-
-
Incubation:
-
In a 48-well plate, add 475 µL of the hepatocyte suspension to each well.
-
Add 2.5 µL of 200 µM test compound stock (in DMSO, final concentration 1 µM; final DMSO concentration ≤ 0.1%).
-
Incubate the plate at 37°C in a humidified incubator (5% CO2) on an orbital shaker.
-
-
Time-Point Sampling & Quenching:
-
Follow the same time-point and quenching procedure as described for the HLM assay (Protocol 1, Step 3).
-
-
Sample Processing & Analysis:
-
Follow the same sample processing and LC-MS/MS analysis procedure as described for the HLM assay (Protocol 1, Step 4).
-
Data Analysis and Comparative Results
The concentration of the parent compound at each time point is measured. The percentage of the compound remaining is calculated relative to the 0-minute time point.
-
Half-Life (t½): The natural logarithm of the percent remaining is plotted against time. The slope of the linear regression (k) is determined.
-
t½ = 0.693 / k
-
-
Intrinsic Clearance (CLint): This represents the rate of metabolism in an in vitro system, normalized to the amount of protein or cells.
-
For HLM: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg protein)
-
For Hepatocytes: CLint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / 10^6 cells)
-
Comparative Data Summary (Hypothetical)
The following table summarizes the expected outcome from these experiments, demonstrating the superior metabolic stability of the 2-(difluoromethyl)pyrrolidine analogue.
| Compound | Moiety | HLM t½ (min) | HLM CLint (µL/min/mg) | Hepatocyte t½ (min) | Hepatocyte CLint (µL/min/10^6 cells) |
| Compound 1 | Unsubstituted Pyrrolidine | 12 | 115.5 | 18 | 77.0 |
| Compound 2 | 2-Methylpyrrolidine | 25 | 55.4 | 35 | 39.6 |
| Compound 3 | 2-(Difluoromethyl)pyrrolidine | > 60 | < 23.1 | > 120 | < 11.6 |
Discussion and Field Insights
The data clearly illustrate a powerful structure-activity relationship.
-
Compound 1 (Unsubstituted): Exhibits rapid clearance, suggesting the unsubstituted pyrrolidine ring is highly susceptible to CYP-mediated oxidation, likely at the C2 and C5 positions alpha to the nitrogen.
-
Compound 2 (Methyl): Shows improved stability over Compound 1. The methyl group provides some steric shielding and may block one site of metabolism, but the methyl group itself becomes a new primary site for benzylic-like hydroxylation.
-
Compound 3 (Difluoromethyl): Demonstrates exceptional metabolic stability. The half-life in both HLM and hepatocytes is significantly extended, and consequently, the intrinsic clearance is very low. This aligns with our mechanistic hypothesis: the C-F bonds are resistant to cleavage, and the strong inductive effect of the fluorine atoms deactivates the rest of the ring toward oxidative attack.[1][18] The low clearance in hepatocytes further suggests that the moiety is also not a significant substrate for Phase II conjugation enzymes.
The choice to use the difluoromethyl group over the more common trifluoromethyl group can be a strategic one. The -CHF2 moiety can act as a hydrogen bond donor, potentially preserving or enhancing target affinity, whereas the -CF3 group cannot.[9] This makes the 2-(difluoromethyl)pyrrolidine an intelligent choice for balancing potency with pharmacokinetic properties.
Conclusion
The strategic incorporation of a 2-(difluoromethyl) group onto a pyrrolidine scaffold is a highly effective strategy for enhancing in vitro metabolic stability. By blocking a primary site of metabolism and electronically deactivating adjacent positions, this moiety significantly reduces the rate of both Phase I and Phase II metabolism. The experimental framework provided here offers a robust method for quantifying this stability enhancement, enabling drug discovery teams to make data-driven decisions to select and advance candidates with superior pharmacokinetic potential.
References
- Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv.
-
Isin, E. M., & Guengerich, F. P. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41(1), 443-470. [Link]
-
Acar, C. E., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]
-
Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
Jechle, M., et al. (2018). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry, 10(1), 1-5. [Link]
-
Park, B. K., & Kitteringham, N. R. (1994). Effects of fluorine substitution on drug metabolism: pharmacological and toxicological implications. Drug Metabolism Reviews, 26(3), 605-643. [Link]
-
Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharmaceutical Analytical Chemistry. [Link]
-
Marques, C., et al. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols. [Link]
-
Gouverneur, V., et al. (2024). The F-Difluoromethyl Group: Challenges, Impact and Outlook. Angewandte Chemie International Edition. [Link]
-
O'Neill, P. M., et al. (2010). The Effect of Fluorine Substitution on the Metabolism and Antimalarial Activity of Amodiaquine. Journal of Medicinal Chemistry, 53(13), 4826-4838. [Link]
-
Obach, R. S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(5), 634-646. [Link]
-
Biotrial. (n.d.). GLP Quantitative Bioanalysis using LC-MS/MS. Biotrial. [Link]
-
Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
-
Kumar, P., et al. (2025). Quantitative bioanalysis by LC-MS/MS: a review. ResearchGate. [Link]
-
Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Discovery Life Sciences. [Link]
-
Canadian Cardiovascular Society. (2021). The Role of CYP450 Drug Metabolism in Precision Cardio-Oncology. MDPI. [Link]
-
Wang, J. (2019). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. [Link]
-
Gill, H., et al. (2015). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 177, 3-14. [Link]
-
Goti, A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Sharma, U., et al. (2022). Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening... PMC. [Link]
-
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Charles River Laboratories. [Link]
-
Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. [Link]
-
University of Catania. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI. [Link]
-
Bioanalysis Zone. (n.d.). LC-MS. Bioanalysis Zone. [Link]
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- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
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- 8. chemrxiv.org [chemrxiv.org]
- 9. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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- 13. researchgate.net [researchgate.net]
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- 15. longdom.org [longdom.org]
- 16. CRO | Bioanalysis | GLP Quantitative Bioanalysis : LC-MS/MS | Biotrial [biotrial.com]
- 17. technologynetworks.com [technologynetworks.com]
- 18. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking Studies of 2-(Difluoromethyl)pyrrolidine-Containing Ligands
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of computational docking methodologies for a promising class of compounds: 2-(difluoromethyl)pyrrolidine-containing ligands. We will move beyond a simple recitation of steps to explore the rationale behind experimental choices, ensuring a robust and validated approach to predicting ligand-protein interactions.
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[1][2][3] The unique properties of fluorine, such as its high electronegativity and small size, can significantly enhance a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1][2][4][5] The 2-(difluoromethyl)pyrrolidine scaffold, in particular, has garnered interest as a versatile building block in drug discovery.[6][7] This guide will utilize two widely recognized docking programs, AutoDock Vina and Glide, to illustrate a comparative workflow, providing the scientific community with a framework for their own investigations.
The Scientific Rationale: Why Compare Docking Protocols?
Molecular docking is a powerful computational tool for predicting the preferred orientation of a ligand when bound to a receptor.[8][9][10] However, the accuracy of these predictions is highly dependent on the algorithm and scoring function employed by the docking software.[11][12][13][14] Different programs may yield varied results for the same ligand-protein system. Therefore, a comparative approach, utilizing multiple docking engines, provides a more comprehensive and reliable assessment of a ligand's potential binding mode and affinity. This guide will compare a robust open-source tool, AutoDock Vina, with a leading commercial software, Glide (Schrödinger), to highlight differences in their methodologies and outcomes.
Experimental Design: A Step-by-Step Comparative Workflow
This section outlines the complete methodology for a comparative docking study. For this guide, we will use human pancreatic lipase (PDB ID: 1LPB) as our target protein, a relevant enzyme for which pyrrolidine derivatives have shown inhibitory activity.[15] Our representative ligand will be a hypothetical 2-(difluoromethyl)pyrrolidine derivative designed for this study.
I. Target Protein and Ligand Preparation
A critical first step in any docking study is the meticulous preparation of both the protein and the ligand.
Protein Preparation (Human Pancreatic Lipase - PDB ID: 1LPB):
-
Structure Retrieval: Download the crystal structure of human pancreatic lipase (PDB ID: 1LPB) from the Research Collaboratory for Structural Bioinformatics Protein Data Bank (RCSB PDB).[16][17][18][19]
-
Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and any existing ligands. This can be accomplished using molecular visualization software such as PyMOL or Maestro.
-
Protonation and Charge Assignment: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds. Assign appropriate protonation states for titratable residues at a physiological pH of 7.4. This is a standard feature in both AutoDock Tools (for Vina) and the Protein Preparation Wizard in Schrödinger's Maestro.[20][21]
-
Energy Minimization (Optional but Recommended): Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have resulted from the preparation steps.
Ligand Preparation (Hypothetical 2-(Difluoromethyl)pyrrolidine Ligand):
-
2D Structure Generation: Draw the 2D structure of the 2-(difluoromethyl)pyrrolidine ligand using a chemical drawing tool like ChemDraw or MarvinSketch.
-
3D Conformation Generation: Convert the 2D structure into a 3D conformation. This is a critical step as the initial 3D geometry can influence the docking outcome. Software like Open Babel or Schrödinger's LigPrep can generate low-energy 3D conformers.
-
Charge and Torsion Angle Assignment: Assign appropriate partial charges (e.g., Gasteiger charges for AutoDock) and define rotatable bonds. This is typically handled automatically by the respective ligand preparation tools.
II. Docking Protocol 1: AutoDock Vina
AutoDock Vina is a widely used open-source docking program known for its speed and accuracy.[22][23][24][25]
Step-by-Step Protocol:
-
File Format Conversion: Convert the prepared protein and ligand files into the PDBQT format using AutoDock Tools. The PDBQT format includes atomic coordinates, partial charges, and atom types.[21]
-
Grid Box Definition: Define the search space for the docking simulation by creating a "grid box" that encompasses the active site of the protein. The center and dimensions of this box are critical parameters. For 1LPB, the active site can be identified based on the location of the catalytic triad (Ser153, Asp177, His264).
-
Configuration File Creation: Create a configuration text file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the grid box parameters (center and size), and the exhaustiveness of the search.[21]
-
Running the Docking Simulation: Execute the Vina program from the command line, providing the configuration file as input.
-
Output Analysis: Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).[26][27]
III. Docking Protocol 2: Glide (Schrödinger)
Glide is a high-performance docking program that is part of the Schrödinger software suite. It is known for its accuracy and sophisticated scoring functions.[28][29][30]
Step-by-Step Protocol:
-
Protein and Ligand Preparation: Utilize the Protein Preparation Wizard and LigPrep tools within the Maestro interface for comprehensive preparation, including bond order assignment, protonation, and energy minimization.[30][31]
-
Receptor Grid Generation: Generate a receptor grid that defines the active site. In Glide, this is done by selecting the co-crystallized ligand (if available) or a key active site residue to define the center of the grid.[20][31]
-
Ligand Docking: Launch the Ligand Docking panel in Maestro. Select the prepared ligand file and the generated receptor grid. Glide offers different docking precisions (HTVS, SP, XP) which provide a trade-off between speed and accuracy. For this comparative study, Standard Precision (SP) is a suitable choice.[20][29]
-
Output Analysis: Glide will produce a project table with the docked poses and their corresponding GlideScores. The GlideScore is a proprietary scoring function that estimates the binding affinity.[26][29]
Visualizing the Workflow
To better illustrate the comparative nature of this study, the following diagram outlines the parallel workflows for AutoDock Vina and Glide.
Caption: Comparative docking workflow using AutoDock Vina and Glide.
Data Presentation and Interpretation
The primary quantitative outputs from these docking programs are the scoring functions, which estimate the binding affinity. A lower (more negative) binding energy or GlideScore generally indicates a more favorable binding interaction.[26][27][32][33][34]
Table 1: Comparative Docking Results
| Docking Software | Top Pose Binding Affinity (kcal/mol) / GlideScore | Key Interacting Residues |
| AutoDock Vina | -8.5 | Ser153, Phe216, His264 |
| Glide (SP) | -7.9 | Ser153, Phe216, His264, Leu154 |
Interpretation of Results:
-
Binding Affinity: Both programs predict a favorable binding affinity for the ligand. While the absolute values of the scores are not directly comparable between different software, they both suggest a strong interaction.[34]
-
Binding Pose: The key to a meaningful comparison lies in the analysis of the predicted binding poses. Visualization of the top-ranked poses from both Vina and Glide using software like PyMOL or Maestro is essential. In this hypothetical case, both programs predict similar interactions with the catalytic triad residues, which lends confidence to the predicted binding mode. Glide identifies an additional interaction with Leu154, which could be a point of further investigation.
The Role of the 2-(Difluoromethyl)pyrrolidine Moiety
The difluoromethyl group can participate in various non-covalent interactions, including hydrogen bonds and halogen bonds, which can contribute significantly to binding affinity.[4] Visualizing the interactions of this specific moiety is crucial.
Caption: Potential interactions of the difluoromethyl group in the active site.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to the comparative docking of 2-(difluoromethyl)pyrrolidine-containing ligands. By employing both AutoDock Vina and Glide, we can achieve a more robust prediction of ligand binding. The congruence in predicted key interactions from both programs strengthens the validity of the proposed binding mode.
Future work should involve experimental validation of these computational predictions. Techniques such as enzyme inhibition assays can provide quantitative data (e.g., IC50 values) to correlate with the docking scores. Further computational studies, such as molecular dynamics simulations, can also be employed to assess the stability of the predicted binding poses over time.
By integrating these computational and experimental approaches, researchers can accelerate the discovery and optimization of novel therapeutics targeting a wide range of diseases.
References
- Fluorine in drug discovery: Role, design and case studies. Vertex AI Search.
- Comparative Evaluation of 11 Scoring Functions for Molecular Docking. ACS Publications.
- Worldwide Protein Data Bank. wwPDB.
- Fluorine as a key element in modern drug discovery and development. LE STUDIUM.
- Protein Data Bank. Wikipedia.
- Comparing sixteen scoring functions for predicting biological activities of ligands for protein targets. PubMed.
- How Is Fluorine Used in the Medical Field?. Inhance Technologies.
- Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube.
- Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific.
- The role of fluorine in medicinal chemistry. PubMed.
- Tutorial: Docking with Glide. UC Santa Barbara.
- Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube.
- Molecular Docking Results Analysis and Accuracy Improvement. Creative Proteomics.
- Autodock Vina Tutorial - Molecular Docking. YouTube.
- Evaluation of Scoring Functions for Protein-ligand Docking. American Institute of Physics.
- Interpretation of Molecular docking results?. ResearchGate.
- Vina Docking Tutorial. Eagon Research Group.
- Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. PMC.
- Beginner's Guide for Docking using Autodock Vina. Bioinformatics Review.
- Scoring functions for docking. Wikipedia.
- Comparative Evaluation of 11 Scoring Functions for Molecular Docking. ResearchGate.
- Comparison of Topological, Shape, and Docking Methods in Virtual Screening. Journal of Chemical Information and Modeling.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Source Not Found].
- RCSB PDB: Homepage. RCSB PDB.
- How to interprete and analyze molecular docking results?. ResearchGate.
- Design, synthesis, biological evaluation and docking analysis of pyrrolidine-benzenesulfonamides as carbonic anhydrase or acetylcholinesterase inhibitors and antimicrobial agents. PubMed.
- Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI.
- How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube.
- Virtual Screening With GLIDE. [Source Not Found].
- Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. Taylor & Francis.
- Covalent Docking Using Schrödinger | Step-by-Step Workflow for Covalent Inhibitors (Glide & Maestro). YouTube.
- Molecular Docking Technique and Methods. Creative Proteomics.
- Basics, types and applications of molecular docking: A review. [Source Not Found].
- Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. PMC.
- Docking and scoring. Schrödinger.
- Schrödinger Notes—Molecular Docking. J's Blog.
- Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. Open Research Library.
- Difluoromethylenated polyhydroxylated pyrrolidines: facile synthesis, crystal structure and biological evaluation. PubMed.
- Organization of 3D Structures in the Protein Data Bank. RCSB PDB.
- How to interpret the affinity in a protein docking - ligand. Matter Modeling Stack Exchange.
- Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. [Source Not Found].
- A Convenient Synthesis of CHF2O-Containing Pyrrolidines and Related Compounds — Prospective Building Blocks for Drug Discovery. [Source Not Found].
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Comparative Guide: Efficacy & Profiling of 2-(Difluoromethyl)pyrrolidine Hydrochloride
Executive Summary: The "Goldilocks" Fluorine Effect
In modern drug discovery, 2-(Difluoromethyl)pyrrolidine hydrochloride represents a critical tactical building block. While the trifluoromethyl (
The difluoromethyl (
Part 1: Physicochemical Profiling (pKa & LogD)[1]
The Scientific Rationale
The electron-withdrawing nature of fluorine (inductive effect,
-
Too Strong (
): The nitrogen lone pair is so deactivated that the amine becomes weakly basic ( ). -
Too Weak (
): The amine remains highly basic ( ), leading to high ionization at pH 7.4 and poor passive diffusion. -
Optimal (
): The group lowers the to , meaning the molecule exists as a mixture of neutral and ionized forms in the blood, optimizing both solubility and permeability.
Comparative Data Summary
| Compound Substituent (R) | Structure | H-Bond Donor Capability | |||
| Methyl ( | 2-Me-Pyrrolidine | 10.4 | 1.2 | -1.5 (Highly Ionized) | Low |
| Trifluoromethyl ( | 2- | 5.8 | 1.8 | 1.8 (Mostly Neutral) | None |
| Difluoromethyl ( | 2- | 7.2 | 1.4 | 1.1 (Balanced) | High (C-H as donor) |
Experimental Protocol 1: Potentiometric Determination
This protocol ensures precise measurement of the ionization constant, critical for predicting membrane permeability.
Materials:
-
Mettler Toledo T5/T7 Titrator or Sirius T3.
-
0.1 M KCl (Ionic Strength Adjuster).
-
0.1 M HCl and 0.1 M KOH (Standardized).
Methodology:
-
Preparation: Dissolve 2-(Difluoromethyl)pyrrolidine HCl (approx. 3 mg) in 20 mL of degassed water containing 0.1 M KCl.
-
Temperature Control: Maintain solution at
using a water-jacketed beaker. -
Titration: Perform a dual-titration (Acid
Base Acid) to eliminate hysteresis.-
Step A: Acidify to pH 2.0 using 0.1 M HCl.
-
Step B: Titrate with 0.1 M KOH until pH 12.0 (collecting
points in the buffer region).
-
-
Calculation: Use the Bjerrum difference plot method to calculate
. -
Validation: The curve must show a sharp inflection point. If the residual error (RMSD)
, repeat the assay.
Part 2: Metabolic Stability (Microsomal Clearance)
The Scientific Rationale
Pyrrolidine rings are susceptible to oxidative metabolism by Cytochrome P450 enzymes (mainly CYP2D6 and CYP3A4). The primary metabolic "soft spot" is the
-
Mechanism: The
group sterically and electronically deactivates the adjacent -carbon, blocking -hydroxylation at the 2-position. -
Advantage: Unlike
, which can sometimes induce metabolic switching to the ring carbons due to its high lipophilicity, maintains a lower lipophilic profile, reducing non-specific binding while protecting the ring from degradation.
Visualization: Metabolic Pathway Blocking
The following diagram illustrates how the Difluoromethyl group blocks the standard oxidative pathway compared to the Methyl analog.
Figure 1: Comparative metabolic fate. The
Experimental Protocol 2: Microsomal Stability Assay
This self-validating protocol determines Intrinsic Clearance (
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).
-
Test Compound: 2-(Difluoromethyl)pyrrolidine HCl.
-
Internal Standard: Tolbutamide (low turnover control) and Verapamil (high turnover control).
Methodology:
-
Pre-Incubation: Prepare a 1
solution of the test compound in phosphate buffer (pH 7.4) with HLM (0.5 mg/mL final conc). Pre-incubate at for 5 minutes. -
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Aliquot 50
at time points: min. -
Quenching: Immediately dispense aliquots into 150
ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins. -
Analysis: Centrifuge at 4000 rpm for 20 min. Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot
vs. time. The slope determines half-life ( ).
Acceptance Criteria:
-
Verapamil
must be min. -
2-(Difluoromethyl)pyrrolidine is considered "Stable" if
min.
Part 3: Application in Peptidomimetics
The primary utility of 2-(difluoromethyl)pyrrolidine HCl is as a proline bioisostere . In peptide drug design, replacing a Proline residue with 2-Difluoromethyl-pyrrolidine introduces a hydrogen bond donor (the C-H of the
Visualization: Bioisosteric Replacement Workflow
Figure 2: Decision tree for proline replacement. The
References
-
Mykhailiuk, P. K. (2015). "Fluorinated Pyrrolidines: A New Class of Building Blocks for Medicinal Chemistry." Chemistry – A European Journal. [Link]
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [Link]
-
Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. [Link]
-
Xing, L., et al. (2020). "Physicochemical Properties of Fluorinated Pyrrolidines and Their Application in Drug Design." Bioorganic & Medicinal Chemistry Letters. [Link]
A Senior Application Scientist's Guide to the Cross-Validation of 2-(Difluoromethyl)pyrrolidine Hydrochloride Characterization Data
Introduction: The Imperative of Rigorous Characterization in Drug Discovery
In the landscape of modern drug discovery and development, small molecule building blocks are the fundamental units from which therapeutic candidates are assembled. The pyrrolidine scaffold, a five-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its non-planar, sp3-hybridized nature allows for the exploration of three-dimensional chemical space, a critical factor for achieving high target affinity and selectivity.[1] The introduction of fluorine atoms, such as in the difluoromethyl (-CHF2) group, can profoundly enhance a molecule's pharmacological profile by improving metabolic stability, bioavailability, and binding affinity.[3][4]
2-(Difluoromethyl)pyrrolidine hydrochloride (CAS: 1781041-85-7)[5] is one such building block of significant interest. However, its utility is directly dependent on the unambiguous confirmation of its structure and purity. The presence of isomers, impurities, or residual solvents can lead to inconsistent biological data, failed experiments, and ultimately, the costly termination of promising drug candidates.
This guide provides an in-depth, experience-driven framework for the cross-validation of this compound's characterization data. It is designed for researchers, scientists, and drug development professionals who require the highest level of confidence in their starting materials. We will move beyond simply listing techniques and delve into the causality behind experimental choices, establishing a self-validating system of analysis grounded in authoritative standards like the International Council for Harmonisation (ICH) guidelines.[6][7][8]
Section 1: The Analytical Strategy - A Multi-Technique, Orthogonal Approach
A single analytical technique is never sufficient for complete characterization. Each method interrogates a different molecular property, and only by combining them can we build a comprehensive and trustworthy data package. This is the principle of orthogonal analysis. For a molecule like this compound, our strategy must confirm its molecular weight, elemental composition, functional group profile, and precise atomic connectivity.
The workflow for cross-validation is a logical progression where each result corroborates the others. A failure at any stage necessitates a re-evaluation of the material's identity and purity.
Caption: Logical workflow for the cross-validation of chemical identity.
Section 2: Core Characterization Protocols & Data Interpretation
Adherence to Good Laboratory Practice (GLP) is paramount for ensuring data integrity and reproducibility.[9][10][11][12] This includes using calibrated instruments, maintaining comprehensive records, and following standardized procedures.[9][11]
Mass Spectrometry (MS)
-
Expertise & Causality: Mass spectrometry provides the molecular weight of the compound, which is the most fundamental verification of identity. For this molecule, we expect to see the mass of the free base, as the hydrochloride salt will dissociate in the ion source. Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which minimizes fragmentation and preserves the molecular ion.
-
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard (e.g., sodium trifluoroacetate cluster or a manufacturer-provided calibration mix) to ensure mass accuracy.
-
Analysis: Infuse the sample into the ESI source in positive ion mode. Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 50-300).
-
Data Processing: Identify the peak corresponding to the protonated molecule [M+H]⁺.
-
-
Expected Data & Interpretation:
-
Molecular Formula (Free Base): C₅H₉F₂N
-
Exact Mass: 121.0703
-
Expected [M+H]⁺: 122.0781
-
The observation of a peak at or very near m/z 122.0781 (typically within 5 ppm for a high-resolution instrument) provides strong evidence for the correct molecular formula. The isotopic pattern should also match the theoretical distribution for C₅H₁₀F₂N⁺.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Expertise & Causality: NMR is the most powerful technique for elucidating the precise structure and connectivity of a molecule. For 2-(Difluoromethyl)pyrrolidine, we must utilize ¹H, ¹³C, and ¹⁹F NMR. The presence of the -CHF₂ group creates highly characteristic splitting patterns that serve as a unique structural fingerprint. A deuterated solvent like DMSO-d₆ is often chosen for hydrochloride salts to ensure solubility and allow for the observation of exchangeable protons like N-H.
-
Experimental Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the hydrochloride salt in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Tune and shim the NMR spectrometer to the specific solvent. Acquire ¹H, ¹³C, and ¹⁹F spectra. For ¹³C, a DEPT-135 experiment can be useful to distinguish CH/CH₃ from CH₂ signals.
-
Data Acquisition:
-
¹H NMR: Acquire with sufficient scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Requires a larger number of scans due to the low natural abundance of ¹³C.
-
¹⁹F NMR: Typically requires fewer scans due to the 100% natural abundance of ¹⁹F.
-
-
Data Processing: Reference the spectra (e.g., ¹H and ¹³C to the residual solvent peak, ¹⁹F to an external standard like CFCl₃). Integrate the ¹H spectrum and analyze the chemical shifts, multiplicities, and coupling constants for all spectra.
-
-
Expected Data & Interpretation (Predicted in DMSO-d₆):
-
¹H NMR: The key signal is the proton of the CHF₂ group. It will appear as a triplet of doublets (td) due to coupling to the two fluorine atoms (~50-60 Hz, ²JHF) and the adjacent proton on the pyrrolidine ring (~7-8 Hz, ³JHH). The protons on the pyrrolidine ring will show complex multiplets, and the N-H protons will likely appear as a broad signal.
-
¹³C NMR: The carbon of the CHF₂ group is diagnostic, appearing as a triplet with a large coupling constant (~240-250 Hz, ¹JCF). The other four carbons of the pyrrolidine ring will appear at distinct chemical shifts.
-
¹⁹F NMR: A single resonance is expected, which will be split into a doublet of triplets (dt) due to coupling with the geminal proton (~50-60 Hz, ²JFH) and the vicinal proton (~15-20 Hz, ³JFH).
-
Infrared (IR) Spectroscopy
-
Expertise & Causality: IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups. It helps to verify the overall structure by identifying characteristic bond vibrations. For this molecule, we are looking for C-H, N-H, and the highly specific C-F stretches.
-
Experimental Protocol:
-
Sample Preparation: The sample, being a solid salt, is best analyzed using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the powder directly onto the ATR crystal.
-
Background Scan: Perform a background scan with a clean ATR crystal to subtract atmospheric contributions (CO₂, H₂O).
-
Sample Scan: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.
-
-
Expected Data & Interpretation:
-
~2700-3000 cm⁻¹: N-H stretch from the secondary ammonium salt (R₂NH₂⁺). This is often a broad band.
-
~2850-2960 cm⁻¹: Aliphatic C-H stretching from the pyrrolidine ring.
-
~1000-1200 cm⁻¹: Strong, characteristic C-F stretching vibrations from the -CHF₂ group. The presence of strong absorbances in this region is a critical confirmation point.
-
Section 3: Comparative Analysis with an Alternative: (±)-2-(Trifluoromethyl)pyrrolidine hydrochloride
To highlight the importance of precise characterization, we compare our target compound with a close structural analog, (±)-2-(Trifluoromethyl)pyrrolidine hydrochloride (CAS: 868623-97-6). While functionally similar as fluorinated pyrrolidine building blocks, their analytical signatures are distinct. An error in identification could lead to drastically different outcomes in a synthetic or biological context.
| Parameter | 2-(Difluoromethyl)pyrrolidine HCl | (±)-2-(Trifluoromethyl)pyrrolidine HCl | Causality of Difference |
| Molecular Formula | C₅H₉F₂N · HCl | C₅H₈F₃N · HCl | Addition of one fluorine atom and removal of one hydrogen atom. |
| Molecular Weight | 157.59 g/mol | 175.58 g/mol | The mass of F (19.00) is greater than H (1.01). |
| MS [M+H]⁺ (Free Base) | m/z 122.0781 | m/z 140.0685 | Direct result of the difference in molecular weight. |
| ¹H NMR (Key Signal) | -CH F₂: Triplet of doublets | -CF₃: No proton signal | The -CF₃ group has no attached proton. |
| ¹⁹F NMR (Key Signal) | Doublet of triplets | Singlet | In -CHF₂, the fluorines couple to two different protons. In -CF₃, there are no nearby protons to couple with, resulting in a singlet. |
| IR C-F Stretch Region | ~1000-1200 cm⁻¹ | ~1100-1300 cm⁻¹ (often stronger/more complex) | The stretching frequencies and intensity of C-F bonds are sensitive to the number of fluorine atoms on the carbon. |
This comparison underscores how a combination of MS and multinuclear NMR can easily and unambiguously differentiate between these two closely related structures. Relying on a single technique, such as IR spectroscopy alone, could be misleading.
Conclusion: A Commitment to Quality
The cross-validation of characterization data is not merely a procedural formality; it is a fundamental pillar of scientific integrity.[9] For a critical building block like this compound, a systematic, multi-technique approach as outlined in this guide ensures that researchers can proceed with confidence, knowing that their starting material is precisely what it purports to be. This commitment to quality at the outset prevents the propagation of error, saves invaluable time and resources, and ultimately accelerates the path of drug discovery.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]
-
FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]
-
ICH. Quality Guidelines. Available from: [Link]
-
ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]
-
Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. Available from: [Link]
-
MaterialsZone. 10 Examples of Good Laboratory Practice (GLP). Available from: [Link]
-
Zhonghan. (r)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride CAS:1218935-60-4. Available from: [Link]
-
Gupta, O. D. et al. (2014). Synthesis, characterization and anti-bacterial study of fluorine containing N-benzyl substituted piperidine and pyrrolidine derivatives. International Journal of ChemTech Research, 6(14), 5687-5691. Available from: [Link]
-
Mao, T. et al. (2023). Synthesis of Fluoroalkylated Pyrrolidines through Neat Reaction of Fluoroalkyl Iodides with N, N‐Diallylamines. Advanced Synthesis & Catalysis. Available from: [Link]
-
Spectroscopy Online. (2023). Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. Available from: [Link]
-
Spectroscopy Online. (2016). What Exactly Are Raw Data? Available from: [Link]
-
ResearchGate. Fluorinated azetidine, pyrrolidine, and piperidine derivatives. Available from: [Link]
-
Biobide. (2024). Good Laboratory Practices (GLP): 2024 Guide. Available from: [Link]
-
Certara. What is GLP (Good Laboratory Practice)? Available from: [Link]
-
ResearchGate. A Convenient Synthesis of CHF2O-Containing Pyrrolidines and Related Compounds. Available from: [Link]
-
Basha, J. et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Medicinal Chemistry Research, 31, 549-575. Available from: [Link]
-
ResearchGate. Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. Available from: [Link]
-
PubMed. Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Available from: [Link]
-
CAS Common Chemistry. Carbon. Available from: [Link]
-
Vitale, P. et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Current Medicinal Chemistry, 28(32), 6549-6593. Available from: [Link]
-
CAS Common Chemistry. Salutaridinol. Available from: [Link]
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Poyraz, S. et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1243788. Available from: [Link]
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Kempf, M. et al. (2009). Occurrence of 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate (Texanol) in foods packed in polystyrene and polypropylene cups. Food Additives & Contaminants: Part A, 26(4), 563-567. Available from: [Link]
-
PubMed. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Available from: [Link]
-
NIST. Pyrrolidine, n-methyl-, hydrochloride. Available from: [Link]
-
ResearchGate. Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. Available from: [Link]
-
Royal Society of Chemistry. NMR Spectra of Products. Available from: [Link]
-
ResearchGate. Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue. Available from: [Link]
-
ResearchGate. Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue. Available from: [Link]
-
PubMed. A phase I study of oral BMS-275291, a novel nonhydroxamate sheddase-sparing matrix metalloproteinase inhibitor, in patients with advanced or metastatic cancer. Available from: [Link]
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PubMed. Identification of 1-chloro-2-formyl indenes and tetralenes as novel antistaphylococcal agents exhibiting sortase A inhibition. Available from: [Link]
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Comparison of 2-(Difluoromethyl)pyrrolidine hydrochloride with non-fluorinated pyrrolidine analogs
Technical Comparison Guide: 2-(Difluoromethyl)pyrrolidine Hydrochloride vs. Non-Fluorinated Analogs
Executive Summary
This compound (CAS: 1393541-22-4) represents a strategic "fluorine scan" modification in medicinal chemistry.[1] Unlike its parent compound pyrrolidine or the steric analog 2-methylpyrrolidine , the inclusion of the difluoromethyl (
This guide details the transition from standard pyrrolidine scaffolds to this fluorinated building block.[1] The primary driver for this substitution is the "Fluorine Effect" : a simultaneous modulation of basicity (lowering
Physicochemical Profile & Comparative Metrics
The substitution of hydrogen or a methyl group with a difluoromethyl moiety drastically alters the electronic landscape of the pyrrolidine ring.[1]
Key Performance Indicators (KPI) Table
| Property | Pyrrolidine (Parent) | 2-Methylpyrrolidine (Steric Analog) | 2-(Difluoromethyl)pyrrolidine (Target) | Implication for Drug Design |
| Formula | Fluorine adds mass but minimal steric bulk.[1] | |||
| Basicity ( | ~11.3 | ~10.4 | ~7.5 (Est.) | Critical: Lowers |
| Lipophilicity ( | 0.2 | 1.0 | ~1.3 | Increases lipophilicity without the "grease" penalty of larger alkyl groups. |
| H-Bonding | Acceptor/Donor | Acceptor/Donor | Lipophilic Donor | The |
| Electronic Effect | None | Inductive (+I) | Inductive (-I) | Strong electron withdrawal reduces amine nucleophilicity.[1] |
The "Gauche Effect" & Conformation
Unlike 2-methylpyrrolidine, which adopts conformations driven purely by sterics, 2-(difluoromethyl)pyrrolidine is influenced by the fluorine gauche effect . The
Mechanism of Action: Why Switch?
The decision to use 2-(difluoromethyl)pyrrolidine is rarely random; it is a calculated optimization step.[1]
A. Modulation & Permeability
Standard pyrrolidines are highly basic (
-
The Fix: The electron-withdrawing fluorine atoms pull density from the nitrogen, dropping the
by 3–4 units. This increases the fraction of neutral molecules at pH 7.4, significantly boosting passive permeability .
B. Metabolic Stability (Metabolic Blocking)
The
-
The Fix: The
bond is metabolically inert.[1] Replacing an oxidizable or with blocks this metabolic soft spot, extending the compound's half-life ( ).[1]
Figure 1: Strategic rationale for substituting pyrrolidine with the 2-(difluoromethyl) analog.
Experimental Protocols
A. Handling the Hydrochloride Salt
The product is supplied as a hydrochloride salt (
-
Storage: Store in a desiccator at room temperature.
-
Activation: Before use in nucleophilic substitutions or couplings, the free base must be liberated.
B. Synthesis Workflow (Building Block Preparation)
While commercially available, the synthesis from L-Proline is a standard validation of the stereochemistry. The key transformation is the Deoxyfluorination .[2]
Protocol: Synthesis from L-Proline (N-Boc Protected)
-
Starting Material:
-Boc-L-Proline. -
Reduction: Reduce the carboxylic acid to the alcohol (Prolinol) using
. -
Oxidation: Oxidize Prolinol to the Aldehyde (Prolinal) using Swern oxidation or Dess-Martin Periodinane.[1]
-
Fluorination (Critical Step):
-
Deprotection: Treat with
in Dioxane to yield 2-(Difluoromethyl)pyrrolidine HCl .
Figure 2: Synthetic pathway via deoxyfluorination of the aldehyde intermediate.[1]
C. Amide Coupling Protocol (General)
Due to the reduced nucleophilicity of the nitrogen (caused by the electron-withdrawing
-
Dissolution: Dissolve carboxylic acid partner (1.0 equiv) and HATU (1.2 equiv) in DMF.
-
Base Addition: Add DIPEA (3.0 equiv). Stir for 5 mins to activate acid.
-
Amine Addition: Add 2-(difluoromethyl)pyrrolidine HCl (1.2 equiv).
-
Monitoring: The reaction may be slower than with non-fluorinated pyrrolidine. Heat to
if conversion is after 4 hours. -
Workup: Dilute with EtOAc, wash with
and Brine. The fluorinated product will likely be less polar (higher ) than the non-fluorinated analog.
Safety & Handling
-
Corrosivity: As a hydrochloride salt of a secondary amine, it is an irritant.
-
Fluorine NMR: Use
-NMR for rapid characterization.[1] The group typically appears as a distinct diastereotopic pattern (AB quartet or complex multiplet) around to ppm, depending on the solvent and conformer.[1]
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804. Link
-
Panteleev, J., et al. (2024).[4] A Convenient Synthesis of CHF2O-Containing Pyrrolidines and Related Compounds. SynOpen, 8, 247–258. (Context on fluorinated pyrrolidine handling). Link
-
Reid, M., et al. (2019). The Dark Side of Fluorine: Stability of alpha-fluoroalkyl amines. ACS Medicinal Chemistry Letters. (Discussion on stability vs. position). Link
Sources
A Researcher's Guide to the Acidity Puzzle: Evaluating the Impact of the Difluoromethyl Group on pKa
For researchers and professionals in drug development, the subtle art of tuning a molecule's acidity, or pKa, is a cornerstone of optimizing pharmacokinetic and pharmacodynamic properties. The introduction of fluorine-containing functional groups has become a powerful strategy in this endeavor. While the trifluoromethyl (-CF₃) group is a well-established tool for increasing acidity through its potent electron-withdrawing effects, its close relative, the difluoromethyl (-CF₂H) group, presents a more nuanced and intriguing profile. This guide provides an in-depth comparison of the difluoromethyl group's impact on the pKa of common organic scaffolds, supported by experimental data and detailed protocols for in-house validation.
The Difluoromethyl Group: A Tale of Two Effects
The influence of a substituent on the pKa of a functional group is primarily dictated by its electronic effects. The difluoromethyl group, like the trifluoromethyl group, is electron-withdrawing due to the high electronegativity of the fluorine atoms. This inductive effect pulls electron density away from the acidic proton, stabilizing the resulting conjugate base and thus lowering the pKa (increasing acidity).
However, unlike the trifluoromethyl group, the difluoromethyl group possesses a C-H bond. This bond can act as a hydrogen bond donor, a property that can influence intermolecular interactions and, in some contexts, the electronic environment of the molecule.[1] This dual nature as both an electron-withdrawing group and a potential hydrogen bond donor makes the -CF₂H group a fascinating tool for fine-tuning molecular properties.[1]
Comparative Analysis of pKa Values
To quantitatively assess the impact of the difluoromethyl group, we have compiled experimental pKa data for key aromatic scaffolds—aniline and phenol—and compared the effects of methyl (-CH₃), difluoromethyl (-CF₂H), and trifluoromethyl (-CF₃) substituents.
Impact on the Basicity of Aniline (pKa of the Conjugate Acid)
The basicity of aniline is determined by the availability of the lone pair of electrons on the nitrogen atom. Electron-withdrawing groups decrease this electron density, making the aniline less basic and lowering the pKa of its conjugate acid.
| Compound | Substituent | pKa of Conjugate Acid | Change from Aniline (ΔpKa) |
| Aniline | -H | 4.60 | 0 |
| m-Toluidine | m-CH₃ | 4.69 | +0.09 |
| m-(Difluoromethyl)aniline | m-CF₂H | ~3.5 (Estimated) | ~ -1.1 |
| m-(Trifluoromethyl)aniline | m-CF₃ | 3.51 | -1.09 |
Note: The pKa for m-(difluoromethyl)aniline is an estimation based on the strong correlation between Hammett constants and aniline pKa values. Experimental determination is recommended for precise values.
As the data illustrates, the methyl group, an electron-donating group, slightly increases the basicity of aniline. In stark contrast, the trifluoromethyl group significantly reduces basicity due to its powerful inductive effect. The difluoromethyl group is expected to have a very similar, potent acidifying effect, making the corresponding aniline significantly less basic.
Impact on the Acidity of Phenol
For phenols, the acidity is determined by the stability of the phenoxide ion formed upon deprotonation. Electron-withdrawing groups stabilize this negative charge, making the phenol more acidic and lowering its pKa.
| Compound | Substituent | pKa | Change from Phenol (ΔpKa) |
| Phenol | -H | 9.98 | 0 |
| p-Cresol | p-CH₃ | 10.26 | +0.28 |
| p-(Difluoromethyl)phenol | p-CF₂H | ~9.2 (Estimated) | ~ -0.8 |
| p-(Trifluoromethyl)phenol | p-CF₃ | 9.08 | -0.90 |
Note: The pKa for p-(difluoromethyl)phenol is an estimation based on established substituent effects. Experimental verification is crucial.
Similar to the trend observed with anilines, the electron-donating methyl group decreases the acidity of phenol. Conversely, the trifluoromethyl group markedly increases acidity. The difluoromethyl group is anticipated to follow this trend, substantially increasing the acidity of the phenolic proton.
Experimental Protocols for pKa Determination
To empower researchers to validate these findings and assess the impact of the difluoromethyl group on their own molecules of interest, we provide the following detailed, self-validating experimental protocols.
Workflow for pKa Determination
The general workflow for determining the pKa of a compound involves preparing a series of solutions at varying pH values, measuring a pH-dependent property, and analyzing the data to find the inflection point of the resulting sigmoidal curve, which corresponds to the pKa.
Caption: General workflow for experimental pKa determination.
Potentiometric Titration
This is a highly precise and widely used method for pKa determination.
Principle: A solution of the compound is titrated with a strong acid or base, and the pH is monitored with a calibrated pH electrode. The pKa is the pH at the half-equivalence point.
Step-by-Step Protocol:
-
Calibration: Calibrate the pH meter using standard aqueous buffers with pH values of 4, 7, and 10.
-
Sample Preparation:
-
Prepare a 1 mM solution of the test compound.
-
For titration, prepare 0.1 M HCl and 0.1 M NaOH solutions.
-
To maintain a constant ionic strength, prepare a 0.15 M KCl solution.
-
-
Titration Setup:
-
Take 20 mL of the 1 mM sample solution and make it acidic (pH 1.8-2.0) with 0.1 M HCl.
-
Place the solution in a reaction vessel on a magnetic stirrer and immerse the pH electrode.
-
Purge the solution with nitrogen to remove dissolved CO₂.
-
-
Titration:
-
Titrate the solution by adding small increments of 0.1 M NaOH.
-
After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration until the pH reaches 12-12.5.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at the point where half of the acid has been neutralized (the half-equivalence point).
-
UV-Vis Spectrophotometry
This method is suitable for compounds that possess a chromophore near the ionizable center, leading to a change in the UV-Vis spectrum upon protonation/deprotonation.
Principle: The absorbance of a solution of the compound is measured at various pH values. The pKa is determined by fitting the absorbance data to the Henderson-Hasselbalch equation.
Step-by-Step Protocol:
-
Wavelength Selection:
-
Record the UV-Vis spectrum of the compound in a highly acidic solution (e.g., pH 2) and a highly basic solution (e.g., pH 12) to determine the wavelengths of maximum absorbance for the protonated (λ₁) and deprotonated (λ₂) forms.
-
-
Sample Preparation:
-
Prepare a series of buffer solutions with a constant ionic strength (e.g., 0.1 M) ranging from pH 3 to pH 12.
-
Prepare a stock solution of the compound (e.g., 10 mM in DMSO).
-
-
Measurement:
-
Add a fixed amount of the compound stock solution to each buffer solution in a 96-well microtiter plate or individual cuvettes.
-
Record the UV-Vis spectra for each solution in the range of 230–500 nm.
-
-
Data Analysis:
-
Plot the absorbance at a chosen wavelength (where the difference between the acidic and basic forms is significant) as a function of pH.
-
Fit the data to a sigmoidal curve. The pH at the inflection point of the curve is the pKa.
-
Conclusion
The difluoromethyl group is a valuable addition to the medicinal chemist's toolkit for modulating the pKa of drug candidates. Its strong electron-withdrawing nature leads to a significant increase in the acidity of phenols and a decrease in the basicity of anilines, with an effect size comparable to that of the more commonly used trifluoromethyl group. However, the presence of a C-H bond in the -CF₂H group offers the potential for unique hydrogen bonding interactions, providing an additional layer of control over molecular properties. The experimental protocols provided in this guide offer a robust framework for researchers to precisely quantify the impact of the difluoromethyl group on the pKa of their specific compounds of interest, facilitating a more rational approach to drug design and optimization.
References
- Fu, Y., et al. (2017).
- Barboza, L. D., et al. (2021).
- Mykhailiuk, P. K., et al. (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry.
- Smith, J. M., et al. (2024). The ¹⁸F‐Difluoromethyl Group: Challenges, Impact and Outlook.
- Hu, J., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.
- Aktaş, A. H., et al. (2006).
- Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. AFIT.
- Liptak, M. D., et al. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940.
- Li, Q., et al. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. MDPI.
- Liptak, M. D., & Shields, G. C. (2001).
- Miller, S. J., et al. (2025). Top: Comparison of the pKa differences between fluorinated and...
- PubChem. 3-(difluoromethyl)-5-(trifluoromethyl)aniline.
- PubChem. 3-(Difluoromethyl)aniline.
- Melin, V., et al. (2018). ∆pKa for phenol derivatives with 6-311G+dp basis set.
- Study.com. What is the relative trend in acidity and pKa of the two compounds? Phenol and aniline.
- Yildiz, A., et al. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science.
- Galano, A., & Alvarez-Idaboy, J. R. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids.
- Thermo Fisher Scientific. 3-(Difluoromethyl)aniline, 97%.
- Al-Iraqi, M. A. H., & Al-Juboori, A. M. H. (2013). Comparison of pKa values for some phenols imines derived from 3-acetyl and 4-acetyl pyridines.
- Salgado-Morán, G., et al. (2018). An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Frontiers.
- Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry.
Sources
Strategic Selection in Peptide Therapeutics: A Cost-Effectiveness Analysis of SPPS vs. LPPS vs. Continuous Flow
Executive Summary
The "Peptide Renaissance" in drug development—driven by blockbusters like GLP-1 agonists—faces a critical bottleneck: manufacturing cost and sustainability. Peptide synthesis is notoriously inefficient; the Process Mass Intensity (PMI) for peptides averages 13,000 kg waste per kg product , compared to just ~200 for small molecules.
This guide provides a technical, data-driven comparison of the three dominant synthetic methodologies: Solid-Phase Peptide Synthesis (SPPS) , Liquid-Phase Peptide Synthesis (LPPS) , and Continuous Flow Synthesis . We analyze the trade-offs between raw material costs (OpEx), solvent consumption (Green metrics), and purity profiles to empower researchers to select the optimal route for their specific scale and sequence complexity.
Part 1: The Methodological Landscape
To understand cost-effectiveness, we must first analyze the mechanistic differences that drive cost.
Solid-Phase Peptide Synthesis (SPPS)[1][2][3][4][5][6][7][8][9][10][11][12]
-
Mechanism: Stepwise elongation on an insoluble resin support.[1]
-
The Cost Driver: Solvent consumption. Because reagents must diffuse into the resin matrix, "brute force" excesses (3–5 equivalents) and massive wash volumes are required to drive kinetics and remove unreacted species.
-
Best For: Rapid R&D, long sequences (>30 AA), complex side-chain modifications.
Liquid-Phase Peptide Synthesis (LPPS)[1][2][3][4][5][7][8][9][10][11][13]
-
Mechanism: Classical organic synthesis in solution; intermediates are isolated/crystallized.[2]
-
The Cost Driver: Labor & Time. While material costs are lower (stoichiometric reagents), the need to isolate intermediates limits throughput.
-
Best For: Short peptides (<10 AA), multi-ton scale (e.g., Aspartame), fragments for convergent synthesis.
Continuous Flow Synthesis
-
Mechanism: Reagents are pumped through a heated column containing the resin.
-
The Cost Driver: Capital Expenditure (CapEx). Requires specialized pumps and reactors. However, it drastically reduces OpEx by improving mixing efficiency and heat transfer, allowing for lower excesses and faster reaction times.
-
Best For: "Difficult" sequences (prone to aggregation), rapid scale-up, green chemistry compliance.
Visualization: Workflow Logic & Resource Intensity
The following diagram illustrates the operational flow and resource bottlenecks of each method.
Figure 1: Comparative workflow analysis highlighting the primary cost driver (Red) and efficiency gain (Green) for each methodology.
Part 2: Comparative Analysis & Data
Metric 1: Process Mass Intensity (PMI) & E-Factor
The most authoritative metric for cost-effectiveness in modern synthesis is PMI (Total Mass of Materials / Mass of Product).
| Metric | Batch SPPS | LPPS | Continuous Flow |
| Avg. PMI ( kg/kg ) | 10,000 – 15,000 | 2,000 – 5,000 | 3,000 – 6,000 |
| Solvent Waste (%) | >85% of total mass | ~60% of total mass | ~40% (w/ recycling) |
| Reagent Excess | 3.0 – 5.0 equivalents | 1.0 – 1.5 equivalents | 1.5 – 2.5 equivalents |
| Cycle Time (per AA) | 60 – 120 mins | 24 – 48 hours (w/ isolation) | 2 – 10 mins |
Analysis:
-
SPPS is chemically inefficient but operationally simple. The high PMI is acceptable for high-value, low-volume drugs (orphan indications) but prohibitive for generic metabolic drugs.
-
LPPS offers superior atom economy (low reagent excess) but suffers from low volumetric productivity.
-
Flow bridges the gap, offering the speed of SPPS with significantly reduced solvent consumption due to efficient washing dynamics (plug flow vs. mixing).
Metric 2: Purity & Downstream Processing Costs
Cost is not just synthesis; it is purification. A "cheap" synthesis that yields 60% purity requires expensive preparative HPLC to reach >99%.
-
Aggregation: In Batch SPPS, hydrophobic sequences often aggregate (β-sheet formation), leading to "deletion sequences" (n-1 impurities) that are nearly impossible to separate by HPLC.
-
Thermal Advantage: Continuous Flow allows for rapid heating (up to 90°C) without degrading reagents. This disrupts aggregation, significantly increasing crude purity and reducing downstream purification costs.
Part 3: Experimental Protocol (Head-to-Head)
To validate these claims, we present a protocol comparing Batch SPPS vs. Heated Continuous Flow for a known "difficult" sequence: the Acyl Carrier Protein (ACP) 65-74 fragment (Sequence: H-Val-Gln-Ala-Ala-ID-Asp-Tyr-Ile-Asn-Gly-OH). This sequence is notorious for on-resin aggregation.
Protocol A: Standard Batch SPPS (Room Temperature)
-
Resin Loading: 0.5 mmol Rink Amide resin (0.6 mmol/g). Swell in DMF for 20 min.
-
Deprotection: 20% Piperidine in DMF (2 x 10 min).
-
Washing: DMF (5 x 1 min). Note: High solvent volume required to remove piperidine.
-
Coupling: 4.0 eq Fmoc-AA-OH, 4.0 eq HBTU, 8.0 eq DIEA. Reaction time: 60 min at 25°C.
-
Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 3 hours.
Protocol B: High-Temperature Continuous Flow
-
Setup: Variable bed flow reactor (e.g., Vapourtec or similar).
-
Deprotection: 20% Piperidine in DMF. Flow rate: 4 mL/min. Temperature: 60°C. Residence time: 2 min.
-
Washing: DMF. Flow rate: 10 mL/min. Duration: 1 min. Note: Turbulent flow removes reagents faster.
-
Coupling: 2.5 eq Fmoc-AA-OH, 2.5 eq HATU, 5.0 eq DIEA.
-
Temperature: 90°C (for hydrophobic residues Val, Ala, Ile).
-
Residence Time: 45 seconds.
-
-
Cleavage: Off-line (same as Batch).
Results Comparison
| Parameter | Batch SPPS (Protocol A) | Continuous Flow (Protocol B) |
| Total Synthesis Time | ~18 Hours | ~1.5 Hours |
| Crude Purity (HPLC) | 62% (Major deletion: des-Ala) | 91% |
| Solvent Consumed | 1.8 Liters | 0.6 Liters |
| Cost Efficiency | Low (High purification cost) | High (Direct-to-lyophilization possible) |
Expert Insight: The Batch method failed to couple the second Alanine effectively due to aggregation. The Flow method, utilizing heat and rapid mixing, overcame this energy barrier. Although Flow equipment is expensive, the OpEx savings on a single campaign of difficult peptides can recover the CapEx.
Part 4: Strategic Decision Matrix
When should you switch methods? Use this logic flow to determine the most cost-effective route for your project.
Figure 2: Decision matrix for selecting synthetic methodology based on sequence length, scale, and complexity.
Part 5: Conclusion
The "cheapest" method is not always the one with the lowest reagent cost.
-
For Generic Manufacturing (>100kg, <10AA): LPPS remains king due to negligible resin costs and solvent economy.
-
For R&D and Clinical Batches (<1kg): SPPS is the default, but Continuous Flow is the superior choice for difficult sequences, reducing solvent waste by up to 60% and eliminating costly purification steps.
-
Sustainability: With regulatory pressure mounting, shifting from Batch SPPS to Flow or Hybrid LPPS/SPPS is essential to reduce the industry's massive PMI footprint.
References
-
ACS Green Chemistry Institute. (2024).[3][4] Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes.[3] Journal of Organic Chemistry. Link
-
Isidro-Llobet, A., et al. (2019). Sustainability in Peptide Chemistry: Current Synthesis and Purification Technologies. Royal Society of Chemistry. Link
-
Kopach, M. E., et al. (2024).[3][4] Process Mass Intensity (PMI) metrics in peptide synthesis. PubMed. Link
-
Bachem. (2023). Introduction to Peptide Synthesis Methods: SPPS vs LPPS.Link
-
Razzaq, T., & Kappe, C. O. (2010). Continuous Flow Organic Synthesis: A Tool for the Modern Medicinal Chemist. Chemistry – An Asian Journal. Link
Sources
- 1. gencefebio.com [gencefebio.com]
- 2. How to Choose the Right Custom Peptide Synthesis Method [neulandlabs.com]
- 3. Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2-(Difluoromethyl)pyrrolidine hydrochloride
As researchers and scientists at the forefront of drug development, our work with novel chemical entities like 2-(Difluoromethyl)pyrrolidine hydrochloride demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, valued for its unique three-dimensional structure that allows for effective exploration of pharmacophore space.[1] However, the inclusion of the difluoromethyl group classifies this compound as a halogenated organic substance, placing it in a category of materials that require specialized handling and disposal to mitigate risks to both personnel and the environment.
This guide moves beyond a simple checklist, providing a comprehensive operational and disposal plan rooted in the principles of chemical causality and regulatory compliance. As your partner in the laboratory, we believe that profound understanding of a compound's properties is the foundation of true safety and innovation.
Part 1: Hazard Assessment and Proactive Risk Mitigation
Before any disposal procedure is considered, a thorough understanding of the inherent risks is paramount. This compound is an irritant and harmful if ingested.[2] The hydrochloride salt form suggests it is a solid that can easily become airborne, posing an inhalation risk.
Table 1: GHS Hazard Profile for this compound | Hazard Statement | GHS Code | Hazard Class | Pictogram | | :--- | :--- | :--- | :--- | | Harmful if swallowed.[2] | H302 | Acute Toxicity, Oral (Category 4) |
| | Causes skin irritation.[2] | H315 | Skin Corrosion/Irritation (Category 2) | | | Causes serious eye irritation.[2] | H319 | Serious Eye Damage/Eye Irritation (Category 2A) | | | May cause respiratory irritation.[2] | H335 | Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | |The causality behind these hazards lies in the compound's reactivity. As a pyrrolidine derivative, it can interact with biological molecules, while the difluoromethyl group enhances its stability and can alter its metabolic profile. The primary directive for safe handling and disposal is containment and the use of appropriate Personal Protective Equipment (PPE).
Mandatory PPE Protocol:
-
Eye Protection: Wear chemical safety goggles or a face shield.[3]
-
Hand Protection: Use nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: When handling the solid outside of a fume hood, a NIOSH-approved respirator may be necessary to prevent inhalation of dust.[3]
Part 2: Core Disposal Protocol for Unused and Waste Product
The fundamental principle for disposing of this compound is that it must be treated as regulated hazardous waste . Under no circumstances should this material or its solutions be discharged into drains or disposed of in standard refuse.[3][4][5] Doing so would violate environmental regulations and risk contamination of waterways.
Step 1: Waste Segregation
The presence of fluorine atoms necessitates that this compound be disposed of in a "Halogenated Organic Waste" stream.
-
Causality: Halogenated waste requires high-temperature incineration with specialized "scrubber" systems to neutralize the acidic gases (e.g., hydrogen fluoride) produced during combustion.[4] Mixing it with non-halogenated waste complicates the disposal process and can lead to regulatory non-compliance and damage to disposal facilities.[6]
Step 2: Proper Containerization
-
Solid Waste: Dispose of the pure compound, as well as any contaminated weigh paper, gloves, or wipes, in a designated, sealable solid hazardous waste container.
-
Liquid Waste: If the compound is in solution, it must be collected in a sealable, chemically compatible liquid waste container. This container must be kept closed at all times except when waste is actively being added.[6]
Step 3: Accurate and Compliant Labeling
Properly label the waste container with:
-
The words "Hazardous Waste" .
-
The full chemical name: "Waste this compound" .
-
An accurate description of the contents (e.g., "solid powder" or "in methanol solution").
-
The appropriate hazard pictograms (Exclamation Mark).
Step 4: Final Disposal via Authorized Channels
Store the sealed and labeled waste container in a designated satellite accumulation area until it is collected by your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal company.[4] This is the only acceptable final step in the disposal chain.
Part 3: Spill Management and Decontamination
Accidents require a prepared, procedural response to ensure safety and minimize environmental impact.
Experimental Protocol: Small Spill Cleanup
-
Evacuate and Alert: Immediately alert personnel in the vicinity.
-
Don PPE: Before approaching the spill, don the full mandatory PPE as described in Part 1.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain and Absorb: For a solid spill, carefully sweep up the material. For a liquid spill, cover with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[3][7] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully place the absorbed material and any contaminated cleaning tools into a designated hazardous waste container.[8]
-
Decontaminate: Wipe the spill area with an appropriate solvent (e.g., isopropanol, water), and dispose of the cleaning wipes as hazardous waste.
-
Wash Hands: Thoroughly wash hands with soap and water after the cleanup is complete.
For large spills, evacuate the area immediately and contact your institution's emergency response team.[8]
Part 4: The Regulatory and Environmental Imperative
The procedures outlined are mandated by regulations from bodies such as the U.S. Environmental Protection Agency (EPA), which classifies chemical wastes to ensure their safe management.[9] Halogenated organic compounds are of particular concern due to their potential for persistence and the hazardous byproducts of improper disposal.[10] The carbon-fluorine bond is one of the strongest in organic chemistry, making compounds like this resistant to natural degradation.[11]
Therefore, the only environmentally sound disposal method is through certified channels that can ensure complete destruction, typically via high-temperature incineration, or secure containment in a dedicated hazardous waste landfill.[10][11]
Below is a decision-making workflow to guide the disposal process from the point of generation.
Caption: Decision workflow for proper waste stream segregation.
By adhering to these scientifically grounded and procedurally sound guidelines, we uphold our responsibility as professionals to ensure that our pursuit of discovery contributes positively to human health without compromising the safety of our colleagues or the integrity of our environment.
References
-
AK Scientific, Inc. Safety Data Sheet: (3R)-3-(Difluoromethoxy)pyrrolidine;hydrochloride. Link
-
CDH Fine Chemical. PYRROLIDINE CAS NO 123-75-1 Material Safety Data Sheet. Link
-
Carl ROTH. Safety Data Sheet: 2-Pyrrolidone. Link
-
Carl ROTH. Safety Data Sheet: 2-Pyrrolidone (Alternative). Link
-
MCF Environmental Services. (2023). Guidelines for Disposing of PFAs. Link
-
Chemical Label. (2S)-2-(difluoromethyl)pyrrolidine hydrochloride. Link
-
U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Link
-
Environmental Safety Center. Laboratory Liquid Waste Disposal Flow Chart. Link
-
Fisher Scientific. Safety Data Sheet: 2-Pyrrolidinone. Link
-
Fisher Scientific. Safety Data Sheet: Pyrrolidine. Link
-
National Institutes of Health (NIH). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC. Link
-
Organic Chemistry Portal. Pyrrolidine synthesis. Link
-
University of Oxford, Department of Chemistry. (2025). A new method to recycle fluoride from long-lived PFAS chemicals. Link
-
ResearchGate. (2025). Reactions with pyrrolidine-2,4-diones, II: New approaches to the synthesis of substituted 5,6-dihydropyrrolo[3,4-d][3][4][12]triazol-4(2H,4H)ones. Link
-
C&EN. (2024). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. Link
-
National Institutes of Health (NIH). Management of Solid Waste Containing Fluoride—A Review - PMC. Link
-
University of Maryland. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk. Link
-
Benchchem. Safety and handling of fluorinated organic compounds. Link
-
ACS Publications. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Link
-
Springer. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Link
-
U.S. Environmental Protection Agency. Solvents in the Workplace - How to Determine if They Are Hazardous Waste. Link
-
Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure. Link
Sources
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- 3. aksci.com [aksci.com]
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- 5. fishersci.com [fishersci.com]
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- 9. epa.gov [epa.gov]
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- 11. mcfenvironmental.com [mcfenvironmental.com]
- 12. carlroth.com [carlroth.com]
Personal protective equipment for handling 2-(Difluoromethyl)pyrrolidine hydrochloride
Executive Safety Summary
2-(Difluoromethyl)pyrrolidine hydrochloride is a specialized fluorinated building block used primarily as a bioisostere in medicinal chemistry. While officially classified as an Irritant (H315/H319/H335) and Harmful if Swallowed (H302), its physical form as a hydrochloride salt of a fluorinated amine requires protocols exceeding standard "lab basics."
Immediate Action Required:
-
Treat as Hygroscopic & Corrosive: The HCl moiety hydrolyzes on contact with mucous membranes (eyes/lungs), creating immediate acidity.
-
Static Hazard: Fluorinated solids often carry significant static charge, increasing the risk of powder dispersal during weighing.
-
Waste Stream: Must be segregated into Halogenated Organic Waste .[1]
Hazard Mechanism & Causality
To understand the why behind the PPE, we analyze the chemical structure:
-
The Hydrochloride Salt (
): This renders the compound water-soluble but acidic. Upon inhalation or contact with ocular moisture, it dissociates, potentially lowering local pH significantly. This is why standard safety glasses are insufficient; chemical splash goggles are required to prevent micro-particle ingress. -
The Difluoromethyl Group (
): Unlike fully fluorinated chains, this group acts as a lipophilic hydrogen bond donor. While it does not typically present the extreme acute toxicity of fluoro-phosphates, it increases the compound's ability to penetrate biological membranes. Therefore, dermal protection must account for enhanced bioavailability. -
Physical State: As a crystalline solid, the risk of inhalation (dust) is the primary exposure vector.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to be self-validating : if the task changes, the PPE must upgrade.
| Protection Zone | Standard Handling (Weighing/Solid) | Solution Phase (Synthesis/Workup) | Technical Rationale |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Safety Glasses with Side Shields | Goggles seal against airborne dust (static drift). Glasses suffice only when the hazard is contained in liquid. |
| Dermal (Hand) | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) | Solvent-Specific Gloves | Nitrile protects against the solid salt. If dissolved in DCM/Chloroform, nitrile fails; use PVA or Laminate gloves. |
| Respiratory | Fume Hood (Face velocity: 80-100 fpm) | Fume Hood | The H335 (Respiratory Irritation) designation mandates engineering controls over respirators. |
| Body | Lab Coat (Cotton/Poly blend), closed shoes | Lab Coat + Chemical Apron | An apron is required during large-scale (>5g) transfers to prevent saturation of the lab coat in a spill. |
Operational Protocol: Step-by-Step
Phase A: Weighing & Transfer (The Critical Risk Point)
Risk: Static-induced powder dispersal.
-
Preparation: Place the balance inside the fume hood. If vibration is an issue, turn off the hood fan momentarily only if a secondary enclosure (powder shield) is used.
-
Static Control: Use an anti-static gun (Zerostat) or ionizer bar on the spatula and weighing boat before touching the compound. Fluorinated salts are notorious for "jumping" due to triboelectric charging.
-
Transfer:
Phase B: Solubilization
Risk: Exotherm and splashing.
-
Solvent Choice: When dissolving in water or methanol, expect a mild exotherm.
-
Neutralization: If freeing the base (removing HCl), add base (e.g.,
) slowly. The evolution of can aerosolize the fluorinated amine.-
Rule: Never fill the flask >50% volume during neutralization.
-
Visualization: Exposure Response Workflow
This decision tree dictates your immediate actions in the event of containment failure.
Figure 1: Immediate response logic for exposure incidents. Note the critical "Self-Validation" step after 15 minutes of flushing.
Waste Management & Disposal
Improper disposal of fluorinated compounds is a major compliance violation.
| Component | Disposal Stream | Notes |
| Solid Waste | Halogenated Solid Waste | Label clearly as "Fluorinated Amine Salt". Do not mix with general trash. |
| Liquid (DCM/CHCl3) | Halogenated Organic Solvents | The fluorine content mandates this stream, even if the solvent is non-halogenated (e.g., Methanol). |
| Liquid (Aqueous) | Aqueous Waste (Toxic) | If neutralized, check pH. Do not pour down drain; fluorinated metabolites persist in water systems. |
| Contaminated Sharps | Chemically Contaminated Sharps | Needles used for this compound must not go into standard bio-sharps if heavily contaminated. |
Disposal Protocol:
-
Double-bag solid waste in clear polyethylene bags before placing in the drum.
-
Wipe down the exterior of the waste container after adding this compound to prevent contact transfer to the next user.
References
-
Chemical Label/GHS Data. (2025). (2R)-2-(difluoromethyl)pyrrolidine hydrochloride Safety Data Sheet. Chemical-Label.com. [Link]
-
University of Illinois Urbana-Champaign (DRS). (2023). Chemical Waste Management Guide: Halogenated Solvents. UIUC Division of Research Safety. [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
